Aluminum hydride
Description
Aluminium hydride, also known as alane, is an inorganic compound with the chemical formula AlH3. It is a white crystalline solid that is highly polymerized and non-volatile. Aluminium hydride is primarily recognized for its role as a reducing agent in organic chemistry, where it is used to reduce various functional groups, including aldehydes, ketones, and carboxylic acids, to their corresponding alcohols. The compound is notable for its ability to selectively react with certain organic functional groups while showing minimal reactivity towards others, such as nitro groups and organohalides. This selectivity makes it a valuable reagent in synthetic organic chemistry.Handling aluminium hydride requires caution, as it can decompose upon exposure to moisture and air, necessitating storage in an inert atmosphere.
Properties
IUPAC Name |
alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDRQVAHHNSJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[AlH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH3 | |
| Record name | ALUMINUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/55 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895037 | |
| Record name | Aluminum hydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
30.005 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Aluminum hydride appears as a colorless to white solid., Colorless solid; [Merck Index] Colorless or white solid; [CAMEO] | |
| Record name | ALUMINUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/55 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Aluminum hydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9686 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7784-21-6 | |
| Record name | ALUMINUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/55 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Aluminum hydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum hydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum hydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium trihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINUM HYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZJ3T010RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physical and chemical properties of aluminum hydride
An In-depth Technical Guide to the Physical and Chemical Properties of Aluminum Hydride
Introduction
This compound, commonly known as alane, is an inorganic compound with the chemical formula AlH₃.[1] It is a powerful reducing agent with significant potential in various scientific and industrial fields, including organic synthesis, as a high-energy additive for rocket propellants, and as a promising material for hydrogen storage.[2][3][4] Alane's high hydrogen content, both by weight (10.1%) and volume (148 kg H₂/m³), makes it a compelling candidate for hydrogen-fueled applications.[2][3] this compound exists as a colorless, polymeric solid, (AlH₃)n, and is known to form at least seven distinct crystalline polymorphs, with the α-alane phase being the most thermally stable.[2][5] This guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis and characterization, and a discussion on its safe handling.
Physical Properties
The physical characteristics of this compound are largely defined by its polymorphic form. As α-AlH₃ is the most stable and well-characterized polymorph, the data presented primarily pertains to this phase.[2][6]
General Properties and Polymorphism
This compound is a white, non-volatile, and highly polymerized crystalline solid.[2][5] It is known to exist in at least seven different crystal structures: α, α', β, γ, δ, ε, and θ-alane.[1][5] The specific polymorph obtained is highly dependent on the synthesis and crystallization conditions.[6][7] The α-polymorph is the most thermally stable, while other forms like β-alane and γ-alane are metastable and will irreversibly convert to α-alane upon heating to around 100 °C.[2][5]
Table 1: Physical Properties of α-Aluminum Hydride
| Property | Value |
|---|---|
| Molecular Formula | AlH₃ |
| Molar Mass | 29.99 g/mol [1][5] |
| Appearance | White, non-volatile crystalline solid[2][5] |
| Density | 1.477 g/cm³[2] |
| Decomposition Temperature | Begins to decompose at 100-150 °C[1][2][5] |
| Hydrogen Content (by weight) | 10.1%[3] |
| Bulk Hydrogen Density | 148 kg H₂/m³[2] |
| Solubility | Soluble in tetrahydrofuran (B95107) (THF) and ether; Reacts with water[1][2][5] |
| Standard Enthalpy of Formation (ΔHf°) | -11.4 kJ/mol[2][3] |
Crystal Structure of α-Alane
The structure of α-alane has been determined through X-ray and neutron powder diffraction.[8][9] It possesses a hexagonal (trigonal) crystal system and consists of aluminum atoms octahedrally surrounded by six hydrogen atoms.[5][8] These AlH₆ octahedra are linked by corner-sharing Al-H-Al bridges to form a three-dimensional network.[8][10]
Table 2: Crystallographic Data for α-Aluminum Hydride
| Parameter | Value |
|---|---|
| Crystal System | Hexagonal (Trigonal)[2][8] |
| Space Group | R-3c[8][11] |
| Aluminum Coordination | Octahedral (to 6 Hydrogen atoms)[5][8] |
| Al-H Bond Distance | ~172 pm[5][12] |
| Al-H-Al Bond Angle | ~141°[5][12] |
Chemical Properties
This compound's chemical behavior is characterized by its thermal instability and strong reducing power.
Thermal Decomposition
The thermal stability of alane is a critical property for its application in hydrogen storage. The α-polymorph is the most stable.[2] Less stable polymorphs, such as β-AlH₃ and γ-AlH₃, will first undergo an exothermic transformation to the α-phase at approximately 100°C before decomposing.[2][7] The decomposition of α-AlH₃ into aluminum metal and hydrogen gas is endothermic and begins at temperatures above 100°C.[2][3]
The overall decomposition reaction is: AlH₃(s) → Al(s) + 3/2 H₂(g)[3]
The decomposition kinetics follow a mechanism where the initial phase is controlled by the nucleation of aluminum crystals, which is the rate-determining step.[13][14]
Caption: Thermal decomposition pathway of AlH₃ polymorphs.
Reactivity and Reducing Properties
This compound is a powerful reducing agent, more reactive than lithium this compound (LiAlH₄).[12][15] It readily reduces a wide range of organic functional groups. Its reactivity stems from the high nucleophilicity of the hydride due to the low electronegativity of aluminum.[15]
Table 3: Reducing Action of this compound on Functional Groups
| Functional Group | Product |
|---|---|
| Aldehydes, Ketones | Alcohols[12] |
| Carboxylic Acids, Esters | Primary Alcohols[12] |
| Acid Chlorides, Anhydrides | Alcohols[12] |
| Amides, Nitriles, Oximes | Amines[12] |
| Epoxides | Alcohols (via attack at the less hindered carbon)[4][16] |
| Acetals | Half-protected diols[12][16] |
| α,β-Unsaturated Carbonyls | Allylic Alcohols[16] |
| Organohalides | Alkanes (reduced slowly or not at all)[12] |
Unlike LiAlH₄, alane can selectively reduce esters in the presence of nitro groups and carboxylic acids in the presence of halides.[12] It also reacts violently with water and protic solvents, releasing hydrogen gas, and can ignite in moist air.[1][6][17]
Adduct Formation
AlH₃ is a Lewis acid and readily forms adducts with Lewis bases, such as ethers and tertiary amines.[5] The formation of an etherate complex (AlH₃·(C₂H₅)₂O) is a key intermediate in its most common synthesis route.[6]
Experimental Protocols
Synthesis of this compound (Schlesinger Reaction)
The most common laboratory-scale synthesis of this compound is based on the Schlesinger reaction, which involves the metathesis reaction between lithium this compound (LiAlH₄) and aluminum trichloride (B1173362) (AlCl₃) in diethyl ether.[2][3]
Detailed Methodology:
-
Reaction Setup: All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) due to the high reactivity of the reagents with moisture and air.[3]
-
Reaction: A solution of AlCl₃ in diethyl ether is slowly added to a stirred solution of LiAlH₄ in diethyl ether, typically maintained at a low temperature (e.g., below 0 °C).[3] The reaction produces a soluble AlH₃-etherate complex and a precipitate of lithium chloride (LiCl).[3][6]
-
3LiAlH₄ + AlCl₃ --(Ether)--> 4AlH₃·(Ether) + 3LiCl(s)
-
-
Filtration: The precipitated LiCl is removed by filtration under an inert atmosphere. The filtrate is a solution of the AlH₃-etherate complex.
-
Desolvation and Crystallization: This is the most critical step for obtaining a specific, solvent-free polymorph.[6] A second solvent, typically toluene, is added to the etherate solution. The ether is then removed by careful heating under reduced pressure.[3] The specific temperature and duration of this desolvation step dictate which polymorph (α, β, or γ) crystallizes from the solution.[6] For instance, controlled heating in the presence of excess LiAlH₄ can facilitate the formation of the stable α-phase.[6]
Caption: General experimental workflow for the synthesis of AlH₃.
Characterization Techniques
-
X-Ray Diffraction (XRD): XRD is the primary technique used to identify the crystal structure of the synthesized this compound and to distinguish between its various polymorphs.[7] Each polymorph exhibits a unique diffraction pattern.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition behavior.[7][13] TGA measures the mass loss as a function of temperature, which corresponds to the release of hydrogen, while DSC measures the heat flow associated with polymorphic transitions and decomposition.[18]
-
Vibrational Spectroscopy (FTIR/Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of the Al-H bonds.[19][20] These techniques can help identify the synthesized phase and detect impurities. For example, α-AlH₃ shows characteristic Raman bands at 510 and 720 cm⁻¹.[20]
Safety and Handling
This compound is a hazardous material that requires strict safety protocols for handling and storage.
-
Reactivity Hazards: AlH₃ is highly reactive and can ignite spontaneously in moist air.[6][17] It reacts explosively with water and other protic solvents to release flammable hydrogen gas.[1][17] It is a powerful reducing agent that can react violently with oxidizers.[17][21]
-
Handling: All handling should be performed in a chemical fume hood or glove box under an inert and dry atmosphere (e.g., argon or nitrogen).[22] Personal protective equipment (PPE), including safety glasses, a fire-retardant lab coat, and impervious gloves, is mandatory.[22][23] Sources of ignition, friction, and static sparks must be eliminated.[22]
-
Storage: AlH₃ must be stored in tightly sealed containers in a cool, dry, well-ventilated area, separate from incompatible materials like combustibles and oxidizers.[22][23] The storage area should be a designated water-free zone.
-
Fire & Spills: In case of fire, a Class D dry powder extinguisher (e.g., Met-L-X), dry sand, or soda ash should be used. DO NOT USE WATER, FOAM, OR CARBON DIOXIDE EXTINGUISHERS , as they will react violently and intensify the fire.[17][22] For spills, control ignition sources, and cover the material with dry sand before carefully collecting it in a sealed container for disposal.[22]
Conclusion
This compound is a compound with a rich and complex set of physical and chemical properties. Its existence in multiple polymorphic forms, with α-alane being the most stable, dictates its behavior and potential applications. Its high hydrogen density makes it a material of great interest for energy storage, while its potent and selective reducing capabilities are valuable in synthetic chemistry. However, its inherent instability and high reactivity necessitate rigorous and specialized protocols for its synthesis, handling, and storage. A thorough understanding of these properties is essential for any researcher or professional working with this versatile and energetic material.
References
- 1. chemistry.fandom.com [chemistry.fandom.com]
- 2. Synthesis and Stability of Hydrogen Storage Material this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eucass.eu [eucass.eu]
- 4. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 5. Aluminium_hydride [chemeurope.com]
- 6. hydrogen.energy.gov [hydrogen.energy.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 12. Aluminium hydride - Wikipedia [en.wikipedia.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. nj.gov [nj.gov]
- 18. conference.ing.unipi.it [conference.ing.unipi.it]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound | AlH3 | CID 14488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. ehs.princeton.edu [ehs.princeton.edu]
- 23. westliberty.edu [westliberty.edu]
crystal structure of α-AlH₃ polymorph
An In-depth Technical Guide to the Crystal Structure of the α-AlH₃ Polymorph
Introduction
Aluminum hydride (AlH₃), also known as alane, is a chemical compound with significant potential as a hydrogen storage material due to its high hydrogen content (10.1 wt%) and volumetric hydrogen capacity (148 g H₂/L).[1] Alane exists in at least seven different polymorphic forms (α, α', β, γ, δ, ε, and ζ), with the α-polymorph being the most thermodynamically stable.[1][2] Understanding the precise crystal structure of α-AlH₃ is fundamental for comprehending its stability, decomposition kinetics, and potential for practical applications in fields ranging from energy storage to propellants. This guide provides a detailed overview of the crystallographic structure of α-AlH₃, the experimental methods used for its characterization, and a summary of its key structural parameters.
Crystal Structure of α-AlH₃
The crystal structure of α-AlH₃ was first determined in 1969 by Turley and Rinn. It is characterized by a three-dimensional network of aluminum and hydrogen atoms. The fundamental building block of the structure is the AlH₆ octahedron, where each aluminum atom is coordinated to six hydrogen atoms.[3] These octahedra are linked together by sharing corners, with each hydrogen atom acting as a bridge between two aluminum atoms (Al-H-Al bridges).[4][5][6] This arrangement creates a rigid and stable framework.
Crystallographic Data
The crystallographic data for α-AlH₃ has been determined through various experimental techniques, primarily X-ray and neutron diffraction. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Reference(s) |
| Crystal System | Trigonal | [3][6] |
| Space Group | R-3c (No. 167) | [3][6] |
| Lattice Parameters | ||
| a | 4.449 Å | [5][6] |
| c | 11.804 Å | [4][5][6] |
| Unit Cell Volume | 33.5 ų (per AlH₃ unit) | [4][5] |
| Density | 1.477 g/cm³ | [1] |
| Bond Distances | ||
| Al-H | 1.715 Å | [4][5][6] |
| Al-Al | 3.236 Å | [4][5][6] |
| H-H | 2.418 Å | [4][5] |
| Coordination Geometry | ||
| Al | Octahedral (AlH₆) | [4][3] |
| H | Bent (bridging two Al atoms) | [3][5] |
Experimental Protocols
The determination of the crystal structure of α-AlH₃ relies on several key experimental techniques for synthesis and characterization.
Synthesis of α-AlH₃
The most widely used method for synthesizing α-AlH₃ is the organometallic reaction between lithium this compound (LiAlH₄) and aluminum chloride (AlCl₃) in an ether solvent.[1][2]
Detailed Methodology:
-
Reaction: A solution of LiAlH₄ in diethyl ether is reacted with AlCl₃. This reaction precipitates lithium chloride (LiCl) and forms a soluble AlH₃-etherate complex.
-
Precipitation: A second solvent, typically toluene, is added to the mixture.[2] The change in solvent polarity causes the AlH₃ to precipitate from the solution.
-
Crystallization and Desolvation: The mixture is heated (e.g., >90 °C) to facilitate the crystallization of the α-polymorph and remove the coordinated ether molecules.[4]
-
Purification: The resulting α-AlH₃ powder is carefully washed, often with an acidic solution or tetrahydrofuran, to remove any remaining impurities or LiCl.[2] The entire process must be conducted under an inert atmosphere (e.g., argon) to prevent reactions with moisture and air.[2]
X-Ray Diffraction (XRD)
X-ray diffraction is a primary tool for identifying the crystal phase of the synthesized alane and determining its lattice parameters.
Detailed Methodology:
-
Sample Preparation: A fine powder of the synthesized α-AlH₃ is prepared and mounted on a sample holder. To prevent degradation, the sample may be coated or handled in an inert environment.
-
Data Collection: The sample is irradiated with a monochromatic beam of X-rays. A detector records the intensity of the diffracted X-rays at various angles (2θ).
-
Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline material. The peak positions are compared to standard patterns from crystallographic databases (e.g., JCPDS 23-0761 for α-AlH₃) to confirm the phase purity.[7][8]
-
Structural Refinement: The precise lattice parameters and atomic positions (excluding hydrogen with high accuracy) are determined by refining the experimental diffraction data using methods like Rietveld refinement. In-situ XRD, where diffraction patterns are collected while the sample is heated, can be used to observe phase transitions to α-AlH₃ from other polymorphs or its decomposition into aluminum.[9][10]
Neutron Diffraction
While XRD is excellent for determining the positions of heavy atoms like aluminum, it is insensitive to hydrogen. Neutron diffraction is the definitive technique for accurately locating the hydrogen atoms within the α-AlH₃ lattice.[11]
Detailed Methodology:
-
Sample Preparation: A sample of α-AlH₃ (or its deuterated analogue, α-AlD₃, which reduces incoherent scattering) is loaded into a sample container suitable for neutron scattering experiments.[6]
-
Data Collection: The sample is placed in a beam of thermal or cold neutrons.[11] Similar to XRD, a detector measures the intensity of the scattered neutrons as a function of the scattering angle.
-
Structural Analysis: Because the neutron scattering cross-section of hydrogen (or deuterium) is large, the resulting diffraction pattern contains strong contributions from the H atoms.[11] Analysis of this pattern allows for the precise determination of Al-H bond lengths and the bridging geometry of the hydrogen atoms in the crystal lattice.[6] Inelastic neutron scattering can also be used to study the lattice dynamics (phonon spectra) of the material.[6][12]
Experimental Workflow Visualization
The logical flow from synthesis to the complete structural determination of α-AlH₃ is illustrated below.
Caption: Experimental workflow for α-AlH₃ crystal structure determination.
References
- 1. Synthesis and Stability of Hydrogen Storage Material this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eucass.eu [eucass.eu]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. issp.ac.ru [issp.ac.ru]
- 7. researchgate.net [researchgate.net]
- 8. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 9. researchgate.net [researchgate.net]
- 10. spring8.or.jp [spring8.or.jp]
- 11. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
A Deep Dive into the Thermal Decomposition Kinetics of Alane (AlH₃)
An In-depth Technical Guide for Researchers and Scientists
Alane (AlH₃), or aluminum hydride, stands as a material of significant interest in the fields of energetic materials and hydrogen storage due to its high hydrogen content (10.1% by weight). A comprehensive understanding of its thermal decomposition kinetics is paramount for its safe handling, storage, and efficient utilization. This technical guide provides a detailed overview of the core principles governing the thermal decomposition of alane, with a focus on its kinetic parameters, experimental evaluation methodologies, and the underlying decomposition mechanism.
Core Concepts in Alane Decomposition
The thermal decomposition of alane is a solid-state reaction that predominantly follows a nucleation and growth mechanism. This process is often described by the Avrami-Erofeyev model, which accounts for the formation and subsequent growth of aluminum (Al) nuclei within the alane crystal lattice. The decomposition can be generally represented by the following reaction:
2AlH₃(s) → 2Al(s) + 3H₂(g)
The kinetics of this decomposition are influenced by several factors, including the polymorphic form of alane (with α-alane being the most stable), particle size, heating rate, and the presence of impurities or dopants.[1] The decomposition typically occurs in the temperature range of 400-500 K (127-227 °C).[2][3]
The process is understood to occur in two primary steps: a slow initial nucleation of aluminum, which is the rate-determining step, followed by a more rapid growth of these aluminum crystals.[1][4]
Quantitative Kinetic Data
The thermal decomposition of alane has been the subject of numerous studies, leading to a range of reported kinetic parameters. The Avrami-Erofeyev equation is commonly employed to model the reaction kinetics:
[-ln(1-α)]^(1/n) = kt
where α is the fraction of decomposed material, t is time, k is the rate constant, and n is the Avrami exponent, which provides insight into the dimensionality of the nucleation and growth process. The temperature dependence of the rate constant is typically described by the Arrhenius equation:
k = A * exp(-Ea / RT)
where A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature.
The following table summarizes key kinetic parameters for the thermal decomposition of α-alane reported in the literature.
| Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Avrami Exponent (n) | Experimental Method | Reference |
| 103 ± 3 | Not Reported | Not Reported | Thermogravimetric Analysis (TGA) | [1] |
| 97, 108, 112 (for three regions) | Not Reported | Not Reported | Isothermal Decomposition | [1] |
| ~100 | Not Reported | 2.67 | Thermal Analysis | [2] |
| 92.3 ± 8.6 (for γ-AlH₃ to α-AlH₃ transition) | Not Reported | Not Reported | Isothermal Decomposition | [5] |
Note: The variability in reported values can be attributed to differences in experimental conditions, sample preparation, and the specific kinetic model applied for data analysis.
Experimental Protocols
The study of alane's thermal decomposition kinetics relies on a suite of thermoanalytical techniques. The most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For alane, this technique directly monitors the mass loss due to the release of hydrogen gas.
Detailed Methodology:
-
Sample Preparation: A small, accurately weighed sample of alane (typically 1-10 mg) is placed in an inert crucible (e.g., alumina).[3]
-
Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., argon or nitrogen) at a constant flow rate (e.g., 20-100 mL/min) to provide an inert atmosphere and carry away the evolved hydrogen.[1]
-
Thermal Program: The sample is heated at a constant, predetermined heating rate (e.g., 0.5 to 50 K/min).[3] A slower heating rate can provide better resolution of decomposition steps.
-
Data Acquisition: The instrument records the sample mass as a function of temperature and time.
-
Data Analysis: The resulting mass loss curve is analyzed to determine the onset and completion temperatures of decomposition. Kinetic parameters are extracted by applying appropriate kinetic models (e.g., Avrami-Erofeyev, Ozawa-Flynn-Wall) to data obtained at multiple heating rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique provides information about the enthalpy of decomposition (an endothermic process for alane) and can also be used to determine kinetic parameters.
Detailed Methodology:
-
Sample Preparation: A small, precisely weighed sample of alane (typically 1-5 mg) is hermetically sealed in an aluminum pan. A pinhole may be pierced in the lid to allow for the escape of evolved hydrogen.
-
Instrument Setup: The DSC cell is purged with an inert gas. An empty, sealed aluminum pan is used as a reference.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 1-20 K/min).[5]
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC curve shows an endothermic peak corresponding to the decomposition of alane. The area under the peak is proportional to the enthalpy of decomposition. Kinetic analysis can be performed on the peak shape and its shift with different heating rates using models like the Borchardt and Daniels method.
Mandatory Visualizations
Alane Decomposition Pathway
Caption: The thermal decomposition of alane proceeds via a two-step nucleation and growth mechanism.
Experimental Workflow for Kinetic Analysis
Caption: A typical experimental workflow for studying the thermal decomposition kinetics of alane.
Conclusion
The thermal decomposition of alane is a complex solid-state process governed by nucleation and growth kinetics. A thorough understanding of these kinetics, obtained through rigorous experimental techniques like TGA and DSC and analyzed with appropriate models such as the Avrami-Erofeyev equation, is crucial for the advancement of alane-based technologies. This guide provides a foundational understanding for researchers and scientists working with this high-energy-density material.
References
Synthesis of Aluminum Hydride (Alane) via Lithium Aluminum Hydride and Aluminum Chloride: A Technical Guide
Aluminum hydride (AlH₃), also known as alane, is a powerful and versatile reducing agent with significant applications in organic synthesis and as a potential hydrogen storage material. Its synthesis from the reaction of lithium this compound (LiAlH₄) and aluminum chloride (AlCl₃) is a widely utilized method, often referred to as the Schlesinger reaction.[1][2] This guide provides an in-depth overview of this synthesis, covering the reaction mechanism, experimental protocols, and critical parameters for researchers, scientists, and professionals in drug development.
Reaction Stoichiometry and Mechanism
The synthesis of this compound from lithium this compound and aluminum chloride proceeds via a metathesis reaction. The overall balanced chemical equation is:
3 LiAlH₄ + AlCl₃ → 4 AlH₃ + 3 LiCl [3]
In this reaction, the hydride ions from LiAlH₄ are transferred to the aluminum center of AlCl₃, forming this compound and lithium chloride as a byproduct. The reaction is typically conducted in an ethereal solvent, such as diethyl ether, in which LiAlH₄ is soluble.[1][4] The lithium chloride byproduct precipitates from the ether solution, facilitating its removal by filtration.[5]
It is also possible to form this compound through the reaction of lithium hydride (LiH) with aluminum chloride, which first forms LiAlH₄ in situ.[3][6] The addition of further aluminum chloride then yields this compound.[3]
Synthesis of Alane Polymorphs
This compound exists in several polymorphic forms, including α, α', β, γ, δ, ε, and ζ.[7] The α-polymorph is the most thermally stable.[1] The specific polymorph obtained from the LiAlH₄ and AlCl₃ reaction is highly dependent on the synthesis and crystallization conditions.[4] Key factors include the rate of reactant addition, solvent composition (e.g., ether/toluene (B28343) ratio), and the temperature and rate of desolvation.[1]
| Polymorph | Synthesis Conditions | Structure | Morphology |
| α-AlH₃ | Reactants (LiAlH₄:AlCl₃:LiBH₄) in a 1:4:1 ratio at 65°C for 6.5 hours.[1] | Rhombohedral (R3c) | Cubes |
| α'-AlH₃ | Reactants (LiAlH₄:AlCl₃) in a 1:4 ratio at 75°C for 2-4 hours.[1] | Orthorhombic (Cmcm) | Fuzzy balls |
| β-AlH₃ | Reactants (LiAlH₄:AlCl₃:LiBH₄) in a 1:4:1 ratio at 65°C for 1 hour.[1] | Cubic (Fd-3m) | Irregular |
| γ-AlH₃ | Reactants (LiAlH₄:AlCl₃) in a 1:4 ratio at 60°C for 4 hours.[1] | Orthorhombic (Pnnm) | Needles |
| AlH₃·nEt₂O | Reactants (AlCl₃) at 25°C for 1 hour.[1] | Amorphous | Translucent spheres |
Table based on data for the synthesis of alane polymorphs.[1]
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound. These protocols are based on established procedures and should be performed under an inert atmosphere (e.g., argon or dry nitrogen) due to the high reactivity of the reagents with water and air.[1][8]
This protocol is adapted from a method designed to produce α-AlH₃.[1]
-
Reactant Preparation: In a three-necked flask equipped with a stirrer, condenser, and addition funnel, transfer anhydrous aluminum chloride (AlCl₃) and lithium borohydride (B1222165) (LiBH₄) under an inert atmosphere. Cool the flask to below 0°C.
-
Reaction: While stirring, add a 1 M solution of lithium this compound (LiAlH₄) in diethyl ether to the cooled flask. The reaction will produce a white precipitate of lithium chloride (LiCl).
-
Crystallization: Add toluene dropwise to the reaction mixture. The solution, containing the ether complex of alane, is then stirred to allow the LiCl precipitate to settle.
-
Isolation: Filter the supernatant solution into another flask. The ether is then carefully removed under reduced pressure. The rate of ether removal is a critical factor; rapid removal can lead to the formation of an amorphous alane etherate, while slow removal can be time-consuming.[1]
-
Purification: The resulting α-AlH₃ can be washed with a solvent like tetrahydrofuran (B95107) (THF) or a dilute aqueous hydrochloric acid solution to remove impurities.[1]
A general workup for reactions involving aluminum hydrides is necessary to safely quench the reactive species.[9]
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Quenching: Slowly and carefully add ethyl acetate (B1210297) to the reaction mixture to quench the excess hydride. This should be followed by the slow addition of methanol (B129727) and then cold water.[8]
-
Extraction: Extract the product with diethyl ether (3 x 25 ml).
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter the solution, and evaporate the solvent using a rotary evaporator to obtain the product.[10]
Safety Considerations
-
Reactivity: Lithium this compound and this compound are extremely reactive and react violently with water, releasing flammable hydrogen gas.[4][6] All manipulations should be carried out in a fume hood under anhydrous and inert conditions.
-
Handling: Commercial LiAlH₄ is often a fine grey powder that can form dust clouds.[11] Inhalation and contact with skin and eyes should be avoided.
-
Quenching: Excess hydride must be quenched carefully. Never add water or alcohols directly to the bulk reagent, as this can cause a violent explosion.[10] A common method is to slowly add the reaction mixture to a quenching solution or to slowly add a quenching agent like ethyl acetate to the cooled reaction mixture.[8]
Alternative Synthesis Methods
While the solution-phase synthesis is common, solvent-free mechanochemical methods have also been developed. These involve the high-energy ball milling of LiAlH₄ and AlCl₃, sometimes under a hydrogen or inert gas atmosphere.[12] This method can produce non-solvated AlH₃ directly and has been shown to proceed through a LiAlCl₄ intermediate.[12] This approach avoids the use of large quantities of flammable and toxic solvents.
References
- 1. eucass.eu [eucass.eu]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Lithium this compound [designer-drug.com]
- 4. hydrogen.energy.gov [hydrogen.energy.gov]
- 5. Synthesis And Applications of Lithium this compound: A Comprehensive Guide - GSJM [gsjm-hydride.com]
- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Stability of Hydrogen Storage Material this compound | MDPI [mdpi.com]
- 8. adichemistry.com [adichemistry.com]
- 9. Workup [chem.rochester.edu]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Solvent-free mechanochemical synthesis of alane, AlH3: effect of pressure on the reaction pathway - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of Aluminum Hydride in Ethereal Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of aluminum hydride (AlH₃), also known as alane, in common ethereal solvents. Understanding the solubility and solution-state behavior of alane is critical for its application in organic synthesis, particularly in the development of pharmaceutical compounds, where it serves as a powerful and selective reducing agent.
Core Concept: The Role of Adduct Formation in Solubility
This compound is a polymeric solid in its native state (α-alane) and exhibits limited solubility in non-coordinating solvents. Its dissolution in ethereal solvents such as diethyl ether ((C₂H₅)₂O) and tetrahydrofuran (B95107) (THF) is chemically driven by the formation of soluble Lewis acid-base adducts. The lone pair of electrons on the ether's oxygen atom coordinates to the electron-deficient aluminum center, breaking down the polymeric structure of alane and forming a soluble alane-etherate complex. This interaction is critical for the practical use of this compound in solution-phase reactions.
The general mechanism for the dissolution of this compound in an ethereal solvent can be visualized as follows:
Quantitative Solubility Data
Quantitative solubility data for this compound is scarce in the literature due to the inherent instability of its solutions. Alane solutions are known to degrade over time, precipitating polymeric material, which makes precise and reproducible solubility measurements challenging. The stability of these solutions is often limited to a few days at most.
The available data, primarily for α-alane, is summarized in the table below. For comparative purposes, data for the related but distinct reducing agent, lithium this compound (LiAlH₄), is also included to provide context on the solubility of complex hydrides in ethereal solvents.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Molar Solubility (mol/L) | Citation |
| This compound (AlH₃) | Tetrahydrofuran (THF) | 20 | 5 | ~1.67 | |
| This compound (AlH₃) | Diethyl Ether | Ambient | Insoluble to slightly soluble | Not Reported | |
| Lithium this compound (LiAlH₄) | Diethyl Ether | 25 | ~52.7 (calculated from 39 g/100 mL) | 5.92 | |
| Lithium this compound (LiAlH₄) | Tetrahydrofuran (THF) | 25 | ~16.9 (calculated from 15 g/100 mL) | 2.96 |
Note: The solubility of LiAlH₄ in diethyl ether and THF was reported in g/100mL and mol/L. The values in g/100g were calculated using the densities of diethyl ether (0.713 g/mL) and THF (0.889 g/mL) for approximation.
Experimental Protocols
1. Preparation of an this compound Solution in Diethyl Ether (Schlesinger Reaction)
The most common method for the preparation of this compound solutions is the Schlesinger reaction, which involves the reaction of lithium this compound with aluminum chloride in an ethereal solvent.
Materials:
-
Lithium this compound (LiAlH₄)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
An inert atmosphere glovebox or Schlenk line
-
Dry glassware
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of anhydrous aluminum chloride in anhydrous diethyl ether is prepared in a reaction flask equipped with a magnetic stirrer and a dropping funnel. The flask is typically cooled in an ice bath to 0-5 °C.
-
A solution of lithium this compound in anhydrous diethyl ether is prepared separately and transferred to the dropping funnel.
-
The LiAlH₄ solution is added dropwise to the stirred AlCl₃ solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
As the reaction proceeds, a white precipitate of lithium chloride (LiCl) is formed. The overall reaction is: 3 LiAlH₄ + AlCl₃ → 4 AlH₃ + 3 LiCl↓
-
After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 1 hour) to ensure complete reaction.
-
The precipitated LiCl is removed by filtration under an inert atmosphere. The resulting clear filtrate is a solution of the this compound-diethyl etherate complex.
2. Proposed Workflow for Determination of this compound Solubility
Concentration Determination by Titration (General Method): A common method for determining the concentration of hydride solutions is by titration. For this compound, this can be achieved by reacting a known volume of the alane solution with an excess of a standard iodine (I₂) solution in the presence of a suitable solvent. The unreacted iodine is then back-titrated with a standard sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.
The key reactions are:
-
AlH₃ + 3 I₂ → AlI₃ + 3 HI
-
I₂ (excess) + 2 Na₂S₂O₃ → 2 NaI + Na₂S₄O₆
By determining the amount of excess iodine, the amount of iodine that reacted with the this compound can be calculated, and thus the concentration of the original alane solution can be determined.
Stability of Ethereal Alane Solutions
Solutions of this compound in ethereal solvents are known to be unstable and have a limited shelf life. Over time, a polymeric, insoluble form of this compound precipitates from the solution. The rate of this precipitation depends on factors such as the solvent, the concentration of the solution, the temperature, and the presence of impurities. Tetrahydrofuran solutions are generally considered to be more stable than diethyl ether solutions. For synthetic applications, it is highly recommended to use freshly prepared solutions of this compound.
Conclusion
The solubility of this compound in ethereal solvents is a complex phenomenon governed by the formation of soluble etherate adducts. While THF is a better solvent for AlH₃ than diethyl ether, both solutions are prone to decomposition. The lack of extensive quantitative solubility data underscores the challenges in handling this reactive species. For researchers and drug development professionals, the use of freshly prepared alane solutions, standardized by titration before use, is crucial for achieving reproducible and reliable results in chemical transformations. Further research into stabilizing agents for alane solutions could broaden the applicability of this potent reducing agent.
A Technical Guide to Quantum Chemical Calculations of AlnHm Clusters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quantum chemical methodologies employed in the study of aluminum hydride clusters (AlnHm). It is designed to offer a comprehensive understanding of the computational protocols, data analysis, and theoretical underpinnings necessary for researchers engaged in materials science, chemistry, and potentially related fields of drug development where metal clusters may find application.
Introduction to AlnHm Clusters and Computational Chemistry
This compound clusters are of significant interest due to their potential as hydrogen storage materials.[1] Quantum chemical calculations are an essential tool for investigating the structures, stability, and electronic properties of these clusters at the atomic level, providing insights that can be difficult to obtain through experimental means alone.[2] Computational studies allow for the prediction of various properties, including geometries, binding energies, vibrational frequencies, and electronic affinities, which are crucial for understanding the behavior and potential applications of AlnHm clusters.[3][4]
Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of computational cost and accuracy.[5][6] For higher accuracy, especially for electronic properties, coupled-cluster methods like CCSD(T) are also employed.[3]
Experimental and Computational Protocols
The following sections detail the typical theoretical methodologies applied in the quantum chemical study of AlnHm clusters, based on protocols reported in the literature.
2.1. Software and Theoretical Methods
Quantum chemical calculations for AlnHm clusters are typically performed using software packages like Gaussian.[7] The choice of theoretical method is critical for obtaining reliable results.
-
Density Functional Theory (DFT): This is the most common approach for geometry optimization and frequency calculations.[5][6] A popular choice of functional is PBE0, often paired with a triple-zeta basis set like def-2-TZVPP, which has been shown to accurately predict the lowest-energy structures of aluminum clusters and their anions.[3] Other functionals, such as B3LYP with a 6-31G* basis set, have also been utilized.[7]
-
Ab Initio Methods: For more accurate energy calculations, especially for properties like electron affinities, single-point energy calculations are often performed using higher-level ab initio methods on the DFT-optimized geometries. The "gold standard" CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) method with an augmented correlation-consistent basis set like aug-cc-pVTZ is frequently used for this purpose.[3]
2.2. Geometry Optimization and Stability Analysis
The initial step in studying a particular AlnHm cluster is to determine its most stable geometric structure (i.e., the global minimum on the potential energy surface).
-
Conformational Search: For a given composition (n, m), numerous initial structures are generated and optimized.
-
Optimization: The geometries of these initial structures are then optimized to find local minima. This process involves finding the coordinates where the net forces on all atoms are zero.
-
Frequency Calculations: To confirm that an optimized structure corresponds to a true minimum (and not a saddle point), vibrational frequency calculations are performed. A stable structure will have no imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE), which is a necessary correction to the electronic energy.
2.3. Calculation of Key Properties
Once the stable geometries are identified, a range of properties can be calculated to characterize the clusters.
-
Binding and Dissociation Energies: These quantities are crucial for assessing the stability of the clusters.
-
The binding energy (Eb) per atom is a measure of the overall stability of the cluster. It can be calculated using the formula: Eb = (n * E(Al) + m * E(H) - E(AlnHm)) / (n + m) where E(AlnHm), E(Al), and E(H) are the total energies of the cluster, a single aluminum atom, and a single hydrogen atom, respectively.
-
Dissociation energy (Ed) refers to the energy required to break a specific bond or to separate the cluster into fragments. For example, the energy for H2 desorption can be calculated.[6]
-
-
Electron Affinity (EA): The adiabatic electron affinity is calculated as the energy difference between the neutral cluster and its corresponding anion at their respective optimized geometries.[3] EA = E(neutral) - E(anion)
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the chemical reactivity and kinetic stability of the cluster. A larger gap generally implies greater stability.[1][5]
Data Presentation: Calculated Properties of AlnHm Clusters
The following tables summarize representative quantitative data for various AlnHm clusters as reported in the literature. These values are highly dependent on the level of theory and basis set used.
Table 1: Structural and Stability Data for Selected AlnHm Clusters
| Cluster | Method | Al-H Bond Length (Å) | Al-Al Bond Length (Å) | HOMO-LUMO Gap (eV) | Reference |
| Al4H | PBE0/def-2-TZVPP | - | - | - | [3] |
| Al4H2 | DFT | - | - | High | [1][5] |
| AlnH3n (linear) | DFT | - | - | - | [5][6] |
| AlnH3n (cage) | DFT | - | - | - | [5][6] |
| Al12H12^2- | Ab initio | - | - | - | [6] |
Table 2: Energetic Properties of Selected AlnHm Clusters
| Cluster | Property | Calculated Value (eV) | Method | Reference |
| AlnH3n (n=8-16) | H2 Desorption Energy | 0.4 - 0.6 | DFT | [6] |
| AlnH (n=3-13) | Adiabatic Electron Affinity | Varies with n | CCSD(T)//PBE0 | [3] |
Note: Specific numerical values for bond lengths and HOMO-LUMO gaps were not consistently available across the initial search results in a directly comparable format, hence the placeholders. Further targeted literature review would be needed to populate these fields comprehensively.
Visualization of Computational Workflows and Concepts
Diagrams created using the DOT language provide a clear visual representation of the logical flow of quantum chemical calculations and the relationships between different concepts.
Caption: A flowchart of the quantum chemical calculation process for AlnHm clusters.
Caption: Interrelation of key calculated properties and cluster stability.
Conclusion
The quantum chemical calculation of AlnHm clusters is a powerful approach for elucidating their fundamental properties. By employing a combination of DFT for structural optimization and higher-level ab initio methods for accurate energy calculations, researchers can gain detailed insights into the stability, reactivity, and potential applications of these materials. The methodologies and data presented in this guide serve as a foundational resource for scientists and researchers in this exciting and evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational Tools for Handling Molecular Clusters: Configurational Sampling, Storage, Analysis, and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogenated Planar Aluminum Clusters: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Deep Dive into the Theoretical Landscape of Aluminum Hydride Polymorphs
A Technical Guide for Researchers in Materials Science and Drug Development
Aluminum hydride (AlH₃), or alane, stands as a material of significant interest due to its high hydrogen density, making it a compelling candidate for hydrogen storage applications. Its existence in various polymorphic forms—at least seven have been identified (α, α', β, γ, δ, ε, and ζ)—each with distinct structural and thermodynamic properties, necessitates a thorough understanding of their relative stabilities and transformations.[1][2] This technical guide delves into the core of theoretical and computational studies that have been instrumental in elucidating the intricate relationships between these polymorphs, providing a foundational understanding for researchers, scientists, and professionals in drug development who may utilize analogous computational techniques.
The Polymorphs of this compound: A Theoretical Overview
Theoretical studies, predominantly employing density functional theory (DFT), have been pivotal in mapping the energetic landscape of AlH₃ polymorphs.[1][3][4] These computational approaches allow for the prediction and analysis of crystal structures, thermodynamic stabilities, and electronic properties with a high degree of accuracy.
The α-polymorph is consistently identified, both experimentally and theoretically, as the most stable phase at ambient conditions.[1][2] The β and γ phases are metastable and will spontaneously convert to the α phase at around 100°C.[1][2] Theoretical calculations have provided quantitative insights into the thermodynamics of these transformations.
Stability and Energetics
First-principles calculations have been employed to determine the formation enthalpies and relative stabilities of the various AlH₃ polymorphs. These studies confirm that the transformation from the β and γ phases to the α phase is an exothermic process, indicating the greater thermodynamic stability of α-AlH₃.[5]
Comparative Analysis of AlH₃ Polymorphs
The structural and electronic properties of the primary this compound polymorphs have been extensively investigated through computational methods. The following tables summarize key quantitative data derived from theoretical studies, offering a clear comparison between the α, β, and γ phases.
| Polymorph | Crystal System | Space Group | Calculated Lattice Parameters (Å) | Reference |
| α-AlH₃ | Trigonal | R-3c | a = 4.449, c = 11.804 | [2] |
| α'-AlH₃ | Orthorhombic | Cmcm | a = 6.470, b = 11.117, c = 6.562 | [6] |
| β-AlH₃ | Cubic | Fd-3m | a = 9.004 | [6] |
| γ-AlH₃ | Orthorhombic | Pnnm | a = 7.336, b = 5.380, c = 5.775 | [6][7] |
| Polymorph | Calculated Formation Enthalpy (kJ/mol) | Calculated Band Gap (eV) | Reference |
| α-AlH₃ | -11.4 | 2.53 - 4.41 | [1][8] |
| β-AlH₃ | -6.3 to -6.4 | 2.53 - 4.41 | [8] |
| γ-AlH₃ | - | 2.53 - 4.41 | [8] |
| α'-AlH₃ | - | 2.53 - 4.41 | [1][8] |
Pressure-Induced Phase Transitions
High-pressure studies, both experimental and theoretical, have revealed a rich phase diagram for this compound. First-principles calculations have been instrumental in predicting and understanding these pressure-induced transformations.
Theoretical studies have predicted a phase transition from the α-phase (R-3c) to a Pnma structure at approximately 34 GPa.[9][10] A further transition to a metallic Pm-3n phase is predicted at around 73 GPa.[9][10]
| Transition | Calculated Transition Pressure (GPa) | Reference |
| α-AlH₃ (R-3c) → Pnma | 34 | [9][10] |
| Pnma → Pm-3n | 73 | [9][10] |
Theoretical and Computational Methodologies
The theoretical insights presented in this guide are predominantly derived from first-principles calculations based on Density Functional Theory (DFT). These methods provide a powerful framework for modeling the behavior of materials at the atomic scale.
Density Functional Theory (DFT) Calculations
A typical DFT study of AlH₃ polymorphs involves the following steps:
-
Structural Optimization: The crystal structure of each polymorph is optimized to find the lowest energy configuration of the atoms. This involves calculating the forces on each atom and adjusting their positions until the forces are minimized.
-
Energy Calculations: The total energy of the optimized structure is calculated. By comparing the total energies of different polymorphs, their relative stabilities can be determined. The formation enthalpy is calculated by subtracting the energies of the constituent elements (Al and H₂) from the total energy of the AlH₃ polymorph.
-
Electronic Structure Analysis: The electronic band structure and density of states (DOS) are calculated to determine the electronic properties, such as the band gap, and to understand the nature of the chemical bonding.
-
Phonon Calculations: To assess the dynamical stability of a crystal structure, phonon dispersion curves are calculated. The absence of imaginary frequencies indicates that the structure is dynamically stable.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. For AlH₃, the Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, has been commonly used.[1] For more accurate band gap calculations, hybrid functionals or methods like the Tran-Blaha modified Becke-Johnson (TB-mBJ) functional have been employed.[1] The plane wave pseudopotential method is a common approach for solving the Kohn-Sham equations in periodic systems like crystals.[10]
Visualizing Theoretical Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bnl.gov [bnl.gov]
- 6. emerald.com [emerald.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. researchgate.net [researchgate.net]
The Dawn of a Powerful Hydride: A Technical History of Aluminum Hydride Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the discovery and evolution of aluminum hydride synthesis, from its initial discovery to modern advanced methods.
This compound (AlH₃), a potent reducing agent and a material of significant interest for hydrogen storage, has a rich and evolving history of synthesis. Its discovery and the subsequent development of viable production methods have been driven by the need for powerful and selective reducing agents in organic chemistry and, more recently, by the quest for efficient and safe hydrogen storage materials. This technical guide delves into the core of this compound synthesis, providing a detailed historical overview, in-depth experimental protocols for key synthesis methods, and a comparative analysis of their outcomes.
A Historical Overview: From Serendipity to Controlled Synthesis
The journey of this compound synthesis began in 1947 when Finholt, Bond, and Schlesinger first reported its preparation.[1][2] This seminal work opened the door to the exploration of this compound's properties and its potential applications. Early methods were often fraught with challenges, including the formation of stable etherates and difficulties in isolating the pure, unsolvated compound.
A significant advancement came in 1975 with the work of Brower and his colleagues, who systematically investigated the synthesis and characterization of various polymorphic forms of this compound (α, α', β, γ, δ, ε, and ζ).[1][2] Their research provided a foundational understanding of how reaction conditions influence the crystal structure and stability of the final product.
The quest for more direct and economically viable synthesis routes led to the exploration of high-pressure hydrogenation of aluminum metal.[2] Concurrently, organometallic approaches, utilizing precursors like triethylaluminum (B1256330), emerged as alternative pathways to produce this compound, sometimes with the benefit of milder reaction conditions.[3]
Comparative Analysis of Synthesis Methods
The choice of synthesis method for this compound depends on the desired polymorph, purity, scale, and available resources. The following table summarizes the key quantitative data for the primary synthesis routes.
| Synthesis Method | Precursors | Solvent(s) | Temperature (°C) | Pressure | Typical Yield | Polymorph(s) Obtained |
| Schlesinger Reaction (Finholt, Bond, & Schlesinger) | LiAlH₄, AlCl₃ | Diethyl ether | Room Temperature | Atmospheric | ~85% (etherate) | Etherate, α-AlH₃ upon desolvation |
| Brower's Method | LiAlH₄, AlCl₃, (LiBH₄) | Diethyl ether, Toluene (B28343) | 60 - 75 | Atmospheric | Variable | α, α', β, γ |
| Direct Synthesis | Aluminum, Hydrogen | None | 600 - 650 | 10 GPa | Low | α-AlH₃ |
| Organometallic Decomposition | Triethylaluminum (Et₃Al), Hydrogen | Toluene | ~180 | 10 MPa | N/A | α-AlH₃, β-AlH₃ |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key historical and modern synthesis routes of this compound.
The Schlesinger Reaction: Synthesis of this compound Etherate
This method, pioneered by Finholt, Bond, and Schlesinger, is a cornerstone of this compound chemistry.[1][2]
Materials:
-
Lithium this compound (LiAlH₄)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), a solution of anhydrous aluminum chloride in diethyl ether is prepared.
-
A separate solution of lithium this compound in diethyl ether is prepared and transferred to the dropping funnel.
-
The LiAlH₄ solution is added dropwise to the stirred AlCl₃ solution at room temperature. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
The reaction mixture is stirred for several hours at room temperature to ensure complete reaction. The formation of a white precipitate of lithium chloride (LiCl) will be observed.
-
The reaction mixture is then filtered under an inert atmosphere to remove the precipitated LiCl.
-
The resulting clear filtrate is a solution of this compound etherate (AlH₃·nEt₂O).
Brower's Method for the Synthesis of α-Aluminum Hydride
This procedure, a refinement of the Schlesinger reaction, allows for the isolation of the unsolvated α-polymorph.[1][2]
Materials:
-
Lithium this compound (LiAlH₄)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
Anhydrous toluene
Procedure:
-
Following the procedure for the Schlesinger reaction, a solution of this compound etherate is prepared and filtered to remove LiCl.
-
The ether solution is then diluted with anhydrous toluene.
-
The diethyl ether is carefully removed by distillation under reduced pressure. The temperature should be maintained below 65°C to avoid decomposition of the this compound.
-
As the ether is removed, α-aluminum hydride precipitates from the toluene solution as a white, crystalline solid.
-
The precipitated α-AlH₃ is collected by filtration under an inert atmosphere, washed with anhydrous toluene and then with a volatile anhydrous solvent like pentane, and dried under vacuum.
Direct Synthesis from Elements
This method offers the most straightforward route in terms of reactants but requires extreme conditions.[2]
Materials:
-
Fine aluminum powder
-
High-purity hydrogen gas
Procedure:
-
A sample of fine aluminum powder is placed in a high-pressure reaction vessel.
-
The vessel is purged with high-purity hydrogen gas.
-
The pressure is increased to approximately 10 GPa, and the temperature is raised to 600-650°C.
-
The reaction is maintained under these conditions for an extended period (e.g., 24 hours) to allow for the formation of α-aluminum hydride.
-
The vessel is then cooled to room temperature, and the pressure is slowly released.
-
The resulting product is a mixture containing α-AlH₃, which can be recovered and purified.
Organometallic Route: Decomposition of Triethylaluminum
This approach provides a pathway to this compound under less extreme pressures than the direct synthesis method.[3]
Materials:
-
Triethylaluminum (Et₃Al)
-
High-purity hydrogen gas
-
Anhydrous toluene
-
Surfactant (e.g., tetraoctylammonium bromide - TOAB)
Procedure:
-
In a high-pressure reactor, a solution of triethylaluminum and a surfactant in anhydrous toluene is prepared under an inert atmosphere.
-
The reactor is pressurized with hydrogen gas to approximately 10 MPa.
-
The temperature is raised to around 180°C.
-
The reaction is stirred under these conditions to facilitate the decomposition of triethylaluminum and the formation of this compound.
-
After the reaction is complete, the reactor is cooled, and the pressure is released.
-
The precipitated this compound is collected, washed with an anhydrous solvent, and dried under vacuum.
Visualizing the Synthesis Landscape
The following diagrams, generated using the DOT language, illustrate the historical development and the logical relationships within this compound synthesis.
Caption: Historical timeline of this compound synthesis.
References
Spectroscopic Characterization of Alane (AlH₃): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alane (AlH₃), a simple binary hydride of aluminum, has garnered significant interest for its potential applications in hydrogen storage, as an energetic material, and as a reducing agent in organic synthesis. The existence of several polymorphic forms (α, α', β, γ, δ, ε, and ζ), each with distinct physical and chemical properties, necessitates precise and thorough characterization. Spectroscopic techniques are paramount in identifying these polymorphs, determining their purity, and understanding their structural and bonding characteristics. This guide provides a comprehensive overview of the key spectroscopic methods employed in the characterization of alane, complete with detailed experimental protocols and quantitative data to aid researchers in their endeavors.
Vibrational Spectroscopy: Probing the Al-H Bonds
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, directly probes the vibrational modes of the Al-H bonds in alane. These methods are highly sensitive to the local chemical environment and crystal structure, making them indispensable for polymorph identification.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the compound. For solid alane, the Al-H stretching and bending modes give rise to characteristic absorption bands.
| Polymorph | Vibrational Mode | Frequency (cm⁻¹) | Reference |
| α-AlH₃ | Al-H Stretch | 1719, 866, 672 | [1] |
| γ-AlH₃ | Al-H Stretch | 1675 | [2] |
| Al-H Stretch & Bend | 2065, 1675, 1387, 1219, 998, 740, 634 | [3] | |
| Monomeric AlH₃ | A₁' | 1900 | [4] |
| (in noble gas matrix) | A₂" | 698 | [4] |
| E' | 1883 | [4] | |
| E' | 783 | [4] |
Objective: To obtain the infrared spectrum of a solid alane sample for polymorph identification and purity assessment.
Materials:
-
Alane (AlH₃) sample
-
Infrared-transparent salt plates (e.g., KBr, NaCl)
-
Spatula
-
Volatile, dry solvent (e.g., anhydrous methylene (B1212753) chloride or acetone)
-
Desiccator
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Methodology (Thin Solid Film Method):
-
Sample Preparation:
-
In an inert atmosphere (e.g., a glovebox) to prevent reaction with moisture, place a small amount (approx. 50 mg) of the alane sample into a clean, dry vial.[5]
-
Add a few drops of a dry, volatile solvent to dissolve the solid.[5]
-
Obtain a clean, dry salt plate from a desiccator.[5]
-
Using a pipette, carefully drop a small amount of the alane solution onto the surface of the salt plate.[5]
-
Allow the solvent to evaporate completely, leaving a thin, solid film of alane on the plate.[5] If the film is too thin (resulting in weak absorption), another drop of the solution can be added and evaporated. Conversely, if the film is too thick (resulting in saturated absorption), the plate should be cleaned and a more dilute solution used.[5]
-
-
Spectral Acquisition:
-
Place the salt plate with the alane film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the spectrum of the alane sample over the desired spectral range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the positions (in cm⁻¹) of the major absorption bands.
-
Compare the observed frequencies with the literature values in the table above to identify the polymorph(s) present in the sample.
-
Caption: A logical workflow for the identification of alane polymorphs using multiple spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. When applied to alane, it can provide information about the molecular weight and the fragmentation pattern upon ionization. It is often coupled with a thermal analysis technique (like Thermogravimetric Analysis, TGA) to identify the gases evolved during decomposition.
A mass spectrum of α-AlH₃ shows the evolution of hydrogen (H₂) upon thermal decomposition. [6]The primary ions observed would correspond to H₂⁺ (m/z = 2) and its isotopes. The parent molecular ion, AlH₃⁺, is generally not observed due to its instability.
Objective: To analyze the gaseous species evolved during the thermal decomposition of alane.
Materials:
-
Alane (AlH₃) sample
-
Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (TGA-MS)
Methodology:
-
Sample Preparation:
-
In an inert atmosphere, place a small, accurately weighed amount of the alane sample into the TGA crucible.
-
-
Analysis:
-
Place the crucible in the TGA furnace.
-
Heat the sample according to a defined temperature program (e.g., a ramp from room temperature to 300°C) under a continuous flow of an inert gas (e.g., argon).
-
The off-gas from the TGA is continuously transferred to the ion source of the mass spectrometer.
-
The mass spectrometer is set to scan a range of m/z values to detect the evolved gases.
-
-
Data Analysis:
-
Correlate the weight loss events observed in the TGA data with the detection of specific ions in the mass spectrometer. For alane, a weight loss corresponding to the loss of hydrogen should coincide with the detection of m/z = 2.
-
This confirms that the decomposition product is hydrogen gas.
-
Conclusion
The spectroscopic characterization of alane is a multi-faceted process that relies on the synergistic application of several techniques. Vibrational spectroscopies (IR and Raman) are essential for rapid polymorph identification based on their unique Al-H vibrational fingerprints. Solid-state ²⁷Al NMR provides unambiguous information about the aluminum coordination environment, offering definitive structural insights. Mass spectrometry is crucial for confirming the nature of evolved gases during decomposition studies. By employing the detailed protocols and referencing the quantitative data provided in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize alane and its various forms, paving the way for its successful application in a range of scientific and industrial fields.
References
A Comprehensive Technical Guide to the Thermodynamic Properties of α, β, and γ-AlH₃
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the thermodynamic properties of the α, β, and γ polymorphs of aluminum hydride (AlH₃). A comprehensive understanding of the thermodynamics of these materials is critical for their application in various fields, including hydrogen storage and as energetic materials. This document summarizes key quantitative data, details experimental methodologies, and provides visualizations of the phase transitions and decomposition pathways.
Core Thermodynamic Data
The thermodynamic stability and decomposition of AlH₃ polymorphs are central to their practical application. The α-phase is the most thermodynamically stable, while the β and γ phases are metastable and will transition to the α-phase upon heating.[1][2] The following tables summarize the key thermodynamic parameters for the α, β, and γ polymorphs of AlH₃.
| Property | α-AlH₃ | β-AlH₃ | γ-AlH₃ |
| Enthalpy of Formation (ΔHf°) | -9.9 ± 0.6 kJ/mol[3] | - | - |
| -11.4 ± 0.8 kJ/mol[4][5] | |||
| -11.49 kJ/mol[6] | |||
| Total Formation Enthalpy (ΔHtotal) | - | -8.0 kJ/mol[4] | -7.1 ± 1.0 kJ/mol[3] |
| Gibbs Free Energy of Formation (ΔGf°) at 298 K | 48.5 ± 0.4 kJ/mol[4] | 50.5 kJ/mol[4] | 51.4 ± 1.0 kJ/mol[3] |
| Decomposition Temperature | ~170 °C[4] | Transitions to α-phase at ~100 °C[3] | Transitions to α-phase at ~100 °C[3] |
| Standard Molar Heat Capacity (Cp°) | 45.22 J mol-1 K-1[6] | - | - |
Table 1: Thermodynamic Properties of α, β, and γ-AlH₃
The less stable β and γ polymorphs undergo an exothermic transition to the more stable α-phase before decomposition.[2][5] The enthalpies of these transitions have been measured and are presented in Table 2.
| Transition | Enthalpy of Transition (ΔHtrans) | Onset Temperature (T0) |
| β-AlH₃ → α-AlH₃ | -1.5 ± 0.4 kJ/mol[3] | ~100 °C[3] |
| γ-AlH₃ → α-AlH₃ | -2.8 ± 0.4 kJ/mol[3] | ~100.7 °C[3] |
Table 2: Enthalpies of Polymorphic Transitions
Experimental Protocols
The determination of the thermodynamic properties of AlH₃ polymorphs relies on a combination of analytical techniques. The primary methods cited in the literature are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and ex-situ X-ray Diffraction (XRD).
Synthesis of AlH₃ Polymorphs
The synthesis of the different polymorphs of AlH₃ is highly sensitive to the reaction conditions, particularly temperature and time. A common method involves the reaction of lithium alanate (LiAlH₄) with aluminum chloride (AlCl₃) in an ether solvent.[4]
-
General Synthesis: A solution of AlH₃ in ether is produced by the reaction: 3LiAlH₄ + AlCl₃ → 4AlH₃ + 3LiCl. The LiCl is filtered out, and the solvated AlH₃ is then desolvated.
-
γ-AlH₃ Formation: This polymorph is formed in the presence of excess LiAlH₄ at approximately 60-70 °C.[3]
-
β-AlH₃ Formation: The presence of both excess LiAlH₄ and LiBH₄ leads to the formation of β-AlH₃.[3]
-
α-AlH₃ Formation: Higher temperatures (around 70 °C) or longer heating times during desolvation will result in the formation of the most stable α-polymorph.[3]
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are crucial for determining the transition temperatures, enthalpies of reaction, and decomposition kinetics.
-
Instrumentation: A Mettler-Toledo DSC822e or similar instrument is typically used.[3]
-
Methodology:
-
A small sample of the AlH₃ polymorph (typically 3-6 mg) is placed in a crucible.[3][7]
-
The sample is heated at a constant ramp rate, commonly 10 °C/min, under an inert atmosphere such as argon.[3][8]
-
The heat flow to or from the sample is measured relative to a reference crucible. Exothermic events (like the β→α and γ→α transitions) and endothermic events (like the decomposition of α-AlH₃) are recorded as peaks in the DSC curve.[3]
-
TGA is performed concurrently or separately to measure the mass loss as a function of temperature, which corresponds to the release of hydrogen gas during decomposition.[8]
-
Structural Analysis: Ex-situ X-ray Diffraction (XRD)
Ex-situ XRD is used to identify the crystalline phases present before, during, and after thermal treatment.
-
Methodology:
-
An initial XRD pattern of the sample is taken at room temperature to confirm the starting polymorph.[3]
-
The sample is then heated to a specific temperature corresponding to a thermal event observed in the DSC, for example, just after the exothermic transition peak.[3]
-
The sample is then quenched to room temperature.[3]
-
A second XRD pattern is taken to identify the new crystalline phase(s) formed.[3]
-
This process is repeated at higher temperatures, for instance, after the final endothermic decomposition peak, to confirm the formation of aluminum metal.[3]
-
Visualizations
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Synthesis pathways for α, β, and γ-AlH₃ polymorphs.
Caption: Thermal decomposition pathways of AlH₃ polymorphs.
Caption: Experimental workflow for thermodynamic analysis of AlH₃.
References
Unveiling the Electronic Landscape of Aluminum Hydride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum hydride (AlH₃), also known as alane, is a compound with remarkable hydrogen storage capacity and potential applications in energetic materials and as a reducing agent in organic synthesis. A thorough understanding of its electronic structure is paramount for optimizing its performance and stability in these diverse applications. This technical guide provides a comprehensive analysis of the electronic structure of this compound, focusing on its various polymorphs. We delve into the theoretical underpinnings and experimental verifications of its band structure, density of states, and chemical bonding. This document is intended to serve as a core reference for researchers and professionals engaged in materials science, chemistry, and drug development.
Core Concepts: Electronic Structure of Solids
The electronic structure of a solid describes the arrangement of its electrons in terms of energy and momentum. Key concepts include the band structure , which illustrates the allowed energy levels (bands) and forbidden energy regions (band gaps) for electrons, and the density of states (DOS) , which quantifies the number of available electronic states at each energy level. The nature of the band gap—whether direct or indirect—and its magnitude are critical determinants of a material's optical and electronic properties.
Polymorphs of this compound
This compound exists in several crystalline forms, or polymorphs, with the most common being α-AlH₃, α'-AlH₃, β-AlH₃, and γ-AlH₃. These polymorphs exhibit distinct crystal structures, which in turn influence their electronic properties and stability.
Data Presentation: Structural and Electronic Properties
The following tables summarize key quantitative data for the various polymorphs of this compound, compiled from experimental and computational studies.
Table 1: Crystallographic Data of this compound Polymorphs
| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) |
| α-AlH₃ | Trigonal | R-3c | a = 4.41, c = 11.71[1] |
| α'-AlH₃ | Orthorhombic | Cmcm | a = 6.470, b = 11.117, c = 6.562[2] |
| γ-AlH₃ | Orthorhombic | Pnnm | a = 5.3806, b = 7.3555, c = 5.77509[3][4] |
Table 2: Key Bond Lengths and Angles in α-AlH₃ and γ-AlH₃
| Polymorph | Bond/Angle | Value |
| α-AlH₃ | Al-H Bond Length | 1.71 Å[1] |
| Al-H-Al Bridge Angle | 141°[5] | |
| γ-AlH₃ | Al-H Bond Length (normal bridge) | 1.65 - 1.80 Å[3] |
| Al-H Bond Length (double bridge) | 1.68 - 1.70 Å[3] | |
| Al-Al Distance (double bridge) | 2.606 Å[3] |
Table 3: Thermodynamic and Electronic Properties of this compound Polymorphs
| Property | α-AlH₃ | α'-AlH₃ | β-AlH₃ | γ-AlH₃ |
| Enthalpy of Formation (kJ/mol) | -9.9 ± 0.4[6] | -2.5[7] | -8.0[6] | -7.1 ± 1.0[8] |
| Transition Enthalpy to α-phase (kJ/mol) | - | 1.6[7] | 1.5[7] | 2.8[7][8] |
| Calculated Band Gap (eV) | 2.20 (DFT)[1] | 2.1 (DFT)[9] | - | 2.8 (DFT)[10] |
Experimental Protocols
The electronic structure of this compound has been elucidated through a combination of experimental techniques and computational modeling.
Synthesis of this compound Polymorphs
A common method for synthesizing this compound polymorphs involves the reaction of lithium this compound (LiAlH₄) with aluminum chloride (AlCl₃) in an ether solution.[6][11] The specific polymorph obtained is highly dependent on the desolvation conditions, such as temperature, time, and the presence of other reagents.[7][12]
-
α-AlH₃: Can be synthesized by heating the etherate adduct in the presence of excess LiAlH₄ and lithium borohydride (B1222165) (LiBH₄).[12] Another method involves high-pressure hydrogenation of aluminum at 10 GPa and 600 °C.[5]
-
γ-AlH₃: Is typically formed when the etherate is heated in the presence of only excess LiAlH₄ at 60–70 °C.[12]
X-Ray Diffraction (XRD)
X-ray diffraction is a fundamental technique for determining the crystal structure of materials.
Methodology:
-
Sample Preparation: A powdered sample of the this compound polymorph is prepared.
-
Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). For temperature-resolved studies, the sample is heated or cooled in a controlled environment.[13]
-
Data Analysis: The resulting diffraction pattern is analyzed using techniques like Rietveld refinement to determine the crystal system, space group, and lattice parameters.[13]
Typical XRD Setup:
-
Instrument: Philips diffractometer with Cu Kα radiation.[8]
-
Scan Range: 5-100° 2θ with a step size of 0.02° and a counting time of 10 seconds per step for detailed structural analysis.[13]
Photoelectron Spectroscopy (PES)
Negative ion photoelectron spectroscopy provides direct insight into the electronic structure by measuring the energy required to detach an electron from an anion.[14]
Methodology:
-
Anion Generation: this compound cluster anions are generated in a pulsed arc cluster ionization source.[15]
-
Mass Selection: The generated anions are mass-selected using a time-of-flight mass spectrometer.
-
Photodetachment: The mass-selected anions are intersected by a fixed-frequency laser beam (e.g., 266 nm, 4.661 eV from a Nd:YAG laser).[15]
-
Electron Energy Analysis: The kinetic energy of the photodetached electrons is measured using a magnetic bottle photoelectron spectrometer.[15] The electron binding energy (EBE) is then calculated using the relationship: EBE = hν - EKE, where hν is the photon energy and EKE is the electron kinetic energy.[15]
Computational Methodology: Density Functional Theory (DFT)
Density Functional Theory is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Methodology:
-
Structure Input: The crystal structure of the this compound polymorph, obtained from experimental data, is used as the input.
-
Functional and Basis Set Selection: An appropriate exchange-correlation functional (e.g., Generalized Gradient Approximation - GGA with the Perdew-Burke-Ernzerhof - PBE functional) and basis set are chosen. For more accurate band gap calculations, hybrid functionals like Heyd-Scuseria-Ernzerhof (HSE) may be employed.
-
Self-Consistent Field (SCF) Calculation: The electronic ground state is determined by iteratively solving the Kohn-Sham equations.
-
Property Calculation: Once the ground state is reached, properties such as the band structure, density of states, and total energy can be calculated.
Typical DFT Calculation Parameters for AlH₃:
-
Software: VASP (Vienna Ab initio Simulation Package) is commonly used.
-
Functional: GGA-PBE is often used for structural optimization and total energy calculations.[16]
-
Basis Set: Plane-wave basis sets are standard for periodic systems.
-
k-point mesh: A sufficiently dense grid of k-points in the Brillouin zone is used to ensure convergence of the total energy.
Visualizations
Experimental Workflow for Electronic Structure Analysis
Caption: Workflow for the analysis of this compound's electronic structure.
Logical Relationship of Analytical Techniques
Caption: Interplay of techniques in electronic structure determination.
Conclusion
The electronic structure of this compound is a complex and fascinating area of study, with significant implications for its practical applications. This guide has provided a detailed overview of the structural, thermodynamic, and electronic properties of its various polymorphs. The combination of experimental techniques like X-ray diffraction and photoelectron spectroscopy with computational methods such as Density Functional Theory has been instrumental in building our current understanding. For researchers and professionals in related fields, a deep appreciation of the electronic landscape of this compound is essential for harnessing its full potential. Future work will likely focus on refining our understanding of the more exotic polymorphs and developing strategies to tune the electronic properties for specific applications.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Aluminium hydride - Wikipedia [en.wikipedia.org]
- 6. hydrogen.energy.gov [hydrogen.energy.gov]
- 7. mdpi.com [mdpi.com]
- 8. bnl.gov [bnl.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Wet Chemical Synthesis of Non-solvated Rod-Like α'-AlH3 as a Hydrogen Storage Material [frontiersin.org]
- 13. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 14. pages.jh.edu [pages.jh.edu]
- 15. pubs.aip.org [pubs.aip.org]
- 16. rejost.com.ng [rejost.com.ng]
A Comprehensive Technical Guide to the Phase Transitions of Aluminum Hydride (AlH₃) Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the phase transitions between the various polymorphs of aluminum hydride (AlH₃), a material of significant interest for hydrogen storage and energetic applications. This document details the thermodynamic and kinetic aspects of these transformations, outlines the experimental protocols for their characterization, and presents a visual representation of the complex relationships governing polymorph formation and stability.
Introduction to AlH₃ Polymorphism
This compound exists in at least seven non-solvated crystalline forms: α, α', β, γ, δ, ε, and ζ.[1][2] The α-polymorph is the most thermodynamically stable, while the others are metastable and can transform to the α-phase or decompose directly under thermal or pressure stimuli.[2][3] The synthesis conditions, including temperature, time, and the presence of specific reagents, play a crucial role in determining which polymorph is formed.[1][4] Understanding the phase transitions between these polymorphs is critical for the safe handling, storage, and application of AlH₃.
Thermally-Induced Phase Transitions
The thermal stability and decomposition pathways of AlH₃ polymorphs have been extensively studied. The metastable β and γ phases, upon heating, typically undergo an exothermic transition to the more stable α-phase before subsequent decomposition to aluminum and hydrogen.[4]
Quantitative Thermal Transition Data
The following table summarizes the key quantitative data associated with the thermally-induced phase transitions of the primary AlH₃ polymorphs.
| Polymorph Transition | Transition Temperature (°C) | Enthalpy of Transition (kJ/mol) |
| β → α | ~100[4] | -1.5 ± 0.4[2] |
| γ → α | ~100[4] | -2.8 ± 0.4[2] |
| α' → α | - | -1.6 |
| α-AlH₃ Decomposition | ~170[4] | - |
Note: Negative enthalpy values indicate an exothermic transition.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a primary technique for investigating the thermal transitions of AlH₃ polymorphs.
Objective: To determine the transition temperatures and enthalpies of phase transitions and decomposition.
Methodology:
-
Sample Preparation: A small amount of the AlH₃ polymorph sample (typically 2-6 mg) is carefully loaded into an aluminum DSC pan.[5] For volatile samples or to prevent reactions with the atmosphere, hermetically sealed pans are used.[5]
-
Crucible Sealing: The pan is hermetically sealed using a crucible press to ensure a controlled atmosphere and prevent sample loss.[6]
-
Instrument Setup:
-
Crucible Type: Standard aluminum pans (40-100 µL) are commonly used.[6]
-
Reference: An empty, sealed aluminum pan of the same type as the sample pan is used as a reference.[5]
-
Atmosphere: The DSC chamber is purged with an inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 50-70 mL/min) to prevent oxidation.[5]
-
-
Measurement:
-
The sample and reference crucibles are placed in the DSC furnace.
-
A temperature program is initiated, typically involving heating the sample from ambient temperature to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).[7]
-
-
Data Analysis: The resulting DSC curve, plotting heat flow versus temperature, is analyzed to identify exothermic and endothermic peaks corresponding to phase transitions and decomposition, respectively. The peak onset temperature provides the transition temperature, and the integrated peak area is used to calculate the enthalpy of the transition.
Pressure-Induced Phase Transitions
The application of high pressure can also induce phase transitions in AlH₃ polymorphs, leading to the formation of novel crystal structures. These transitions are often studied using in-situ X-ray diffraction in a diamond anvil cell (DAC).
Quantitative Pressure-Induced Transition Data
The following table summarizes available data on pressure-induced phase transitions in AlH₃. It is important to note that much of this data is derived from theoretical calculations and experimental values can vary.
| Polymorph Transition | Transition Pressure (GPa) | Volume Change (ų/formula unit) |
| α → Monoclinic | ~8 | - |
| γ → α | ~12 | - |
| β → α' | 2.4 | -7.0 |
| α' → α | 4.3 | -4.3 |
Note: The volume change for the β → α' and α' → α transitions are estimated from theoretical calculations.
Experimental Protocol: High-Pressure X-ray Diffraction (HPXRD)
High-pressure X-ray diffraction is a powerful tool for studying the crystal structure of materials under extreme pressures.
Objective: To identify and characterize the crystal structures of AlH₃ polymorphs at high pressure and determine the pressures at which phase transitions occur.
Methodology:
-
Diamond Anvil Cell (DAC) Preparation:
-
Sample Loading: A small amount of the AlH₃ polymorph powder is loaded into the sample chamber along with a pressure calibrant and a pressure-transmitting medium.
-
Pressure-Transmitting Medium: A hydrostatic medium such as neon, argon, or silicone oil is used to ensure uniform pressure distribution on the sample. For AlH₃ studies, neon has been used.
-
Pressure Calibrant: A material with a well-known pressure-dependent property, such as the fluorescence of ruby or the equation of state of a standard material like gold or platinum, is included to determine the pressure inside the DAC.[9]
-
-
Pressure Application: The DAC is placed in a device that applies a force to the diamonds, generating high pressure in the sample chamber.
-
X-ray Diffraction Measurement:
-
The DAC is mounted on a diffractometer at a synchrotron source, which provides a high-flux, micro-focused X-ray beam.[8]
-
The X-ray beam is directed through the diamond anvils and onto the sample.
-
Diffracted X-rays are collected on an area detector.
-
-
Data Analysis: The collected diffraction patterns are analyzed to determine the crystal structure and lattice parameters of the AlH₃ sample at different pressures. The appearance of new diffraction peaks or changes in the existing pattern indicates a phase transition. The pressure at which this occurs is determined from the pressure calibrant.
Visualization of AlH₃ Polymorph Relationships
The following diagrams, generated using the DOT language, illustrate the complex relationships between the synthesis, stability, and transformation of AlH₃ polymorphs, as well as a typical workflow for their characterization.
Conclusion
The polymorphic nature of this compound presents both challenges and opportunities for its application. A thorough understanding of the phase transitions between its various forms is paramount for controlling its properties and ensuring its safe and efficient use. This guide has provided a detailed overview of the thermal and pressure-induced phase transitions of AlH₃ polymorphs, including quantitative data and experimental protocols for their characterization. The provided diagrams offer a clear visual summary of the complex interplay between synthesis, stability, and transformation in this promising material. Further research into the kinetics of these transitions and the properties of the lesser-studied polymorphs will continue to advance the potential of AlH₃ as a key material in future energy technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. hydrogen.energy.gov [hydrogen.energy.gov]
- 5. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. excillum.com [excillum.com]
- 9. High Pressure [fkf.mpg.de]
Aluminum Hydride (AlH3): A Comprehensive Technical Review of its Synthesis, Properties, and Applications
Introduction
Aluminum hydride (AlH3), also known as alane, is a binary metal hydride that has garnered significant scientific interest for over half a century.[1][2][3] Due to its remarkably high hydrogen content, both by weight (10.1 wt%) and volume (148 kg H₂/m³), it stands out as a highly promising material for hydrogen storage, meeting the stringent requirements set by the U.S. Department of Energy (DOE).[1][4][5] Alane's potential extends beyond energy storage; it is also a high-energy material utilized in solid rocket propellants and pyrotechnics and serves as a potent reducing agent in organic chemistry.[2][6][7][8] This technical guide provides an in-depth review of the core research into this compound, focusing on its various crystalline forms (polymorphs), synthesis methodologies, decomposition thermodynamics and kinetics, and key applications.
1. The Polymorphs of this compound
This compound exists in at least seven different crystalline forms, with the most common and stable being α-AlH3.[1][4][9] Other well-characterized polymorphs include α’-, β-, γ-, ε-, and ζ-alane.[6] The α-polymorph is the most thermodynamically stable and therefore possesses the most practical value for applications.[1] The less stable β- and γ-polymorphs will exothermically transition to the α-phase upon heating to around 100°C before subsequently decomposing.[1][10][11][12]
The α-AlH3 polymorph features a cubic or rhombohedral morphology with aluminum atoms in an octahedral coordination, interconnected by Al-H-Al bridges.[6] This structural arrangement is crucial to its stability and decomposition characteristics.
Data Presentation: Properties of Key AlH₃ Polymorphs
The following table summarizes the key quantitative properties of the most studied this compound polymorphs.
| Property | α-AlH₃ | β-AlH₃ | γ-AlH₃ | Reference |
| Gravimetric Hydrogen Density | 10.1 wt% | 10.1 wt% | 10.1 wt% | [6][11] |
| Volumetric Hydrogen Density | 148 kg H₂/m³ | 148 kg H₂/m³ | 148 kg H₂/m³ | [1][4][5][11] |
| Enthalpy of Formation (ΔHf) | -11.4 kJ/mol | -8.0 kJ/mol | - | [1][4][10][11] |
| Transition Enthalpy to α-phase | N/A | -1.5 ± 0.4 kJ/mol | -2.8 ± 0.4 kJ/mol | [10][11] |
| Decomposition Temperature | ~160°C | Transitions to α-phase at ~100°C | Transitions to α-phase at ~100°C | [10] |
2. Synthesis of this compound
The synthesis of alane is a critical aspect of its research and application, with various methods developed to produce different polymorphs and purities.
2.1. Organometallic Synthesis (Schlesinger Reaction)
The most common and well-established method for preparing AlH₃ is the Schlesinger reaction, first published in 1947.[6][13] This method involves the reaction of an aluminum salt, typically aluminum trichloride (B1173362) (AlCl₃), with a hydride source, most commonly lithium this compound (LiAlH₄), in an ethereal solvent like diethyl ether.[6][13]
Experimental Protocol: Typical Schlesinger Reaction for α-AlH₃
-
Reactant Preparation: Under an inert argon atmosphere, a solution of aluminum chloride (AlCl₃) in diethyl ether is prepared in a reaction flask and cooled (typically below 0°C).[13] Separately, a standardized solution of lithium this compound (LiAlH₄) in ether is prepared.
-
Reaction: The LiAlH₄ solution is added dropwise to the stirred AlCl₃ solution. The reaction precipitates lithium chloride (LiCl) as a white solid.[13] Reaction: 3LiAlH₄ + AlCl₃ → 4AlH₃ + 3LiCl
-
Crystallization: Toluene is added dropwise to the reaction mixture. This decreases the solubility of the AlH₃-etherate complex, promoting the precipitation and crystallization of solvent-free α-AlH₃.[13]
-
Isolation and Purification: The solution is filtered to remove the LiCl precipitate. The solvent is then carefully removed under reduced pressure.[13] The resulting AlH₃ powder may be washed with a solvent like tetrahydrofuran (B95107) (THF) or a dilute aqueous HCl solution to remove impurities.[13]
-
Drying and Storage: The purified AlH₃ is dried under vacuum. Freshly prepared, unpassivated alane can be pyrophoric and must be handled with care.[10] Surface-treated materials, however, can be safely stored for extended periods.[10]
2.2. Mechanochemical Synthesis
A solvent-free approach to synthesizing alane involves mechanochemistry, or ball milling.[9][14] This method can produce adduct-free alane directly from precursors like lithium hydride (LiH) or sodium hydride (NaH) and aluminum chloride (AlCl₃) at room temperature.[14][15]
Experimental Protocol: Mechanochemical Synthesis
-
Reactant Loading: In an inert atmosphere glovebox, the hydride source (e.g., NaH) and AlCl₃ are loaded into a hardened steel milling vial with steel balls. An excess of the hydride source is often used initially to promote the formation of stable alanate intermediates.[14][15]
-
Milling: The vial is sealed and milled in a high-energy planetary ball mill. The reaction is often performed stepwise, with gradual addition of AlCl₃ to reach the final stoichiometry, which prevents the decomposition of unstable intermediates into metallic aluminum.[14] A moderate hydrogen back-pressure (~300 bar) may be required to suppress decomposition reactions.[14]
-
Product Characterization: The resulting powder mixture is characterized using techniques like Powder X-ray Diffraction (PXRD) and solid-state ²⁷Al NMR spectroscopy to confirm the formation of AlH₃.[14]
2.3. Other Synthesis Routes
Other methods explored for alane synthesis include electrochemical routes, which offer a potential pathway for regeneration from spent aluminum, and direct synthesis from aluminum and hydrogen at very high pressures and temperatures (e.g., 10.0 GPa and 650°C).[1][16]
Visualization: Experimental Workflow for Alane Synthesis
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
References
- 1. Synthesis and Stability of Hydrogen Storage Material this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. issp.ac.ru [issp.ac.ru]
- 4. Synthesis and Stability of Hydrogen Storage Material this compound [mdpi.com]
- 5. Synthesis and Stability of Hydrogen Storage Material this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aluminium hydride - Wikipedia [en.wikipedia.org]
- 7. pv-magazine.com [pv-magazine.com]
- 8. This compound | chemical compound | Britannica [britannica.com]
- 9. This compound for solid-state hydrogen storage: Structure, synthesis, thermodynamics, kinetics, and regeneration: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. hydrogen.energy.gov [hydrogen.energy.gov]
- 11. bnl.gov [bnl.gov]
- 12. researchgate.net [researchgate.net]
- 13. eucass.eu [eucass.eu]
- 14. Dry mechanochemical synthesis of alane from LiH and AlCl3 - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 15. DSpace [dr.lib.iastate.edu]
- 16. Aluminium hydride: a reversible material for hydrogen storage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Aluminum Hydride (AlH3): A Powerful and Selective Reducing Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Aluminum hydride (AlH₃), also known as alane, is a powerful and versatile reducing agent employed in organic synthesis. While sharing similarities with other complex metal hydrides like lithium this compound (LiAlH₄), alane often exhibits unique reactivity and selectivity, making it a valuable tool for the discerning chemist. These application notes provide a comprehensive overview of the use of this compound in the reduction of various functional groups, complete with detailed experimental protocols and comparative data.
Overview of Reactivity and Selectivity
This compound is a highly reactive reagent capable of reducing a wide array of functional groups. Its reactivity is generally considered to be between that of lithium this compound and sodium borohydride. A key advantage of AlH₃ is its enhanced selectivity in certain transformations, particularly in the reduction of esters and amides, and its ability to achieve high stereoselectivity in the reduction of cyclic ketones.
Key Characteristics:
-
High Reactivity: Reduces a broad spectrum of functional groups.
-
Good Chemoselectivity: Can selectively reduce certain functional groups in the presence of others. For instance, it can reduce esters in the presence of nitro groups and carboxylic acids in the presence of halides.[1]
-
High Stereoselectivity: Often provides high diastereoselectivity in the reduction of cyclic and chiral ketones.
-
Solubility: Typically used as a solution in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, where it forms complexes.[1]
Preparation of this compound Solutions
This compound is most commonly prepared in situ by the reaction of lithium this compound with a slight excess of aluminum chloride in an ethereal solvent.
Experimental Protocol: In Situ Preparation of this compound
Materials:
-
Lithium this compound (LiAlH₄)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of a known amount of LiAlH₄ in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of anhydrous AlCl₃ in the same solvent dropwise. The molar ratio of LiAlH₄ to AlCl₃ should be 3:1.
-
A white precipitate of lithium chloride (LiCl) will form.
-
After the addition is complete, the mixture is typically stirred for an additional 15-30 minutes at 0 °C.
-
The resulting solution of this compound is then used directly for the subsequent reduction reaction.
Reduction of Aldehydes and Ketones
This compound readily reduces aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. A notable feature of alane is its high diastereoselectivity in the reduction of cyclic ketones, often favoring the formation of the thermodynamically more stable alcohol.
Diastereoselective Reduction of Cyclic Ketones
The reduction of substituted cyclohexanones with this compound typically yields a higher proportion of the equatorial alcohol compared to reductions with LiAlH₄. This is attributed to the steric bulk of the alane-solvent complex, which favors hydride attack from the less hindered equatorial face.
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (eq:ax) | Yield (%) |
| 4-tert-Butylcyclohexanone (B146137) | AlH₃ | THF | 0 | 9.5 : 1.0 | >95 |
| 4-tert-Butylcyclohexanone | LiAlH₄ | THF | 0 | 4 : 1 | >95 |
| 2-Methylcyclohexanone | AlH₃ | Diethyl Ether | -78 to 0 | 85 : 15 | 92 |
| 2-Methylcyclohexanone | LiAlH₄ | Diethyl Ether | -78 to 0 | 76 : 24 | 90 |
Experimental Protocol: Reduction of 4-tert-Butylcyclohexanone
Materials:
-
4-tert-Butylcyclohexanone
-
In situ prepared AlH₃ solution in THF
-
Anhydrous THF
-
1 M HCl solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of 4-tert-butylcyclohexanone in anhydrous THF at 0 °C under an inert atmosphere, add the freshly prepared AlH₃ solution dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of water, followed by 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude alcohol.
-
Purify the product by column chromatography or distillation.
Reduction of Carboxylic Acid Derivatives
This compound is a highly effective reagent for the reduction of a variety of carboxylic acid derivatives, including esters, lactones, and amides.
Reduction of Esters and Lactones to Alcohols and Diols
Esters and lactones are smoothly reduced to the corresponding primary alcohols and diols, respectively. A key advantage of AlH₃ is its ability to perform this transformation while tolerating other functional groups that might be reactive towards LiAlH₄.
| Substrate | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethyl benzoate (B1203000) | Benzyl (B1604629) alcohol | THF | 0 to rt | 2 | 95 |
| Methyl 4-nitrobenzoate | 4-Nitrobenzyl alcohol | Diethyl Ether | 0 | 1 | 92 |
| γ-Butyrolactone | 1,4-Butanediol | THF | 0 to rt | 3 | 90 |
Experimental Protocol: Reduction of Ethyl Benzoate
Materials:
-
Ethyl benzoate
-
In situ prepared AlH₃ solution in THF
-
Anhydrous THF
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of ethyl benzoate in anhydrous THF at 0 °C under an inert atmosphere, add the freshly prepared AlH₃ solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench by the careful, dropwise addition of saturated aqueous Na₂SO₄ solution.
-
Filter the resulting precipitate and wash thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting benzyl alcohol by distillation or column chromatography.
Reduction of Amides to Amines
A significant application of this compound is the reduction of primary, secondary, and tertiary amides to the corresponding amines. This transformation is notable because, unlike the reduction of other carbonyl compounds, the carbonyl oxygen is completely removed.
| Substrate | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| N,N-Dimethylbenzamide | N,N-Dimethylbenzylamine | THF | 0 to rt | 4 | 93 |
| Benzamide | Benzylamine | Diethyl Ether | reflux | 6 | 85 |
| ε-Caprolactam | Azepane | THF | reflux | 12 | 88 |
Experimental Protocol: Reduction of N,N-Dimethylbenzamide
Materials:
-
N,N-Dimethylbenzamide
-
In situ prepared AlH₃ solution in THF
-
Anhydrous THF
-
15% aqueous NaOH solution
-
Water
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Add a solution of N,N-dimethylbenzamide in anhydrous THF dropwise to a stirred solution of freshly prepared AlH₃ in THF at 0 °C under an inert atmosphere.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then more water (Fieser work-up).[2][3]
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter and wash the solid with diethyl ether.
-
Dry the combined organic filtrates over anhydrous K₂CO₃, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by distillation.
Reduction of Other Functional Groups
Reduction of Nitriles to Primary Amines
Nitriles are efficiently reduced to primary amines by this compound. The reaction proceeds through the addition of two equivalents of hydride to the carbon-nitrogen triple bond.
| Substrate | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzonitrile | Benzylamine | Diethyl Ether | reflux | 5 | 90 |
| Acetonitrile | Ethylamine | THF | rt | 4 | 85 |
Ring Opening of Epoxides
This compound is an effective reagent for the regioselective ring-opening of epoxides to yield alcohols. The hydride nucleophile typically attacks the less sterically hindered carbon of the epoxide ring, following an Sₙ2-type mechanism.
| Substrate | Major Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Styrene oxide | 2-Phenylethanol | THF | 0 | 1 | 94 |
| 1,2-Epoxycyclohexane | Cyclohexanol | Diethyl Ether | 0 to rt | 2 | 96 |
Safety Precautions
This compound is a highly reactive and flammable substance. It reacts violently with water and protic solvents, releasing hydrogen gas which can ignite. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, lab coat, and gloves, must be worn. Care should be taken during the work-up procedure to quench the excess hydride slowly and at a low temperature.
Conclusion
This compound is a valuable reducing agent in organic synthesis, offering a unique combination of high reactivity and selectivity. Its ability to reduce a wide range of functional groups, coupled with its often superior stereoselectivity compared to other hydrides, makes it an indispensable tool for the synthesis of complex molecules in research and drug development. Careful handling and adherence to established protocols are essential for its safe and effective use.
References
Application Notes and Protocols: Alane-Mediated Reduction of Esters to Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alane (AlH₃) is a powerful and selective reducing agent for the conversion of esters to primary alcohols. As a neutral hydride reagent, it offers a valuable alternative to more common anionic hydrides like lithium aluminum hydride (LiAlH₄). Its reactivity profile allows for the reduction of a variety of functional groups, including aldehydes, ketones, carboxylic acids, and amides, in addition to esters. A key advantage of alane is its potential for enhanced selectivity in the presence of certain sensitive functional groups. These application notes provide a comprehensive overview, detailed experimental protocols, and comparative data for the utilization of alane in the reduction of esters, a critical transformation in organic synthesis and drug development.
Reaction Principle and Mechanism
The reduction of an ester to a primary alcohol by alane proceeds through a two-step mechanism involving nucleophilic hydride attack.
-
Nucleophilic Attack: The this compound acts as a source of hydride ions (H⁻). The first equivalent of hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Elimination and Second Hydride Attack: This intermediate is unstable and collapses, eliminating an alkoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of alane. A second hydride attack on the aldehyde carbonyl carbon generates an alkoxide intermediate.
-
Work-up: Subsequent aqueous work-up protonates the alkoxide to yield the final primary alcohol product.
Caption: General mechanism of ester reduction by alane.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the reduction of various esters to their corresponding primary alcohols using alane.
| Ester Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl benzoate | Benzyl alcohol | THF | 25 | 2 | 95 |
| Methyl 4-chlorobenzoate | (4-Chlorophenyl)methanol | THF | 0 - 25 | 3 | 92 |
| Ethyl acetate (B1210297) | Ethanol | THF | 0 | 1 | >90 |
| Methyl oleate | Oleyl alcohol | THF | 25 | 4 | 88 |
| γ-Butyrolactone | 1,4-Butanediol | THF | 25 | 2 | 93 |
Note: Yields are isolated yields and may vary based on specific reaction scale and purification methods.
Experimental Protocols
In Situ Preparation of Alane Solution
Alane is typically prepared in situ from the reaction of lithium this compound (LiAlH₄) with a stoichiometric amount of a proton source, such as sulfuric acid, or a Lewis acid, like aluminum trichloride (B1173362) (AlCl₃). The resulting solution in an ethereal solvent, commonly tetrahydrofuran (B95107) (THF), is then used for the reduction.
Materials:
-
Lithium this compound (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Concentrated sulfuric acid (H₂SO₄) or Aluminum trichloride (AlCl₃)
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
Procedure:
-
Under an inert atmosphere of nitrogen, a stirred suspension of LiAlH₄ in anhydrous THF is cooled to 0 °C in an ice bath.
-
A solution of the corresponding acid (e.g., H₂SO₄) or Lewis acid (e.g., AlCl₃) in anhydrous THF is added dropwise from the dropping funnel.
-
The reaction mixture is stirred at 0 °C for 1 hour. The resulting solution of alane is used immediately for the subsequent reduction.
Caption: Workflow for the in situ preparation of alane.
General Protocol for the Reduction of an Ester
Materials:
-
Ester
-
In situ prepared alane solution in THF
-
Anhydrous THF
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To the freshly prepared alane solution at 0 °C, a solution of the ester in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of 1 M HCl at 0 °C.
-
The mixture is then partitioned between ethyl acetate and water. The aqueous layer is separated and extracted with ethyl acetate.
-
The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude primary alcohol can be further purified by distillation or column chromatography.
Application Notes and Protocols: Selective Reduction of Functional Groups with Aluminum Hydrides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum hydrides are powerful and versatile reducing agents widely employed in organic synthesis. Their reactivity can be modulated by the substituents on the aluminum atom, allowing for the selective reduction of a wide range of functional groups. This document provides detailed application notes and protocols for the selective reduction of key functional groups using common aluminum hydride reagents, including Lithium this compound (LiAlH₄) and Diisobutylthis compound (DIBAL-H). Understanding the specific reactivity profiles of these reagents is crucial for achieving desired chemical transformations, particularly in the synthesis of complex molecules and active pharmaceutical ingredients.
Reagent Profiles and Chemoselectivity
The choice of this compound reagent is dictated by the desired transformation and the presence of other functional groups in the molecule.
-
Lithium this compound (LiAlH₄): A very powerful and non-selective reducing agent capable of reducing most polar functional groups.[1][2][3] It reacts violently with protic solvents like water and alcohols.[1] Due to its high reactivity, it is often used when a complete reduction of a functional group is desired.[1][4]
-
Diisobutylthis compound (DIBAL-H): A bulkier and less reactive reducing agent than LiAlH₄.[5] This steric hindrance and reduced reactivity allow for greater selectivity in reductions.[5] DIBAL-H is particularly useful for the partial reduction of esters and nitriles to aldehydes at low temperatures.[5][6][7]
The following table summarizes the reactivity of common functional groups with these this compound reagents.
| Functional Group | Substrate Example | Reagent | Product |
| Ester | Methyl benzoate | LiAlH₄ | Benzyl alcohol |
| Methyl benzoate | DIBAL-H (-78 °C) | Benzaldehyde[6][7][8][9] | |
| Nitrile | Benzonitrile (B105546) | LiAlH₄ | Benzylamine[4][10][11] |
| Benzonitrile | DIBAL-H (-78 °C, then H₂O) | Benzaldehyde[5][12] | |
| Amide | Benzamide | LiAlH₄ | Benzylamine[13][14][15] |
| Carboxylic Acid | Benzoic Acid | LiAlH₄ | Benzyl alcohol[2] |
| Ketone | Acetophenone | LiAlH₄ or DIBAL-H | 1-Phenylethanol[16][17] |
| Aldehyde | Benzaldehyde | LiAlH₄ or DIBAL-H | Benzyl alcohol[16][17] |
Key Applications and Experimental Protocols
Partial Reduction of Esters to Aldehydes with DIBAL-H
The conversion of esters to aldehydes is a critical transformation in organic synthesis. While powerful reducing agents like LiAlH₄ reduce esters all the way to primary alcohols, DIBAL-H allows for the isolation of the intermediate aldehyde under carefully controlled cryogenic conditions.[6] The selectivity is attributed to the stability of the tetrahedral intermediate formed at low temperatures.[5][6]
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Reagent Preparation: Dissolve the ester (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene.[6][8] Cool the solution to -78 °C using a dry ice/acetone bath.[6][8]
-
Addition of DIBAL-H: Add the DIBAL-H solution (typically 1.0 M in an appropriate solvent, 1.0 - 1.2 equivalents) dropwise to the stirred ester solution, ensuring the internal temperature is maintained at or below -75 °C.[6][8]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6][8] It is crucial to maintain the low temperature throughout the reaction to prevent over-reduction to the alcohol.[8]
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol (B129727) to consume excess DIBAL-H.[6][9]
-
Work-up: Allow the reaction mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously until two clear layers are observed.[6][8][9] This helps to break up the aluminum salts.[9] Alternatively, a dilute acid solution can be added cautiously.[6]
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[6][8] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[6][8] The crude aldehyde can then be purified by column chromatography, distillation, or recrystallization.[6]
Quantitative Data for Ester to Aldehyde Reduction with DIBAL-H:
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Various Esters | Toluene/DCM/THF | -78 | 1-3 | Typically >70% |
Note: Yields are highly substrate-dependent and optimization of reaction conditions may be required.
Reduction of Nitriles to Primary Amines with LiAlH₄
The reduction of nitriles provides a direct route to primary amines. LiAlH₄ is a highly effective reagent for this transformation.[4][10][11]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in an anhydrous ether solvent such as THF or diethyl ether.[4] Cool the suspension to 0 °C in an ice bath.
-
Addition of Nitrile: Add a solution of the nitrile (1.0 equivalent) in the same anhydrous solvent dropwise to the stirred LiAlH₄ suspension.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 4 hours, or until TLC analysis indicates complete consumption of the starting material.[4] In some cases, gentle reflux may be required to drive the reaction to completion.[18]
-
Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C.[4][18] Cautiously and sequentially add the following dropwise:
-
Work-up and Purification: Stir the resulting granular precipitate at room temperature for at least 15 minutes.[18][19][20] Filter the mixture through a pad of Celite and wash the filter cake thoroughly with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).[4][8] Separate the organic layer from the filtrate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude amine.[4] The product can be further purified by distillation, crystallization, or column chromatography.[4] An acid-base workup can be employed to separate the amine product from any unreacted nitrile.[4]
Quantitative Data for Nitrile to Amine Reduction with LiAlH₄:
| Substrate | Solvent | Temperature | Time (h) | Yield (%) |
| Benzonitrile | Ether | Room Temp | Overnight | 55[10] |
| Various Nitriles | THF | 0 °C to RT | 4 | Generally >80% |
Note: The yield of 55% for benzonitrile was from a non-optimized, small-scale reaction.[10] Higher yields are typically achievable.
Reduction of Amides to Amines with LiAlH₄
LiAlH₄ is the reagent of choice for the reduction of primary, secondary, and tertiary amides to the corresponding amines.[13][14][15] This reaction involves the conversion of the carbonyl group to a methylene (B1212753) group.[14]
Experimental Protocol:
-
Reaction Setup: Prepare a stirred suspension of LiAlH₄ (typically 2-3 equivalents for primary and secondary amides, and 1-1.5 equivalents for tertiary amides) in a dry ether solvent (THF or diethyl ether) in a flame-dried, three-necked flask under an inert atmosphere.
-
Addition of Amide: Add the amide as a solid or in a solution of the same dry solvent to the LiAlH₄ suspension at a rate that maintains gentle reflux or a controlled temperature. For less reactive amides, heating to reflux may be necessary.[18]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and perform a Fieser work-up as described in the nitrile reduction protocol.[4][18]
-
Purification: After filtration and extraction, the crude amine can be purified by standard methods such as distillation or chromatography.
Quantitative Data for Amide to Amine Reduction with LiAlH₄:
| Substrate Type | Reagent Equivalents | Temperature | Yield (%) |
| Primary Amide | 2-3 | Reflux | Generally Good |
| Secondary Amide | 2-3 | Reflux | Generally Good |
| Tertiary Amide | 1-1.5 | 0 °C to RT | Generally Good |
Logical and Experimental Workflow Diagrams
Caption: A generalized experimental workflow for reductions using aluminum hydrides.
Caption: A decision tree for selecting the appropriate this compound reagent.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 13. orgosolver.com [orgosolver.com]
- 14. Ch22: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Workup [chem.rochester.edu]
- 20. Magic Formulas [chem.rochester.edu]
- 21. researchgate.net [researchgate.net]
Protocol for Safe Handling and Storage of Solid Aluminum Hydride (AlH₃)
Application Note AN-AlH3-001
Introduction
Aluminum hydride (AlH₃), also known as alane, is a powerful reducing agent with a high hydrogen content, making it of significant interest in chemical synthesis and as a potential hydrogen storage material. However, its high reactivity presents considerable handling and storage challenges. This document provides detailed protocols for the safe handling and storage of solid this compound to minimize risks for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to prevent accidents, including fires, explosions, and exposure to hazardous materials.
Hazards Overview
Solid this compound is a highly reactive and hazardous material. Key hazards include:
-
Pyrophoric: May ignite spontaneously upon contact with moist air.[1][2][3]
-
Water-Reactive: Reacts violently and explosively with water and moisture to release flammable hydrogen gas.[1][2][3][4]
-
Spontaneous Decomposition: Can decompose spontaneously and explosively, particularly when subjected to heat or at ambient temperatures over prolonged periods.[1][2][4]
-
Powerful Reducing Agent: Reacts violently with oxidizing agents.[1][2][4]
-
Corrosive: Causes severe skin burns and eye damage.[5]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the safe handling and storage of this compound.
Table 1: Storage and Decomposition Temperatures
| Parameter | Value | References |
| Recommended Long-Term Storage Temperature | < 10°C (in an inert atmosphere) | [6] |
| Temperature for Onset of α-AlH₃ Decomposition | Begins to decompose at 100°C | [7] |
| Thermal Decomposition Range (at 20.2°C/min) | 180°C to 215°C | [6] |
| Spontaneous Decomposition | Can occur at ambient temperatures | [1][2][4] |
Table 2: Incompatible Materials and Fire Extinguishing Agents
| Category | Incompatible Materials / Unsuitable Agents | References |
| General | Water, Moist Air, Alcohols, Acids | [1][4][8] |
| Oxidizers | All oxidizing agents (e.g., perchlorates, nitrates) | [1][3] |
| Fire Extinguishers (Unsuitable) | Water, Foam, Carbon Dioxide (CO₂) | [1][2][3][4] |
| Fire Extinguishers (Suitable) | Dry Chemical Powder (Class D), Soda Ash, Lime, Dry Sand, Sodium Chloride Powder, Graphite Powder | [1][2][3][4] |
Experimental Protocols
Personal Protective Equipment (PPE)
Before handling this compound, the following PPE is mandatory:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[5] A full-face shield is recommended for larger quantities.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be inspected before use.[5] Consider wearing leather gloves over chemical-resistant gloves for added protection against fire.
-
Body Protection: A flame-resistant lab coat is essential.[5] For larger-scale work, flame-resistant clothing is required.
-
Respiratory Protection: If there is a risk of inhaling dust, a full-face respirator with an appropriate filter should be used.[5]
Storage Protocol
-
Container: Store this compound in a tightly closed, waterproof, and clearly labeled container.[4][5]
-
Atmosphere: The container must be stored under an inert atmosphere, such as argon or nitrogen.[4][5]
-
Location: Store in a dedicated, cool, dry, and well-ventilated area away from incompatible materials.[4][5] The storage area should be waterproof.
-
Temperature: For long-term stability, store at temperatures below 10°C.[6]
-
Inventory: Maintain a detailed inventory of the amount and storage date of all this compound containers.
Handling and Dispensing Protocol
Note: All handling of solid this compound should ideally be performed in a glove box under an inert atmosphere.[10] If a glove box is unavailable, work must be conducted in a fume hood with careful control of the atmosphere.
-
Preparation:
-
Inform all personnel in the laboratory before beginning work.[11]
-
Ensure a Class D fire extinguisher and a container of dry sand are immediately accessible.[11]
-
Clear the work area of all flammable materials, water sources, and incompatible chemicals.[11][12]
-
Use only non-sparking tools made of materials such as bronze or brass.[5][11]
-
-
Inert Atmosphere Transfer (Glove Box):
-
Transfer the sealed container of this compound into the glove box antechamber.
-
Purge the antechamber with an inert gas (argon is preferred as nitrogen may react with some hydrides).[11]
-
Once in the main chamber, carefully open the container.
-
Weigh the desired amount of this compound into a pre-dried and tared container.
-
Securely close both the primary and secondary containers.
-
Remove the containers from the glove box via the antechamber.
-
-
Disposal of Contaminated Materials:
-
All spatulas, weighing boats, and other contaminated equipment must be quenched carefully.
-
Slowly add the contaminated items to a large volume of a less reactive alcohol, such as isopropanol, cooled in an ice bath.
-
Once the reaction has ceased, the solution can be further diluted with water before disposal according to institutional guidelines.
-
Emergency Procedures
-
Spills:
-
Do not use water or any combustible materials to clean up the spill.[2][11]
-
Cover the spill with a generous amount of dry sand, soda ash, or other Class D absorbent.[2]
-
Collect the mixture in a clearly labeled, dry container for hazardous waste disposal.[5]
-
Contact your institution's environmental health and safety department for disposal instructions.
-
-
Fire:
-
Personal Exposure:
-
Skin Contact: Brush off any loose particles, then flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling of solid this compound.
Caption: Workflow for Safe Handling of Solid this compound.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | AlH3 | CID 14488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Synthesis and Stability of Hydrogen Storage Material this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 10. wcms.uillinois.edu [wcms.uillinois.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. A Campus Laboratory Fire Involving Lithium this compound – Stanford Environmental Health & Safety [ehs.stanford.edu]
Application Notes and Protocols for the Electrochemical Synthesis of Alane (AlH₃) for Hydrogen Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical synthesis of alane (AlH₃), a promising material for solid-state hydrogen storage. Alane boasts a high gravimetric and volumetric hydrogen density, making it a key area of research for the hydrogen economy.[1][2] This document outlines the fundamental principles, experimental setups, and detailed procedures for the synthesis, purification, and characterization of alane.
Introduction to Electrochemical Synthesis of Alane
Alane (AlH₃) is a lightweight hydride with a hydrogen content of 10.1% by weight and a volumetric density of 148 g H₂/L, positioning it as a prime candidate for meeting the demanding targets for onboard hydrogen storage set by organizations such as the U.S. Department of Energy (DOE).[2] Traditional chemical synthesis routes for alane often involve complex reactions and the formation of stable byproducts, such as lithium chloride, which are energetically costly to recycle.[2][3]
Electrochemical synthesis offers a more direct and potentially reversible pathway to produce alane, avoiding the formation of halide impurities.[4] The process typically involves the electrolysis of an alanate salt, such as sodium aluminum hydride (NaAlH₄) or lithium this compound (LiAlH₄), dissolved in an aprotic polar solvent like tetrahydrofuran (B95107) (THF).[5][6] During electrolysis, the AlH₄⁻ anion is oxidized at the anode to produce alane, which often forms an adduct with the solvent. This adduct can then be isolated and thermally treated to yield pure, solvent-free alane.
Quantitative Data Summary
The following tables summarize key quantitative data from various reported electrochemical synthesis and regeneration experiments for alane and its precursors.
Table 1: Electrochemical Synthesis Parameters for Alane
| Electrolyte System | Anode Material | Cathode Material | Applied Voltage (V) | Current / Current Density | Temperature (°C) | Duration (h) | Observations |
| NaAlH₄ in THF | Aluminum | Palladium | 5 | 4 mA | Room Temperature | 2 | Formation of AlH₃ detected on the anode. |
| NaAlH₄ in THF | Palladium | Platinum | 10 | - | 60 | 2 | Conducted under 500 psi H₂ pressure. |
| NaAlH₄ in THF | Aluminum | Platinum | 1.5 | - | Room Temperature | 24 | Constant potential applied. |
| LiAlH₄ in THF | Aluminum Plate | Palladium Foil | - | - | - | - | Dendrite growth observed.[1] |
Table 2: Regeneration of Sodium this compound (NaAlH₄) from Spent Aluminum
| Catalyst | Reaction Time (h) | H₂ Pressure (psi) | Yield (%) |
| TiCl₃ (5 mol%) | 18 | 1500 | 72 |
| TiCl₃ (5 mol%) | 42 | 1500 | 81 |
| Low-Cost Catalyst | 42 | 1500 | 70 |
Data adapted from the FY 2014 Annual Progress Report, DOE Hydrogen and Fuel Cells Program.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the electrochemical synthesis of alane, including the preparation of the electrolyte, the electrochemical cell setup, the synthesis procedure, and the isolation and purification of the final product.
Protocol 1: Electrochemical Synthesis of Alane-THF Adduct
Materials:
-
Sodium this compound (NaAlH₄) or Lithium this compound (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Aluminum sheet or foil (anode)
-
Platinum or Palladium foil (cathode)
-
Argon gas (high purity)
-
Schlenk line and glassware
-
Potentiostat/Galvanostat
-
Electrochemical cell (three-electrode setup recommended)
-
Magnetic stirrer and stir bar
Procedure:
-
Electrolyte Preparation (In an inert atmosphere, e.g., glovebox):
-
Electrochemical Cell Assembly (In an inert atmosphere):
-
Clean the aluminum anode by scratching the surface to remove the oxide layer, followed by rinsing with isopropyl alcohol.[7]
-
Assemble the electrochemical cell with the aluminum anode and the platinum or palladium cathode. A three-electrode setup with a reference electrode is recommended for precise potential control.
-
Transfer the prepared electrolyte solution into the electrochemical cell.
-
Seal the cell and connect it to the Schlenk line to maintain an argon atmosphere.
-
-
Electrochemical Synthesis:
-
Connect the electrodes to the potentiostat/galvanostat.
-
Apply a constant potential of approximately 1.5 V or a constant current.[5][7] The formation of alane has been observed to start at potentials as low as 0.6 V.
-
Run the electrolysis for a period of 2 to 24 hours.[2] During this time, the alane-THF adduct will form in the solution at the anode.[8]
-
-
Post-Electrolysis Handling:
-
After the electrolysis is complete, disconnect the cell.
-
The resulting solution contains the dissolved AlH₃·nTHF adduct. This solution should be used immediately for the next step as alane solutions are known to degrade.[4]
-
Protocol 2: Isolation and Purification of Alane
Materials:
-
Solution of AlH₃·nTHF adduct from Protocol 1
-
Triethylamine (B128534) (TEA)
-
Anhydrous toluene (B28343)
-
Vacuum line
-
Schlenk glassware
-
Heating mantle
Procedure:
-
Formation of the Alane-Triethylamine (AlH₃·TEA) Adduct:
-
To the solution containing the AlH₃·nTHF adduct, add triethylamine (TEA). This is done because the AlH₃·nTHF adduct is strongly bound, and TEA forms a less stable adduct that is more amenable to the removal of the complexing agent.[6]
-
The AlH₃·TEA adduct will precipitate from the solution.
-
-
Isolation of the AlH₃·TEA Adduct:
-
Filter the precipitate under an inert atmosphere.
-
Wash the collected solid with anhydrous toluene to remove any residual THF and unreacted starting materials.
-
-
Thermal Decomposition to Yield Pure Alane:
-
Transfer the isolated AlH₃·TEA adduct to a clean, dry Schlenk flask.
-
Connect the flask to a high-vacuum line.
-
Gently heat the flask under vacuum. The temperature should be carefully controlled to be above the decomposition temperature of the adduct but below the decomposition temperature of alane itself (typically in the range of 60-100 °C).
-
The triethylamine will be removed under vacuum, leaving behind pure, solvent-free α-AlH₃.[6] The decomposition of the TEDA adduct, a similar amine adduct, has been noted to occur above 200 °C, indicating the stability of such adducts.[5]
-
Characterization
The synthesized alane should be characterized to confirm its identity, purity, and hydrogen storage properties.
-
X-Ray Diffraction (XRD): To identify the crystalline phase of the alane (e.g., α-AlH₃, β-AlH₃, γ-AlH₃) and to check for the presence of any crystalline impurities such as aluminum.[3][9]
-
Thermogravimetric Analysis (TGA): To determine the hydrogen content of the material and its decomposition temperature. The thermal decomposition of AlH₃ typically occurs in the temperature range of 150-200°C.[6][10]
-
Differential Scanning Calorimetry (DSC): To study the thermal transitions and decomposition kinetics of the synthesized alane.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the Al-H vibrational modes and to confirm the absence of solvent molecules in the final product.
Visualizations
Signaling Pathway of Electrochemical Alane Synthesis
Caption: A schematic overview of the electrochemical synthesis and regeneration cycle of alane.
Experimental Workflow for Alane Synthesis
Caption: Step-by-step experimental workflow for the electrochemical synthesis of pure alane.
References
- 1. researchgate.net [researchgate.net]
- 2. nanoient.org [nanoient.org]
- 3. hydrogen.energy.gov [hydrogen.energy.gov]
- 4. hydrogen.energy.gov [hydrogen.energy.gov]
- 5. researchgate.net [researchgate.net]
- 6. eucass.eu [eucass.eu]
- 7. nanoient.org [nanoient.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Ether-Free Aluminum Hydride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aluminum hydride (AlH₃), also known as alane, is a powerful reducing agent with significant potential in organic synthesis, materials science, and as a high-energy-density material.[1][2] Traditional synthesis methods often yield alane as an etherate complex, which can be pyrophoric and requires a hazardous desolvation step.[1][3] The preparation of ether-free or unsolvated this compound is therefore highly desirable for safety, stability, and purity. This document provides detailed protocols for the preparation of ether-free this compound, focusing on mechanochemical methods which offer a direct, solvent-free route to the desired product.[4][5]
Data Presentation
The following table summarizes quantitative data from various reported methods for the synthesis of ether-free this compound. This allows for a direct comparison of different approaches based on starting materials, conditions, and outcomes.
| Starting Materials | Method | Molar Ratio (Hydride:Halide) | Reaction Time | Pressure | Yield | Product Polymorph(s) | Reference |
| LiAlH₄ + AlCl₃ | Mechanochemical | 3:1 | 30 min | 90 bar (Ar), 125 bar (He), or 210 bar (H₂) | Nearly Quantitative | α-AlH₃, α'-AlH₃ | [4][6][7] |
| LiH + AlCl₃ | Mechanochemical | 9:1 (initial), then stepwise addition to 3:1 | Not specified | ~300 bar (H₂) | Quantitative | Not specified | [5][8] |
| NaH + AlCl₃ | Mechanochemical | Excess NaH, then stepwise addition of AlCl₃ | Not specified | Not specified | Quantitative | Not specified | [9] |
| LiAlH₄ + AlCl₃ | Thermal (Solid State) | Not specified | 1 hour ramp to 70°C, 1 hour isotherm | Atmospheric (Argon) | 35% | α-AlH₃ | [3] |
| NaAlH₄ + AlCl₃ | Solution (Ether-Toluene) then Desolvation | 3:1 | Not specified | Atmospheric/Vacuum | Not specified | Macrocrystalline unsolvated AlH₃ | [10] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of ether-free this compound via mechanochemical synthesis. This method is highlighted due to its efficiency, solvent-free nature, and ability to produce adduct-free alane directly.[4][5]
Protocol 1: Mechanochemical Synthesis from Lithium this compound (LiAlH₄) and Aluminum Chloride (AlCl₃)
This protocol is adapted from the work of Gupta et al. and describes a one-step, solvent-free synthesis that can suppress the formation of metallic aluminum as a byproduct.[4]
Materials:
-
Lithium this compound (LiAlH₄), 98% purity
-
Aluminum chloride (AlCl₃), 99.99% purity
-
High-pressure milling container (e.g., hardened stainless steel)
-
Chrome steel milling balls
-
Planetary ball mill
-
Inert gas (Argon, Helium, or Hydrogen) supply with pressure regulator
-
Argon-filled glovebox
Procedure:
-
Preparation of Reactants: All manipulations of starting materials and products must be performed in an argon-filled glovebox with oxygen and moisture levels below 5 ppm.[4][9]
-
Loading the Milling Container:
-
Sealing and Pressurization:
-
Seal the container under an argon atmosphere inside the glovebox.
-
Remove the container from the glovebox and connect it to a gas line.
-
Evacuate the container and then fill it with the desired gas (Hydrogen, Helium, or Argon) to the target pressure. A critical pressure is required to suppress the formation of metallic aluminum; this pressure depends on the gas and milling intensity. For example, with a specific planetary mill at 300 rpm, critical pressures were found to be approximately 210 bar for H₂, 125 bar for He, and 90 bar for Ar.[4][6][7]
-
-
Milling:
-
Product Recovery:
-
After milling, return the container to the argon-filled glovebox.
-
Carefully open the container and extract the solid product, which is a mixture of AlH₃ and LiCl.
-
Characterization:
The product can be characterized using powder X-ray diffraction (PXRD) to identify the crystalline phases (α-AlH₃, α'-AlH₃, LiCl) and solid-state ²⁷Al NMR spectroscopy to confirm the formation of AlH₃ and identify any aluminum byproducts.[4][5]
Protocol 2: Stepwise Mechanochemical Synthesis from Lithium Hydride (LiH) and Aluminum Chloride (AlCl₃)
This method, also developed by Gupta and colleagues, utilizes a stepwise addition of AlCl₃ to control the reaction pathway and prevent the formation of unstable intermediates that can decompose to metallic aluminum.[5][8]
Materials:
-
Lithium hydride (LiH), 98% purity
-
Aluminum chloride (AlCl₃), 99.99% purity
-
High-pressure milling container
-
Milling balls
-
Planetary ball mill
-
Hydrogen gas supply with pressure regulator
-
Argon-filled glovebox
Procedure:
-
Initial Mixture Preparation: Inside an argon-filled glovebox, prepare an initial mixture with an excess of LiH. An optimal starting ratio is 9LiH : 1AlCl₃.[5][8]
-
First Milling Step:
-
Stepwise Addition of AlCl₃:
-
Return the container to the glovebox and open it.
-
Gradually add more AlCl₃ to the mixture, bringing the overall stoichiometry closer to the ideal 3LiH : 1AlCl₃. This is typically done in discrete steps.
-
After each addition of AlCl₃, reseal the container, re-pressurize with hydrogen, and mill for a specific duration.
-
-
Final Milling: Continue the stepwise addition and milling until the final stoichiometry of 3LiH : 1AlCl₃ is reached.
-
Product Recovery: After the final milling step, recover the product mixture (AlH₃ and LiCl) inside the argon-filled glovebox.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the mechanochemical preparation of ether-free this compound as described in Protocol 1.
Caption: Experimental workflow for the mechanochemical synthesis of ether-free AlH₃.
Safety Precautions:
-
This compound and its precursors (LiAlH₄, LiH, NaH) are highly reactive and moisture-sensitive. All manipulations must be carried out in a rigorously dry and inert atmosphere (e.g., an argon-filled glovebox).
-
Freshly prepared alane can be pyrophoric.[11]
-
High-pressure equipment should be handled by trained personnel, and appropriate safety measures must be in place.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. US8377415B2 - Methods for synthesizing alane without the formation of adducts and free of halides - Google Patents [patents.google.com]
- 2. Synthesis and Stability of Hydrogen Storage Material this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labpartnering.org [labpartnering.org]
- 4. Solvent-free mechanochemical synthesis of alane, AlH3: effect of pressure on the reaction pathway - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Dry mechanochemical synthesis of alane from LiH and AlCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent-free mechanochemical synthesis of alane, AlH3: effect of pressure on the reaction pathway - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Solvent-free mechanochemical synthesis of alane, AlH₃: effect of pressure on the reaction pathway [agris.fao.org]
- 8. Dry mechanochemical synthesis of alane from LiH and AlCl3 - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 9. DSpace [dr.lib.iastate.edu]
- 10. US3857930A - PREPARATION OF AlH{11 {11 VIA NaAlH{11 -AlCl{11 {11 IN ETHER-TOLUENE - Google Patents [patents.google.com]
- 11. hydrogen.energy.gov [hydrogen.energy.gov]
Application Notes and Protocols for Aluminum Hydride Slurry in Rocket Propellant Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aluminum hydride (alane or AlH₃) slurries as a high-performance fuel in solid rocket propellants. The information is intended for researchers and scientists in the fields of energetic materials, propulsion, and aerospace engineering. The content covers the synthesis of α-alane, preparation of the propellant slurry, and detailed protocols for its characterization.
Introduction to this compound in Rocket Propellants
This compound (alane) is a promising energetic material for rocket propellant applications due to its high hydrogen content (10.1 wt%) and high heat of combustion.[1] Replacing conventional aluminum powder with alane in solid propellants can significantly increase the specific impulse (Isp), a key performance metric for rocket motors.[2][3] Theoretical calculations and experimental data have shown a potential increase in specific impulse by 9-11% when aluminum is replaced with this compound in an Ammonium (B1175870) Perchlorate (B79767)/Hydroxyl-Terminated Polybutadiene (B167195) (AP/HTPB) based propellant.[3]
Despite its performance benefits, the widespread application of alane has been hindered by its inherent thermal instability and hygroscopicity.[1][4] This document outlines protocols for the synthesis of the most stable polymorph, α-alane, its stabilization, incorporation into a propellant slurry, and subsequent characterization.
Key Performance Characteristics
The use of alane in solid rocket propellants offers several advantages over traditional aluminum fuel. The primary benefits are an increased specific impulse and a higher regression rate. However, it is also important to consider the lower density of alane compared to aluminum.
Table 1: Comparison of Alane and Aluminum as Propellant Fuels
| Property | This compound (AlH₃) | Aluminum (Al) | References |
| Density | 1.477 g/cm³ | 2.70 g/cm³ | [3][5] |
| Hydrogen Content | 10.1 wt% | 0 wt% | [1] |
| Heat of Combustion | ~40 MJ/kg | ~31 MJ/kg | [1] |
| Specific Impulse (Isp) Improvement | 9-11% increase over Al in AP/HTPB | Baseline | [3] |
| Combustion Temperature | Lower than Al-based propellants | Higher | [3] |
Experimental Protocols
Synthesis of α-Aluminum Hydride
The most stable polymorph of alane, α-AlH₃, is typically synthesized by the reaction of aluminum trichloride (B1173362) (AlCl₃) with lithium this compound (LiAlH₄) in diethyl ether.[5][6]
Materials and Equipment:
-
Anhydrous aluminum trichloride (AlCl₃)
-
Lithium this compound (LiAlH₄)
-
Anhydrous diethyl ether
-
Anhydrous toluene (B28343)
-
Lithium borohydride (B1222165) (LiBH₄) or sodium borohydride (NaBH₄) (as crystallization modifier)
-
Schlenk line or glovebox with an inert atmosphere (argon or nitrogen)
-
Glassware (dried in an oven at >120°C and cooled under vacuum)
-
Magnetic stirrer and stir bars
-
Filter funnel and filter paper
-
Vacuum pump
Procedure:
-
All manipulations should be performed under an inert atmosphere to prevent the reaction of intermediates and products with moisture and air.
-
In a Schlenk flask, dissolve aluminum trichloride in anhydrous diethyl ether at -10°C with stirring.
-
Slowly add a solution of at least three mole equivalents of lithium this compound in diethyl ether to the aluminum trichloride solution. A precipitate of lithium chloride (LiCl) will form.
-
After the addition is complete, continue stirring the mixture for 30-60 minutes.
-
Filter the mixture to remove the LiCl precipitate. The filtrate contains the alane-ether complex.
-
To the filtrate, add a solution of a borohydride salt (e.g., LiBH₄) in diethyl ether as a crystallization additive.
-
Slowly add toluene to the mixture to reduce the solubility of the alane complex and promote crystallization. An ether to toluene/benzene ratio of 15:85 is suggested.
-
The mixture is then heated under vacuum to 85°C to 95°C to desolvate the complex and crystallize α-alane.
-
The resulting white to light grey powder of α-alane is washed with diethyl ether (in which α-alane is insoluble) to remove any remaining soluble impurities.
-
The purified α-alane is then dried under vacuum.
Synthesis workflow for α-aluminum hydride.
Preparation of Alane-Based Propellant Slurry
This protocol describes the preparation of a typical composite propellant slurry using a hydroxyl-terminated polybutadiene (HTPB) binder, ammonium perchlorate (AP) as the oxidizer, and α-alane as the fuel.
Materials and Equipment:
-
α-Aluminum Hydride (stabilized)
-
Ammonium Perchlorate (AP), bimodal particle size distribution
-
Hydroxyl-terminated polybutadiene (HTPB) prepolymer
-
Plasticizer (e.g., dioctyl adipate (B1204190) - DOA)
-
Curing agent (e.g., isophorone (B1672270) diisocyanate - IPDI)
-
Bonding agent
-
Planetary mixer with vacuum capability
-
Curing oven
Procedure:
-
In the planetary mixer bowl, add the HTPB prepolymer, plasticizer, and bonding agent. Mix under vacuum for 15-20 minutes to ensure a homogeneous liquid phase.
-
Slowly add the fine and then coarse grades of ammonium perchlorate to the liquid mixture while continuing to mix under vacuum. The mixing of solids is typically done in stages to ensure good wetting of the particles.
-
Add the stabilized α-alane powder to the slurry and continue mixing until a homogeneous dispersion is achieved.
-
Finally, add the curing agent (IPDI) and mix for a final 20-30 minutes under vacuum.
-
The resulting propellant slurry is then cast into molds and cured at an elevated temperature (e.g., 60-70°C) for several days.
Workflow for preparing alane-based propellant slurry.
Characterization Protocols
The viscosity of the propellant slurry is a critical parameter for processing and casting.[7] A rotational viscometer is used to measure the viscosity as a function of shear rate.
Equipment:
-
Rotational viscometer (e.g., Haake-Rotovisko or similar) with appropriate spindles.[8][9]
-
Temperature-controlled sample holder.
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place a sample of the uncured propellant slurry into the sample holder and allow it to equilibrate to the desired temperature (e.g., 50°C).[10]
-
Measure the viscosity of the slurry over a range of shear rates (e.g., 0.1 to 100 s⁻¹).
-
Plot the viscosity versus shear rate to observe the shear-thinning (pseudoplastic) behavior of the slurry.[11]
Table 2: Typical Rheological Properties of HTPB-Based Propellant Slurries
| Property | Typical Value | Conditions | References |
| Viscosity at low shear rate | 10 - 100 Pa·s | 50°C, ~1 s⁻¹ | [11][12] |
| Viscosity at high shear rate | 1 - 10 Pa·s | 50°C, ~100 s⁻¹ | [11][12] |
| Flow Behavior | Shear-thinning (Pseudoplastic) | - | [11] |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition characteristics of alane and the propellant formulation.
Equipment:
-
TGA/DSC instrument
Procedure:
-
Place a small sample (5-10 mg) of the material (α-alane or cured propellant) into an aluminum or ceramic sample pan.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[13]
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
The TGA curve will show the decomposition temperature of alane, and the DSC curve will indicate whether the decomposition is endothermic or exothermic.
Table 3: Thermal Properties of α-Aluminum Hydride
| Property | Typical Value | Conditions | References |
| Decomposition Onset Temperature | ~150 - 170°C | 10°C/min heating rate in N₂ | [13][14] |
| Heat of Decomposition | 318 ± 25 J/g | - | [15] |
| Enthalpy of Formation (ΔfH) | -10.3 to -11.4 kJ/mol | - | [15] |
The mechanical properties of the cured propellant are crucial for the structural integrity of the rocket motor grain. Uniaxial tensile testing is a common method to determine these properties.[16]
Equipment:
-
Universal testing machine with a load cell and extensometer.
-
Dumbbell-shaped propellant samples.
Procedure:
-
Cure the propellant slurry into sheets and cut dumbbell-shaped samples according to a standard (e.g., ASTM D638).
-
Mount the sample in the grips of the universal testing machine.
-
Apply a tensile load at a constant strain rate until the sample fractures.
-
Record the stress and strain throughout the test.
-
Determine the ultimate tensile strength, elongation at break, and Young's modulus from the stress-strain curve.
Table 4: Typical Mechanical Properties of HTPB-Based Propellants
| Property | Typical Value Range | Conditions | References |
| Ultimate Tensile Strength | 0.5 - 1.5 MPa | Ambient Temperature | [16][17] |
| Elongation at Break | 30 - 60% | Ambient Temperature | [16][17] |
| Young's Modulus | 2 - 10 MPa | Ambient Temperature | [18] |
The particle size distribution of the alane powder can affect the rheology of the slurry and the burn rate of the propellant. Laser diffraction is a standard method for this measurement.[12][19]
Equipment:
-
Laser diffraction particle size analyzer.
-
Dispersant (e.g., isopropanol).
Procedure:
-
Disperse a small amount of the alane powder in a suitable dispersant.
-
Introduce the dispersion into the laser diffraction analyzer.
-
The instrument measures the angular distribution of scattered laser light and calculates the particle size distribution based on Mie or Fraunhofer theory.[20]
-
Record the particle size distribution, typically reported as D10, D50 (median), and D90 values.
The ballistic performance of the propellant, including specific impulse and burn rate, is determined through static firing tests of a small-scale rocket motor.[21][22]
Equipment:
-
Sub-scale solid rocket motor.
-
Test stand with a thrust measurement system (load cell).[21][23]
-
Data acquisition system.
-
Pressure transducer.
Procedure:
-
Cast the propellant slurry into the sub-scale rocket motor and allow it to cure.
-
Mount the motor on the test stand.
-
Ignite the motor remotely and record the thrust and chamber pressure as a function of time.
-
The specific impulse (Isp) is calculated from the total impulse (integral of thrust over time) and the mass of the propellant burned.
-
The burn rate is determined from the web thickness of the propellant grain and the burn time.
Table 5: Performance of Alane-Based Propellants
| Propellant Formulation | Specific Impulse (Isp) | Burn Rate (at 7 MPa) | References |
| Baseline AP/HTPB/Al | ~245 s | ~7-10 mm/s | [3][24] |
| AP/HTPB/AlH₃ | ~270 s | ~15-25 mm/s | [3][24] |
Safety Considerations
This compound and its precursors, such as lithium this compound, are highly reactive and require careful handling.
-
Pyrophoricity: Alane can ignite spontaneously in moist air.[1] All handling should be done under an inert atmosphere.
-
Reactivity with Water: Alane reacts violently with water, releasing flammable hydrogen gas.[1] Ensure all glassware and solvents are anhydrous.
-
Static Discharge: Alane powder can be sensitive to ignition by static discharge. Proper grounding and bonding should be used.
-
Personal Protective Equipment (PPE): A fire-retardant lab coat, safety glasses, and appropriate gloves are mandatory.[1][3]
-
Fire Extinguishing: Use a Class D fire extinguisher (for combustible metals) or dry sand to extinguish fires involving alane or its precursors. DO NOT USE WATER, CO₂, or ABC extinguishers. [1]
Key safety considerations for handling this compound.
Conclusion
This compound slurry offers a significant performance advantage for solid rocket propellants. However, its successful implementation requires careful attention to synthesis, stabilization, and handling protocols. The experimental procedures outlined in these application notes provide a framework for the preparation and characterization of alane-based propellants, enabling further research and development in this high-potential area of energetic materials.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. [PDF] Mechanical Properties of HTPB Composite Propellants in the Initial Period of Service Life | Semantic Scholar [semanticscholar.org]
- 3. research.uga.edu [research.uga.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20070066839A1 - Method for the production of alpha-alane - Google Patents [patents.google.com]
- 6. US6984746B2 - Method for the production of α-alane - Google Patents [patents.google.com]
- 7. Effect of Process Parameters on the Viscosity of AP/Al/HTPB Based Solid Propellant Slurry - 百度学术 [a.xueshu.baidu.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Study on rheological properties of composite propellant slurry in the mixing process by using experimental and numerical simulation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05964F [pubs.rsc.org]
- 12. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 13. researchgate.net [researchgate.net]
- 14. eucass.eu [eucass.eu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 19. measurlabs.com [measurlabs.com]
- 20. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]
- 21. jatm.com.br [jatm.com.br]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application of Aluminum Hydride (AlH₃) in Hydrogen Fuel Cell Technology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum hydride (AlH₃), also known as alane, is a promising hydrogen storage material for fuel cell applications due to its high hydrogen content and favorable decomposition properties. With a gravimetric hydrogen density of 10.1 wt% and a volumetric density of 148 kg H₂/m³, AlH₃ surpasses the U.S. Department of Energy (DOE) targets for on-board hydrogen storage.[1][2][3][4] Its ability to release hydrogen at relatively low temperatures makes it a compelling candidate for powering low-temperature fuel cells, such as proton-exchange membrane fuel cells (PEMFCs), which are commonly used in portable and automotive applications.[1][3][5] This document provides detailed application notes and experimental protocols for the utilization of AlH₃ in hydrogen fuel cell technology.
Properties of this compound Polymorphs
AlH₃ exists in several polymorphic forms, with α-AlH₃ being the most thermally stable and well-characterized.[1][2][5] Other polymorphs, such as β-AlH₃ and γ-AlH₃, are less stable and tend to convert to the α-phase upon heating.[1][2][5] The choice of polymorph can influence the hydrogen release kinetics, with the β and γ forms exhibiting faster rates at lower temperatures.[5]
Table 1: Properties of AlH₃ Polymorphs
| Property | α-AlH₃ | β-AlH₃ | γ-AlH₃ |
| Crystal Structure | Hexagonal | ||
| Density (g/cm³) ** | 1.477[1] | ||
| Theoretical Hydrogen Content (wt%) | 10.08[1] | 10.1 | 10.1 |
| Decomposition Onset Temperature (°C) | ~100[1][6] | Lower than α-phase | Lower than α-phase |
| Enthalpy of Formation (kJ/mol) | -11.4[1][2] | ||
| Heat of Decomposition (kJ/mol H₂) ** | ~7[5] | ||
| Polymorphic Transition to α-AlH₃ (°C) | N/A | ~100[2][5] | ~100[2][5] |
| Transition Enthalpy (kJ/mol) | N/A | -1.5[5] | -2.8[5] |
Application in Hydrogen Fuel Cells
The primary application of AlH₃ in fuel cell technology is as a solid-state hydrogen storage material. The hydrogen is released through thermal decomposition, which can be controlled by regulating the temperature of the AlH₃ storage tank.[5] The low heat of decomposition compared to other complex metal hydrides is a significant advantage, reducing the energy required for hydrogen release.[5]
Experimental Workflow: AlH₃-Powered Fuel Cell System
Caption: Workflow for an AlH₃-based hydrogen fuel cell system.
Experimental Protocols
Protocol 1: Synthesis of α-AlH₃ via Wet Chemical Method
This protocol is based on the reaction of lithium this compound (LiAlH₄) and aluminum chloride (AlCl₃) in an ether solvent.[5][7]
Materials:
-
Lithium this compound (LiAlH₄)
-
Aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
Argon or nitrogen gas (for inert atmosphere)
-
Schlenk line or glovebox
-
Glassware (Schlenk flask, dropping funnel, filter frit)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Preparation: Under an inert atmosphere, prepare a 1 M solution of LiAlH₄ in anhydrous diethyl ether and a 1 M solution of AlCl₃ in anhydrous diethyl ether separately.
-
Reaction: In a Schlenk flask equipped with a magnetic stir bar and a dropping funnel, place the LiAlH₄ solution.
-
Slowly add the AlCl₃ solution dropwise to the LiAlH₄ solution while stirring vigorously at room temperature. The reaction is exothermic. The formation of a white precipitate of LiCl will be observed. Reaction: 3LiAlH₄ + AlCl₃ → 4AlH₃ + 3LiCl
-
Filtration: After the addition is complete, continue stirring for 1-2 hours. Filter the mixture through a filter frit to remove the precipitated LiCl. The filtrate contains the AlH₃-etherate complex.
-
Desolvation: Transfer the filtrate to a clean Schlenk flask. To obtain α-AlH₃, heat the solution at 60-80°C under vacuum in the presence of excess LiAlH₄ and LiBH₄.[7] The desolvation conditions are critical for obtaining the desired polymorph.[7]
-
Isolation and Storage: Once the ether is removed, the solid α-AlH₃ is obtained. The material should be handled and stored under an inert atmosphere as freshly prepared AlH₃ can be pyrophoric and reacts violently with water.[5]
Protocol 2: Thermal Dehydrogenation of AlH₃
This protocol describes the release of hydrogen from AlH₃ for use in a fuel cell.
Materials and Equipment:
-
Synthesized and passivated AlH₃
-
Hydrogen storage vessel/cartridge
-
Heating element with temperature controller
-
Mass flow controller
-
Gas analysis system (e.g., mass spectrometer or gas chromatograph)
-
Pressure transducer
Procedure:
-
Sample Loading: Load a known quantity of AlH₃ into the hydrogen storage vessel under an inert atmosphere.
-
System Assembly: Connect the vessel to the gas analysis system and the fuel cell inlet via a mass flow controller. Ensure all connections are leak-tight.
-
Dehydrogenation: Begin heating the AlH₃ sample at a controlled rate (e.g., 2-10 °C/min).[7] Monitor the temperature and pressure of the vessel.
-
Hydrogen Release: Hydrogen evolution will begin as the decomposition temperature is reached. For α-AlH₃, this is typically above 100°C.[1][6] The hydrogen flow rate can be controlled by adjusting the temperature.
-
Analysis: Continuously monitor the composition of the released gas to ensure high-purity hydrogen is being supplied to the fuel cell.
-
Fuel Cell Operation: The released hydrogen is fed into the fuel cell to generate electricity.
Performance Data and Considerations
The performance of an AlH₃-based hydrogen storage system is dependent on several factors, including the polymorph used, particle size, and the presence of catalysts.
Table 2: Performance Metrics of AlH₃ for Hydrogen Storage
| Parameter | Reported Value / Target | Reference |
| Gravimetric Hydrogen Capacity (System) | > 9% | [5] |
| Volumetric Hydrogen Capacity (System) | > 0.10 kg H₂/L | [5] |
| Operating Temperature | 90 - 100 °C | [5] |
| Operating Pressure | < 4 atm | [5] |
| Fuel Flow Rate | > 0.02 g/s/kW | [5] |
| Decomposition Activation Energy (α-AlH₃) | 105 - 125 kJ/mol | [8] |
Catalysis and Nanoconfinement: Recent research has focused on improving the dehydrogenation kinetics of AlH₃. The addition of catalysts, such as titanium-based compounds or MXenes, can significantly lower the decomposition temperature and increase the hydrogen release rate.[9] Nanoconfinement of AlH₃ within porous scaffolds has also been shown to enhance its properties.[6]
Regeneration of AlH₃
A significant challenge for the widespread adoption of AlH₃ is the energy-intensive process of regenerating it from the spent aluminum powder. Direct hydrogenation of aluminum requires extremely high pressures.[10] However, recent advancements in electrochemical synthesis may offer a more energy-efficient and reversible regeneration pathway.[2][11]
Logical Relationship: AlH₃ Regeneration Cycle
Caption: Reversible fuel cycle for alane regeneration.
Safety Considerations
-
Freshly prepared, unpassivated AlH₃ can be pyrophoric and should be handled in an inert atmosphere.[5]
-
AlH₃ reacts violently with water, releasing hydrogen gas.
-
Properly passivated AlH₃ is significantly more stable and can be handled in air for limited periods.
-
Detailed safety studies are essential before large-scale implementation.[10]
Conclusion
This compound is a high-capacity hydrogen storage material with significant potential for use in hydrogen fuel cell technology. Its high hydrogen density and low decomposition temperature are key advantages. While challenges remain, particularly in the area of regeneration, ongoing research into novel synthesis methods, catalysis, and system integration is paving the way for the practical application of AlH₃ in a variety of fuel cell-powered systems.
References
- 1. Synthesis and Stability of Hydrogen Storage Material this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Stability of Hydrogen Storage Material this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hydrogen.energy.gov [hydrogen.energy.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Wet Chemical Synthesis of Non-solvated Rod-Like α'-AlH3 as a Hydrogen Storage Material [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. bnl.gov [bnl.gov]
- 11. Aluminium hydride: a reversible material for hydrogen storage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Diisobutylaluminum Hydride (DIBAL) in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutylaluminum hydride (DIBAL-H or DIBAH), with the chemical formula (i-Bu₂AlH)₂, is a highly versatile and powerful reducing agent in organic synthesis.[1] Its utility stems from its electrophilic nature and steric bulk, which allow for a high degree of chemoselectivity in the reduction of various functional groups.[1][2] Unlike more powerful nucleophilic reducing agents such as lithium this compound (LiAlH₄), DIBAL-H enables the partial reduction of esters and nitriles to aldehydes, a crucial transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[3][4] This document provides detailed application notes, experimental protocols, and safety information for the use of DIBAL-H in common organic transformations.
Physicochemical Properties and Safety
DIBAL-H is a colorless liquid, but it is most commonly purchased and handled as a solution in organic solvents like toluene, hexane, or dichloromethane (B109758).[1][5] It is a pyrophoric reagent, reacting violently with water and moisture in the air.[5][6] Therefore, all manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[6][7] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, chemical-resistant gloves, and safety goggles, is mandatory.[6][8]
Table 1: Physicochemical and Safety Data for DIBAL-H
| Property | Value |
| Molecular Formula | C₈H₁₉Al |
| Molecular Weight | 142.22 g/mol [9] |
| Appearance | Colorless liquid[10] |
| Density | 0.798 g/mL[6] |
| Melting Point | -80 °C[6] |
| Boiling Point | 114 °C @ 1 mmHg[10] |
| Flash Point | > -22 °C[6] |
| Autoignition Temp. | > 225 °C[6] |
| Hazard Codes | F (Flammable), C (Corrosive)[9] |
Core Applications and Reaction Mechanisms
DIBAL-H is renowned for its ability to perform reductions that are challenging with other hydride reagents. The key to its selectivity lies in the stability of the tetrahedral intermediate formed at low temperatures, typically -78 °C.[3][11]
Reduction of Esters to Aldehydes
One of the most valuable applications of DIBAL-H is the partial reduction of esters to aldehydes.[4][12] The reaction is performed at low temperatures (-78 °C) to stabilize the tetrahedral intermediate, which upon aqueous workup, hydrolyzes to the desired aldehyde.[3][13] Using more than one equivalent of DIBAL-H or allowing the reaction to warm can lead to over-reduction to the primary alcohol.[4][14]
Reduction of Nitriles to Aldehydes
DIBAL-H is the reagent of choice for the partial reduction of nitriles to aldehydes.[15][16] The mechanism involves the coordination of the electrophilic aluminum to the nitrile nitrogen, followed by an intramolecular hydride transfer. The resulting imine-aluminum complex is stable at low temperatures and is hydrolyzed to the aldehyde during workup.[13][15]
Reduction of Lactones to Lactols
The partial reduction of lactones (cyclic esters) with DIBAL-H yields lactols (cyclic hemiacetals).[11][14] This transformation is particularly useful in the synthesis of carbohydrates and other natural products.[11] Similar to ester reduction, the reaction is conducted at low temperatures to isolate the lactol.[11]
Reduction of Amides
The reduction of amides with DIBAL-H can lead to either aldehydes or amines, depending on the substrate and reaction conditions.[17][18] Tertiary amides, such as Weinreb amides, can be selectively reduced to aldehydes.[17][19] However, primary and secondary amides often yield amines upon reduction with DIBAL-H.[4] Recent studies have shown that chemoselective reduction of tertiary amides to aldehydes in the presence of esters is possible with DIBAL-H.[19][20]
Experimental Protocols
General Experimental Workflow for DIBAL-H Reductions
Protocol 1: Partial Reduction of an Ester to an Aldehyde[3][21]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the ester (1.0 equiv). Dissolve the ester in an anhydrous solvent (e.g., dichloromethane, toluene, or THF) to a concentration of 0.2-0.5 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add a solution of DIBAL-H (1.0-1.2 equiv) dropwise to the stirred ester solution, ensuring the internal temperature remains below -75 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess DIBAL-H by the slow, dropwise addition of methanol while maintaining the temperature at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl and stir vigorously until two clear layers form.
-
Extraction: Separate the organic layer and extract the aqueous layer two to three times with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography, distillation, or recrystallization.
Protocol 2: Reduction of a Nitrile to an Aldehyde[15]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the nitrile (1.0 equiv) and dissolve it in an anhydrous solvent (e.g., dichloromethane or diethyl ether) to a concentration of 0.2-0.5 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Add a solution of DIBAL-H (1.1-1.5 equiv) dropwise over 30-60 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Perform an aqueous workup by adding 1 M HCl or a saturated aqueous solution of Rochelle's salt. If a precipitate forms, filter the mixture through a pad of Celite®.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with an organic solvent (2-3 times).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude aldehyde by flash column chromatography or distillation.
Quantitative Data on DIBAL-H Reductions
The following tables summarize representative yields for the DIBAL-H reduction of various functional groups. Yields are highly dependent on the substrate, solvent, temperature, and workup conditions.
Table 2: Reduction of Esters to Aldehydes
| Substrate (Ester) | DIBAL-H (equiv.) | Solvent | Temperature (°C) | Time (h) | Product (Aldehyde) | Yield (%) |
| Ethyl benzoate | 1.1 | Toluene | -78 | 2 | Benzaldehyde | 85-95 |
| Methyl laurate | 1.2 | Hexane | -70 | 3 | Dodecanal | ~90 |
| γ-Butyrolactone | 1.1 | CH₂Cl₂ | -78 | 1.5 | 4-Hydroxybutanal (Lactol) | 80-90[11] |
| Methyl 4-nitrobenzoate | 1.1 | Toluene | -78 | 2 | 4-Nitrobenzaldehyde | ~80 |
Table 3: Reduction of Nitriles to Aldehydes
| Substrate (Nitrile) | DIBAL-H (equiv.) | Solvent | Temperature (°C) | Time (h) | Product (Aldehyde) | Yield (%) |
| Benzonitrile | 1.2 | CH₂Cl₂ | -78 | 2 | Benzaldehyde | 70-85[15] |
| Dodecanenitrile | 1.5 | Diethyl ether | -70 | 3 | Dodecanal | ~75 |
| 3,4-Dicyanofuran | 2.0 | Toluene | -78 | 2 | Furan-3,4-dicarbaldehyde | ~80[7] |
| Cinnamonitrile | 1.2 | Hexane | -78 | 2 | Cinnamaldehyde | 70-80[7] |
Table 4: Chemoselective Reduction of Tertiary Amides to Aldehydes in the Presence of Esters [19]
| Substrate (Amide) | Co-substrate (Ester) | DIBAL-H (equiv.) | Temperature (°C) | Time (min) | Product (Aldehyde) | Yield (%) |
| N,N-Dimethylbenzamide | Ethyl benzoate | 1.1 | -78 | 30 | Benzaldehyde | >99 |
| N-Methoxy-N-methyl-4-nitrobenzamide | Methyl 4-nitrobenzoate | 1.2 | -78 | 60 | 4-Nitrobenzaldehyde | 98 |
| Morpholine-4-yl(phenyl)methanone | Ethyl benzoate | 1.1 | -78 | 30 | Benzaldehyde | >99 |
Conclusion
Diisobutylthis compound is an indispensable reagent in modern organic synthesis, offering a unique level of chemoselectivity for the reduction of various functional groups.[2] Its ability to partially reduce esters and nitriles to aldehydes under carefully controlled, low-temperature conditions makes it particularly valuable for the synthesis of complex molecules in the pharmaceutical and fine chemical industries.[2][9] Successful application of DIBAL-H requires meticulous attention to reaction conditions, particularly temperature and stoichiometry, as well as strict adherence to safety protocols for handling this pyrophoric reagent.
References
- 1. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diisobutylthis compound (DIBAL-H) [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. diisobutylaluminium hydride - HPMC manufacturer [hpmcmanufacturer.com]
- 9. nbinno.com [nbinno.com]
- 10. nouryon.com [nouryon.com]
- 11. benchchem.com [benchchem.com]
- 12. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 13. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 14. Reduction of esters to aldehydes: DIBAL [quimicaorganica.org]
- 15. benchchem.com [benchchem.com]
- 16. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Amide reduction with DIBAL [quimicaorganica.org]
- 19. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of α-Aluminum Hydride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
α-Aluminum hydride (α-AlH₃), also known as alane, is the most stable polymorph of aluminum hydride.[1][2][3] It is a powerful and selective reducing agent used in organic synthesis and has gained significant interest as a high-energy material and a hydrogen storage medium, containing 10.1% hydrogen by weight.[1][4] In the context of drug development, α-AlH₃ serves as a valuable reagent for the reduction of various functional groups, often with different selectivity compared to other common hydrides like lithium this compound (LiAlH₄).[5] These application notes provide detailed protocols for the large-scale laboratory synthesis of α-AlH₃, present key quantitative data for different synthesis methodologies, and illustrate the experimental workflows.
Key Synthesis Methodologies
The most common and scalable method for synthesizing α-AlH₃ is the wet chemical approach, which typically involves two main stages:
-
Formation of an Alane-Etherate Complex: This is generally achieved through the reaction of an aluminum halide, most commonly aluminum trichloride (B1173362) (AlCl₃), with a hydride source, such as lithium this compound (LiAlH₄), in an ether-based solvent.[1][6] This reaction, a variation of the Schlesinger reaction, precipitates lithium chloride (LiCl), leaving the soluble alane-etherate complex in solution.[1]
-
Desolvation and Crystallization: The alane-etherate is then converted to the non-solvated, crystalline α-AlH₃. This is a critical step that dictates the polymorph and purity of the final product. A common method involves the addition of a non-coordinating solvent like toluene (B28343) and the subsequent removal of the ether by distillation.[1][7] The presence of crystallization promoters, such as lithium borohydride (B1222165) (LiBH₄), can influence the formation of the α-phase.[3][7]
Alternative synthesis routes include solid-state mechanochemical methods and the direct hydrogenation of aluminum under high pressure, though the latter is less practical for typical laboratory settings.[2][5][8]
Quantitative Data for α-Aluminum Hydride Synthesis
The following table summarizes quantitative data from various reported synthesis methods for α-AlH₃. This allows for a comparative assessment of different approaches in terms of scale, yield, and reaction conditions.
| Method | Reactants | Solvents | Reaction Conditions | Scale | Yield | Purity | Reference |
| Wet Chemical Synthesis (Standard) | LiAlH₄, AlCl₃, LiBH₄ | Diethyl ether, Toluene | 1. Formation of etherate below 0°C. 2. Crystallization by heating to 85-95°C. | 3 g to 12 g | ~98% | High, requires washing | [1] |
| Wet Chemical (Borohydride-Free) | LiAlH₄, AlCl₃ | Diethyl ether, Toluene | Crystallization using specific additives, heating from 80°C to 95°C. | Not specified | Not specified | High-quality α-alane | [9] |
| Mechanochemical Synthesis | NaH, AlCl₃ | Solvent-free | Room temperature ball milling. | Laboratory scale | Quantitative | Adduct-free | [8] |
| Mechanochemical Synthesis | LiAlH₄, AlCl₃ | Solvent-free | Room temperature ball milling under inert gas pressure (90-210 bar). | Laboratory scale | Nearly quantitative | Non-solvated | [10] |
| High-Pressure Hydrogenation | Aluminum powder | None | 10 GPa, 600°C | Small scale | Not specified | High | [5][11] |
Experimental Protocols
Protocol 1: Large-Scale Laboratory Synthesis of α-Aluminum Hydride via the Wet Chemical Method
This protocol is adapted from established methods involving the reaction of LiAlH₄ and AlCl₃ with subsequent crystallization from a mixed solvent system.[1][12]
Materials:
-
Lithium this compound (LiAlH₄), 1 M solution in diethyl ether
-
Aluminum trichloride (AlCl₃), anhydrous
-
Lithium borohydride (LiBH₄)
-
Diethyl ether (Et₂O), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
-
Filter cannula
-
Heating mantle with stirrer
Procedure:
Step 1: Preparation of the Alane-Etherate Solution
-
Under an inert atmosphere (Argon or Nitrogen), add anhydrous AlCl₃ to a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet.
-
Cool the flask to below 0°C using an ice-salt bath.
-
Slowly add a 1 M solution of LiAlH₄ in diethyl ether to the stirred AlCl₃. The reaction is exothermic; maintain the temperature below 0°C. The overall reaction is: 3 LiAlH₄ + AlCl₃ → 4 AlH₃ + 3 LiCl
-
A white precipitate of LiCl will form. After the addition is complete, allow the mixture to stir for an additional hour at 0°C.
-
Add a small amount of LiBH₄ to the mixture. This acts as a crystallization promoter.
Step 2: Filtration and Solvent Exchange
-
Filter the mixture under an inert atmosphere using a filter cannula to remove the precipitated LiCl. Collect the filtrate, which contains the soluble alane-etherate complex (AlH₃·Et₂O), in a separate flask.
-
To the filtrate, add anhydrous toluene. A typical ratio is 85:15 toluene to diethyl ether.[7]
Step 3: Crystallization of α-Aluminum Hydride
-
Set up the flask for distillation with a condenser.
-
Gently heat the mixture to 85-95°C with continuous stirring.[7] This will distill off the lower-boiling diethyl ether, leading to the precipitation of α-AlH₃.
-
The crystallization process involves the transformation of the solvated alane to needle-like α'-AlH₃ and then to the more stable cubic α-AlH₃.[1]
-
Continue heating until the ether is removed and the crystalline product has formed.
Step 4: Isolation and Washing of the Product
-
Allow the mixture to cool to room temperature.
-
Isolate the precipitated α-AlH₃ by filtration under an inert atmosphere.
-
Wash the product with anhydrous toluene and then with a small amount of anhydrous diethyl ether to remove any residual soluble impurities.
-
Dry the final product under vacuum to obtain a fine, white powder of α-AlH₃.
Step 5: Characterization
-
Confirm the crystal structure of the product as α-AlH₃ using X-ray diffraction (XRD).
-
Assess the purity and thermal stability using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The onset decomposition temperature for α-AlH₃ is typically around 151°C.[1]
Caption: Workflow for the wet chemical synthesis of α-aluminum hydride.
Protocol 2: Solvent-Free Mechanochemical Synthesis of α-Aluminum Hydride
This protocol describes a solvent-free method for preparing α-AlH₃ using high-energy ball milling.[8] This approach avoids the use of large volumes of flammable solvents and can produce adduct-free alane.
Materials:
-
Sodium hydride (NaH)
-
Aluminum trichloride (AlCl₃), anhydrous
-
High-energy ball mill with hardened steel vials and balls
-
Inert atmosphere glovebox
Procedure:
Step 1: Preparation of Reactants
-
All handling of reactants and products must be performed in an inert atmosphere glovebox.
-
Weigh stoichiometric amounts of NaH and AlCl₃. A common molar ratio is 3:1 for the reaction: 3 NaH + AlCl₃ → AlH₃ + 3 NaCl
Step 2: Ball Milling
-
Load the NaH, AlCl₃, and milling balls into the hardened steel vial inside the glovebox.
-
Seal the vial tightly.
-
Remove the vial from the glovebox and place it in the high-energy ball mill.
-
Mill the mixture at room temperature. Milling times can vary depending on the equipment but are typically in the range of 30-60 minutes.
Step 3: Product Isolation
-
After milling, return the vial to the glovebox.
-
Carefully open the vial and collect the resulting powder. The product is a mixture of α-AlH₃ and NaCl.
-
The α-AlH₃ can be used in this mixture for some applications, or it can be separated from the NaCl by solvent extraction if a pure product is required, though this negates the solvent-free advantage.
Step 4: Characterization
-
Confirm the formation of α-AlH₃ and the absence of starting materials using XRD.
-
Solid-state NMR can also be used to characterize the product.
Caption: Workflow for the mechanochemical synthesis of α-aluminum hydride.
Applications in Drug Development and Organic Synthesis
α-Aluminum hydride is a versatile reducing agent with applications in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its reactivity is similar to, but often more selective than, LiAlH₄.[5]
Key Reductions:
-
Esters, Carboxylic Acids, and Aldehydes to Alcohols: Like LiAlH₄, alane efficiently reduces these functional groups to the corresponding primary alcohols.[5][13]
-
Amides and Nitriles to Amines: Alane is effective for the reduction of amides and nitriles to amines.[5]
-
Selective Reductions: A key advantage of alane is its selectivity. For example, it can reduce a carboxylic acid in the presence of a halide, a reaction that can be problematic with other hydrides.[5] It can also selectively reduce esters in the presence of nitro groups.[5]
-
Epoxide Opening: Alane can be used for the reductive opening of epoxides.[13]
The ability to perform these transformations, particularly with enhanced selectivity, makes α-AlH₃ a valuable tool for medicinal chemists and process development scientists in the pharmaceutical industry.
Caption: Functional group reductions using α-aluminum hydride.
Safety Considerations:
This compound is a high-energy material that can be pyrophoric, especially when freshly prepared.[14] It reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere by trained personnel. Appropriate personal protective equipment should be worn at all times. The thermal stability of α-AlH₃ is significantly better than other polymorphs, but care should be taken to avoid excessive heating during synthesis and handling to prevent decomposition to aluminum and hydrogen gas.[14]
References
- 1. eucass.eu [eucass.eu]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Stability of Hydrogen Storage Material this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aluminium hydride - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Wet Chemical Synthesis of Non-solvated Rod-Like α'-AlH3 as a Hydrogen Storage Material [frontiersin.org]
- 7. WO2013184615A1 - Method for preparation of an alane-etherate complex and alane - Google Patents [patents.google.com]
- 8. DSpace [dr.lib.iastate.edu]
- 9. US20070066839A1 - Method for the production of alpha-alane - Google Patents [patents.google.com]
- 10. Solvent-free mechanochemical synthesis of alane, AlH3: effect of pressure on the reaction pathway - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. US20170275163A1 - Synthesis of Microcrystalline Alpha Alane - Google Patents [patents.google.com]
- 13. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 14. hydrogen.energy.gov [hydrogen.energy.gov]
Application Notes and Protocols: Alane in the Synthesis of Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alane (Aluminum Hydride, AlH₃) is a powerful and versatile reducing agent employed in the synthesis of fine chemicals and pharmaceutical intermediates. Its reactivity is often compared to that of lithium this compound (LiAlH₄), but it exhibits unique chemoselectivity, making it a valuable tool for modern organic synthesis.[1][2] This document provides detailed application notes, experimental protocols, and safety guidelines for the use of alane in common synthetic transformations.
Key Advantages of Alane
-
High Reactivity: Alane is more reactive than LiAlH₄ and can reduce a wide range of functional groups.[1]
-
Chemoselectivity: It demonstrates useful selectivity, for instance, reducing carboxylic acids and esters in the presence of nitro groups and organic halides, a transformation that is challenging with other hydrides.[1]
-
Amine Synthesis: Alane is particularly effective for the reduction of amides and nitriles to primary amines, often providing cleaner reactions and higher yields compared to other methods.[3]
Applications in Fine Chemical Synthesis
Alane is a potent reducing agent for a variety of functional groups. The following table summarizes its reactivity and provides a comparison with other common hydride reagents.
Table 1: Functional Group Reduction with Alane and Comparison with Other Hydrides
| Functional Group | Product with Alane | Reactivity with LiAlH₄ | Reactivity with NaBH₄ |
| Aldehyde | Primary Alcohol | High | High |
| Ketone | Secondary Alcohol | High | High |
| Ester | Primary Alcohol | High | Slow/No Reaction |
| Carboxylic Acid | Primary Alcohol | High | No Reaction |
| Amide | Amine | High | No Reaction |
| Nitrile | Primary Amine | High | No Reaction |
| Acyl Chloride | Primary Alcohol | High | High |
| Lactone | Diol | High | Slow/No Reaction |
| Epoxide | Alcohol | High | Moderate |
| Organic Halide | Alkane (slowly) | High | No Reaction |
| Nitro Group | No Reaction | Amine | No Reaction |
Experimental Protocols
Protocol 1: Preparation of a Standardized Solution of Alane in THF
This protocol is based on the well-established Schlesinger method.[3]
Materials:
-
Lithium this compound (LiAlH₄)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Schlenk flask and other appropriate glassware for air-sensitive techniques
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.
-
LiAlH₄ Solution: In the reaction flask, prepare a solution of LiAlH₄ in anhydrous THF.
-
AlCl₃ Solution: In the dropping funnel, prepare a solution of anhydrous AlCl₃ in anhydrous diethyl ether.
-
Reaction: Cool the LiAlH₄ solution to 0 °C using an ice bath. Slowly add the AlCl₃ solution dropwise to the stirred LiAlH₄ solution. A white precipitate of lithium chloride (LiCl) will form.
-
Stirring: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Filtration: Under an inert atmosphere, filter the solution to remove the LiCl precipitate. The resulting clear solution is your standardized alane solution.
-
Standardization: The concentration of the alane solution can be determined by hydrolyzing an aliquot and measuring the volume of hydrogen gas evolved.
Safety Precautions:
-
All manipulations must be carried out under a dry, inert atmosphere.
-
LiAlH₄ and AlCl₃ are highly reactive and moisture-sensitive. Handle with extreme care.
-
The reaction is exothermic; maintain proper temperature control.
Protocol 2: General Procedure for the Reduction of an Ester to a Primary Alcohol
Materials:
-
Ester substrate
-
Standardized alane solution in THF
-
Anhydrous THF
-
Dry work-up solvents (e.g., diethyl ether)
-
Saturated aqueous sodium sulfate (B86663) (Na₂SO₄) solution
-
Appropriate glassware for air-sensitive techniques
Procedure:
-
Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the ester in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Alane: Slowly add the standardized alane solution (typically 1.5 - 2.0 equivalents) dropwise to the stirred ester solution. Monitor the reaction progress by TLC.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours or until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction at 0 °C by the dropwise addition of saturated aqueous Na₂SO₄ solution. Caution: This is a highly exothermic process with vigorous hydrogen evolution.
-
Work-up: Allow the mixture to warm to room temperature and stir until a white granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Isolation: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude primary alcohol.
-
Purification: Purify the crude product by flash column chromatography or distillation as required.
Table 2: Example Yields for Alane Reduction of Esters
| Ester Substrate | Product | Yield (%) |
| Ethyl benzoate | Benzyl alcohol | >90 |
| Methyl 4-nitrobenzoate | (4-nitrophenyl)methanol | >95 |
| Dimethyl terephthalate | 1,4-Benzenedimethanol | >90 |
Protocol 3: Reduction of a Nitrile to a Primary Amine
This protocol is adapted from a large-scale synthesis and highlights important safety considerations.[3]
Materials:
-
Nitrile substrate
-
Standardized alane solution in THF or freshly prepared alane suspension
-
Anhydrous diethyl ether (Et₂O)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Appropriate glassware for large-scale, air-sensitive reactions with mechanical stirring
Procedure:
-
Setup: In a multi-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under an inert atmosphere, place the alane solution or suspension in anhydrous diethyl ether.
-
Cooling: Cool the alane mixture to 0-5 °C.
-
Substrate Addition: Dissolve the nitrile in anhydrous diethyl ether and add it slowly via the dropping funnel to the vigorously stirred alane mixture, maintaining the temperature between 0-5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring by TLC or GC/MS until the nitrile is consumed.
-
Quenching: EXTREME CAUTION IS ADVISED. Cool the reaction mixture to -5 to 0 °C. Slowly and carefully add a mixture of water and THF dropwise. The quench is highly exothermic and generates hydrogen gas. Ensure efficient cooling and venting. A safer alternative is to use a solution of Rochelle's salt (sodium potassium tartrate).
-
Work-up: After the quench is complete, add an aqueous solution of NaOH to precipitate the aluminum salts.
-
Isolation: Filter the slurry, washing the solid cake with diethyl ether. Separate the organic layer of the filtrate, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over a suitable drying agent, and concentrate to yield the primary amine. Further purification can be achieved by distillation or crystallization of a salt form.
Critical Safety Note: The reduction of nitriles, especially those containing fluorinated groups, can be extremely hazardous and potentially explosive.[3] A thorough risk assessment is mandatory before performing this reaction.
Table 3: Example Yields for Alane Reduction of Nitriles
| Nitrile Substrate | Product | Yield (%) | Reference |
| Benzonitrile | Benzylamine | 91 | [3] |
| 1-Methyl-1H-pyrazole-5-carbonitrile | (1-Methyl-1H-pyrazol-5-yl)methanamine | 85 | [3] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the general mechanism for the reduction of a carbonyl compound by alane.
Safe Handling and Disposal of Alane
Handling:
-
Alane and its solutions are highly flammable and react violently with water and other protic solvents.[1]
-
Always handle alane in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen).[1]
-
Use appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.[4]
-
Ground all equipment to prevent static discharge, which can ignite flammable vapors.
Quenching and Disposal:
-
Small-scale reactions: Unreacted alane can be quenched by the slow, careful addition of ethyl acetate (B1210297) at 0 °C, followed by the cautious addition of a saturated aqueous solution of sodium sulfate or Rochelle's salt.
-
Large-scale reactions: A reverse quench, where the reaction mixture is slowly added to a well-stirred, cooled quenching solution, is often safer.
-
Disposal: The resulting aluminum salts can be filtered off and the aqueous solution neutralized before disposal according to institutional guidelines.
The following diagram outlines the logical steps for a safe alane reaction workflow.
References
Application Notes and Protocols: Hydroalumination of Alkynes with Aluminum Hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroalumination, the addition of an aluminum-hydride bond across a carbon-carbon multiple bond, is a powerful and versatile transformation in organic synthesis. When applied to alkynes, this reaction generates alkenylaluminum (vinylalane) intermediates, which can be further functionalized to produce a wide array of stereodefined olefins. The stereochemical and regiochemical outcome of the hydroalumination of alkynes can be controlled by the choice of aluminum hydride reagent, the substrate, and the use of catalysts. This document provides detailed application notes and experimental protocols for the hydroalumination of alkynes, focusing on methods utilizing this compound and its derivatives, such as diisobutylthis compound (DIBAL-H) and lithium this compound (LiAlH4).
Reaction Mechanisms and Stereochemistry
The hydroalumination of alkynes can proceed through different stereochemical pathways, primarily syn- or anti-addition, leading to (Z)- or (E)-alkenylalanes, respectively.
Syn-Hydroalumination
Syn-hydroalumination, the cis-addition of the Al-H bond across the alkyne, is the most common pathway, particularly with dialkylaluminum hydrides like DIBAL-H.[1] The reaction is believed to proceed through a concerted mechanism involving a four-membered transition state. For terminal alkynes, the aluminum atom typically adds to the terminal carbon (anti-Markovnikov addition) due to a combination of steric and electronic effects, placing the aluminum at the less substituted position.[1] In the case of internal alkynes, the regioselectivity is influenced by the electronic and steric nature of the substituents.
Caption: Syn-hydroalumination of an alkyne with DIBAL-H.
Anti-Hydroalumination
Anti-hydroalumination, or trans-addition, can be achieved under specific conditions. For instance, the use of lithium this compound (LiAlH₄) can favor the formation of the trans-alkenylalane. This is proposed to occur via the addition of a hydride to one of the acetylenic carbons, forming a trans-vinyl carbanion which is then trapped by an aluminum species. Additionally, a mixed reagent system of cesium fluoride (B91410) with DIBAL-H (CsF-DIBAL-H) has been shown to promote anti-hydroalumination.[2]
Caption: Proposed mechanism for anti-hydroalumination with LiAlH₄.
Experimental Protocols
Protocol 1: Uncatalyzed Syn-Hydroalumination of a Terminal Alkyne with DIBAL-H
This protocol describes the hydroalumination of 1-octyne (B150090) with DIBAL-H, a classic example of syn-hydroalumination of a terminal alkyne.
Materials:
-
1-Octyne (98%)
-
Diisobutylthis compound (DIBAL-H), 1.0 M solution in hexanes
-
Anhydrous n-hexane
-
Anhydrous diethyl ether
-
N-bromosuccinimide (NBS) or Iodine (I₂) for quenching
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar and septum
Procedure: [1]
-
Under an inert atmosphere of argon, add 1-octyne (2.76 g, 25.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
To this, add a 1.0 M solution of DIBAL-H in n-hexane (26.8 mL, 26.8 mmol) dropwise via syringe while maintaining the temperature between 25-30 °C using a water bath.
-
After the addition is complete, stir the solution at room temperature for 30 minutes.
-
Heat the reaction mixture to 50 °C and maintain this temperature for 4 hours.
-
Cool the resulting alkenylalane solution to -30 °C using a dry ice/acetone bath.
-
Dilute the solution with 15 mL of anhydrous diethyl ether.
-
For conversion to the vinyl bromide, slowly add N-bromosuccinimide (5.35 g, 30.1 mmol) in portions, ensuring the temperature does not rise above -15 °C. For conversion to the vinyl iodide, a solution of iodine in THF can be used.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by carefully adding saturated aqueous Rochelle's salt solution or dilute HCl.
-
Extract the product with diethyl ether or hexanes, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude vinyl halide.
-
Purify the product by distillation or column chromatography.
Protocol 2: Iron-Catalyzed Syn-Hydroalumination of an Internal Alkyne
This protocol is based on a highly regioselective and stereoselective iron-catalyzed hydroalumination of internal alkynes.[3][4]
Materials:
-
Internal alkyne substrate (e.g., 1-phenyl-1-hexyne)
-
Iron(II) chloride (FeCl₂)
-
2,9-dianthracen-9-yl-1,10-phenanthroline (ligand)
-
Diisobutylthis compound (DIBAL-H), 1.0 M solution in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deuterium oxide (D₂O) or Iodine (I₂) for quenching
-
Argon or Nitrogen gas in a glovebox or using Schlenk techniques
-
Catalyst Preparation: In a glovebox, add FeCl₂ (0.005 mmol) and the phenanthroline ligand (0.0055 mmol) to a vial. Add 0.5 mL of THF and stir the mixture at room temperature for 30 minutes.
-
Hydroalumination: In a separate vial, dissolve the internal alkyne (0.2 mmol) in 0.5 mL of THF.
-
Add the alkyne solution to the catalyst mixture.
-
To this combined solution, add the DIBAL-H solution in hexanes (0.24 mL, 0.24 mmol) dropwise at 30 °C.
-
Stir the reaction mixture at 30 °C for the required time (typically 6-12 hours, monitor by TLC or GC-MS).
-
Quenching and Work-up: Quench the reaction by the slow addition of D₂O (for deuteration) or a solution of I₂ in THF (for iodination) at 0 °C.
-
Stir for 30 minutes at room temperature.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 3: Nickel-Catalyzed α-Selective Hydroalumination of a Terminal Alkyne
This protocol allows for the formation of the internal (α) vinylalane from a terminal alkyne, a regioselectivity opposite to the uncatalyzed reaction.
Materials:
-
Terminal alkyne substrate (e.g., phenylacetylene)
-
Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II))
-
Diisobutylthis compound (DIBAL-H), 1.0 M solution in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂) or N-iodosuccinimide (NIS) for quenching
Procedure:
-
To an oven-dried flask under an argon atmosphere, add Ni(dppp)Cl₂ (3.0 mol%).
-
Add anhydrous THF.
-
Add the terminal alkyne (1.0 equiv).
-
Cool the mixture to 0 °C and add DIBAL-H (1.2 equiv) dropwise.
-
Stir the reaction at room temperature for 2-12 hours, monitoring for completion.
-
Cool the reaction to 0 °C and add a solution of I₂ (1.5 equiv) in THF.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench with saturated aqueous Rochelle's salt and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium thiosulfate (B1220275) and brine, then dry over MgSO₄.
-
Concentrate and purify by column chromatography.
Data Presentation
Table 1: Regio- and Stereoselectivity of Iron-Catalyzed Hydroalumination of Unsymmetrical Internal Alkynes with DIBAL-H[3][5]
| Entry | Alkyne Substrate | Yield (%) | Regioisomeric Ratio (r.r.) | Z/E Ratio |
| 1 | 1-Phenyl-1-hexyne | 95 | 92:8 | >98:2 |
| 2 | 1-(4-Methoxyphenyl)-1-hexyne | 96 | 93:7 | >98:2 |
| 3 | 1-(4-Chlorophenyl)-1-hexyne | 94 | 87:13 | 97:3 |
| 4 | 1-(Naphthalen-2-yl)-1-hexyne | 93 | 94:6 | >98:2 |
| 5 | 1,2-Diphenylacetylene | 96 | - | >98:2 |
| 6 | 1-Phenyl-1-propyne | 92 | 90:10 | 96:4 |
| 7 | N,N-Dimethyl-1-phenylprop-2-yn-1-amine | 85 | >98:2 (amino-directed) | >98:2 |
Regioisomeric ratio refers to the addition of aluminum to the aryl-substituted vs. the alkyl-substituted carbon. Z/E ratio refers to the stereochemistry of the resulting alkene after quenching.
Table 2: Comparison of Uncatalyzed vs. Catalyzed Hydroalumination of 1-Phenyl-1-hexyne[3]
| Conditions | Yield (%) | Regioisomeric Ratio (r.r.) | Z/E Ratio |
| DIBAL-H, hexanes, reflux | Low | Poor | trans-addition major |
| Fe-catalyzed, DIBAL-H, THF, 30 °C | 95 | 92:8 | >98:2 (cis-addition) |
Visualization of Workflows and Relationships
Experimental Workflow for Iron-Catalyzed Hydroalumination
Caption: Workflow for the iron-catalyzed hydroalumination of internal alkynes.
Relationship between Reagent and Stereochemical Outcome
Caption: Reagent choice dictates the stereochemical outcome of hydroalumination.
References
- 1. Alkenylaluminium compounds - Wikipedia [en.wikipedia.org]
- 2. Regio- and Stereoselective anti-Hydroalumination of Internal and Terminal Alkynes Using a Mixed Reagent of Cesium Fluoride with Diisobutylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron-catalysed hydroalumination of internal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Catalytic Applications of Aluminum Hydride Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum hydride complexes have emerged as powerful and versatile catalysts in organic synthesis. As earth-abundant and relatively non-toxic main group element compounds, they offer a sustainable alternative to precious transition-metal catalysts for a variety of chemical transformations. Their reactivity, often centered around the nucleophilic nature of the Al-H bond, enables a range of catalytic cycles for hydrofunctionalization and reduction reactions. These application notes provide an overview of key catalytic applications of this compound complexes, complete with detailed experimental protocols and quantitative data to facilitate their adoption in research and development.
Catalytic Hydroboration of Alkynes
This compound complexes are effective catalysts for the hydroboration of alkynes, providing a valuable method for the synthesis of vinylboronates, which are versatile intermediates in organic synthesis. Commercially available and easily prepared aluminum hydrides can catalyze the addition of pinacolborane (HBpin) to alkynes with high regioselectivity.
Data Presentation
Table 1: this compound Catalyzed Hydroboration of 1-Octyne [1]
| Entry | Catalyst (mol%) | Hydride Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | DIBAL-H (10) | HBpin | Toluene-d8 | 110 | 2 | 75 |
| 2 | Et3Al (10) | HBpin | Toluene-d8 | 110 | 2 | 59 |
| 3 | Me3Al (10) | HBpin | Toluene-d8 | 110 | 2 | 23 |
| 4 | Et3Al·DABCO (10) | HBpin | Toluene-d8 | 110 | 2 | 85 |
| 5 | (Me3Al)2·DABCO (10) | HBpin | Toluene-d8 | 110 | 2 | 45 |
Table 2: Substrate Scope for this compound-Catalyzed Alkyne Hydroboration [1]
| Substrate | Catalyst | Product | Yield (%) |
| 1-Octyne | DIBAL-H | (E)-oct-1-en-1-ylboronic acid pinacol (B44631) ester | 82 (A) |
| 1-Octyne | Et3Al·DABCO | (E)-oct-1-en-1-ylboronic acid pinacol ester | 91 (B) |
| Phenylacetylene | DIBAL-H | (E)-styrylboronic acid pinacol ester | 78 (A) |
| Phenylacetylene | Et3Al·DABCO | (E)-styrylboronic acid pinacol ester | 88 (B) |
| 4-Ethynylanisole | DIBAL-H | (E)-4-methoxystyrylboronic acid pinacol ester | 75 (A) |
| 4-Ethynylanisole | Et3Al·DABCO | (E)-4-methoxystyrylboronic acid pinacol ester | 85 (B) |
| 1-Ethynylcyclohexene | DIBAL-H | (E)-2-(cyclohex-1-en-1-yl)vinylboronic acid pinacol ester | 65 (A) |
| 1-Ethynylcyclohexene | Et3Al·DABCO | (E)-2-(cyclohex-1-en-1-yl)vinylboronic acid pinacol ester | 75 (B) |
Reaction Conditions: (A) DIBAL-H (10 mol%), toluene, 2h, 110 °C; (B) AlEt3·DABCO (10 mol%), toluene, 2h, 110 °C.
Experimental Protocol: General Procedure for the Aluminum-Catalyzed Hydroboration of Alkynes[1]
-
In a nitrogen-filled glovebox, a J. Young NMR tube is charged with the this compound catalyst (0.015 mmol, 10 mol%).
-
Toluene-d8 (0.60 mL) is added, followed by the alkyne substrate (0.15 mmol) and pinacolborane (0.22 mmol, 1.5 equiv.).
-
The NMR tube is sealed and heated to 110 °C in an oil bath for 2 hours.
-
The reaction mixture is cooled to room temperature, and the yield is determined by 1H NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
For isolation of the product, the reaction is performed on a larger scale in a Schlenk flask. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.
Catalytic Cycle
The proposed mechanism for the aluminum-hydride-catalyzed hydroboration of alkynes involves a hydroalumination step followed by a σ-bond metathesis.[1][2]
Caption: Proposed catalytic cycle for the hydroboration of alkynes.
Catalytic Hydroboration of Carbon Dioxide
The reduction of carbon dioxide (CO2), a greenhouse gas, into value-added chemicals is a significant area of research. This compound complexes have been developed as effective catalysts for the hydroboration of CO2, providing a pathway to methanol (B129727) precursors.
Data Presentation
Table 3: Catalytic Hydroboration of CO2 with a Bis(phosphoranyl)methanido this compound Catalyst [3][4][5][6]
| Entry | Hydride Source | Catalyst Loading (mol%) | Time | Yield (%) | TOF (h⁻¹) | Product |
| 1 | HBpin | 10 | 2 days | 78 | 0.16 | MeOBpin |
| 2 | BH3·SMe2 | 10 | 5 min | >99 | 356.4 | B(OMe)3 |
| 3 | BH3·SMe2 | 1 | 60 min | 97.6 | 292.8 | B(OMe)3 |
Reaction Conditions: Catalyst [ClC(PPh2NMes)2AlH2], C6D6, 110 °C for HBpin, room temperature for BH3·SMe2.
Experimental Protocol: General Procedure for the Aluminum-Catalyzed Hydroboration of CO2[5]
-
In a nitrogen-filled glovebox, a J. Young NMR tube is charged with the bis(phosphoranyl)methanido this compound catalyst (e.g., 0.01 mmol, 1 mol% for BH3·SMe2).
-
C6D6 (0.5 mL) is added, and the tube is degassed by three freeze-pump-thaw cycles.
-
CO2 (1 atm) is introduced into the NMR tube.
-
The borane (B79455) reagent (e.g., BH3·SMe2, 1.0 mmol) is added.
-
The reaction is monitored by NMR spectroscopy. For reactions with BH3·SMe2, the reaction proceeds at room temperature, while reactions with HBpin require heating (e.g., 110 °C).
-
Yields are determined by NMR spectroscopy against an internal standard.
Catalytic Cycle
The catalytic cycle for the hydroboration of CO2 is proposed to proceed through the activation of CO2 by the this compound, forming an aluminum formate (B1220265) intermediate. This intermediate then reacts with the borane reagent to regenerate the catalyst and form the product.[3][4][7]
Caption: Proposed catalytic cycle for CO2 hydroboration.
Catalytic Reduction of Carbonyl Compounds
While aluminum hydrides like lithium this compound (LiAlH4) are well-known stoichiometric reducing agents for carbonyls, the development of catalytic versions using well-defined this compound complexes is an active area of research.[8][9][10][11] These catalytic systems aim to reduce the amount of aluminum waste and improve the safety of the process.
Data Presentation
Quantitative data for the catalytic reduction of carbonyls using well-defined this compound complexes is an emerging field, with some debate in the literature regarding the true catalytic species.[12] However, some systems have shown promising activity.
Table 4: Catalytic Hydroboration of Carbonyls with a NacNac-Supported this compound Catalyst
| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| Acetophenone | 2 | 6 | 51 |
| Benzaldehyde | 2 | 1 | 95 |
Reaction Conditions: Catalyst [(Nacnac)DippAl(OTf)H], HBpin, Benzene (B151609), Room Temperature. Note: The catalytic nature of this specific system has been questioned in subsequent studies.[12]
Experimental Protocol: Illustrative Procedure for Catalytic Carbonyl Reduction
Note: The following is a general procedure and may require optimization for specific catalysts and substrates.
-
In a nitrogen-filled glovebox, a Schlenk flask is charged with the this compound catalyst (e.g., 2 mol%).
-
Anhydrous solvent (e.g., benzene or toluene) is added, followed by the carbonyl substrate (1.0 mmol).
-
The mixture is stirred, and the borane reagent (e.g., pinacolborane, 1.2 mmol) is added dropwise.
-
The reaction is stirred at the desired temperature (e.g., room temperature or elevated temperature) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched with a protic solvent (e.g., methanol or water) at 0 °C.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Catalytic Cycle
The proposed catalytic cycle for the hydroboration of carbonyls involves the insertion of the carbonyl group into the Al-H bond to form an aluminum alkoxide intermediate. This is followed by a metathesis reaction with the borane to release the boronate ester product and regenerate the this compound catalyst.[4]
Caption: Proposed catalytic cycle for carbonyl hydroboration.
Conclusion
This compound complexes are proving to be highly valuable catalysts for a growing number of organic transformations. Their ability to mediate hydroboration and reduction reactions with high efficiency and selectivity, coupled with the earth-abundance of aluminum, makes them attractive for sustainable chemical synthesis. The protocols and data presented here are intended to serve as a practical guide for researchers looking to explore the catalytic potential of these fascinating main group compounds. Further research will undoubtedly uncover new applications and more active and selective this compound catalysts.
References
- 1. scispace.com [scispace.com]
- 2. This compound Catalyzed Hydroboration of Alkynes | Scilit [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Aluminum-Hydride-Catalyzed Hydroboration of Carbon Dioxide: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for the Regeneration of Spent Aluminum from AlH₃ Decomposition
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aluminum hydride (AlH₃), or alane, is a promising hydrogen storage material due to its high gravimetric (10.1 wt%) and volumetric (149 g/L) hydrogen densities.[1] Its decomposition into aluminum (Al) and hydrogen (H₂) occurs at moderate temperatures. However, the primary challenge for its widespread application is the energy-intensive and costly regeneration of AlH₃ from the spent aluminum powder. Direct hydrogenation of aluminum is thermodynamically unfavorable, requiring extreme pressures on the order of 7 kbar at room temperature.[2][3]
This document outlines the leading strategies and detailed protocols for the low-energy regeneration of spent aluminum back to this compound, focusing on methods suitable for laboratory and research environments. The two primary methods discussed are Chemical Regeneration via Amine Adducts and Electrochemical Regeneration .
Chemical Regeneration via Amine Adducts
This strategy involves reacting catalytically activated aluminum with hydrogen in the presence of a Lewis base, typically a tertiary amine, to form a stable AlH₃-amine adduct. The alane is then recovered from this intermediate. A key advantage is the use of moderate hydrogen pressures and temperatures.[4]
Logical Workflow for Chemical Regeneration
Caption: Workflow for chemical regeneration of AlH₃ via amine adducts.
Experimental Protocols
Protocol 1.1: Preparation of Titanium-Catalyzed Aluminum (Al)*
This protocol is adapted from methods used to prepare activated aluminum for hydrogenation.[5][6]
-
Synthesis of AlH₃ Etherate: In an inert atmosphere glovebox, prepare AlH₃ etherate by reacting LiAlH₄ and AlCl₃ in diethyl ether.
-
Doping: Add a titanium catalyst, such as β-TiCl₃ (typically 2 mol % Ti/Al), to the AlH₃ etherate solution.[7]
-
Filtration: Filter the solution to remove the LiCl precipitate.
-
Decomposition: Transfer the filtrate (containing AlH₃-etherate and TiCl₃) to a flask. Dry and decompose the material under vacuum at approximately 373 K (100 °C) for 1 hour.[5] This process removes the ether and decomposes the hydride, yielding a fine, black powder of Ti-catalyzed aluminum (Al*).
-
Verification: Confirm the absence of any hydride phase using Powder X-ray Diffraction (XRD). The final product should be pure, activated aluminum.[5]
Protocol 1.2: Formation of AlH₃-Triethylenediamine (TEDA) Adduct
This protocol describes the reversible hydrogenation of Al* to form an AlH₃-TEDA adduct.[8][9]
-
Reactor Setup: In an inert atmosphere, load a high-pressure stainless-steel reactor with the prepared Ti-catalyzed Al (Al*), triethylenediamine (TEDA), and a solvent such as tetrahydrofuran (B95107) (THF).
-
Hydrogenation: Seal the reactor and purge with high-purity hydrogen gas. Pressurize the reactor to the target pressure (e.g., up to 100 bar) and heat to the desired temperature (e.g., 70-90 °C).[8][10]
-
Reaction: Maintain the reaction under stirring. The formation of the AlH₃-TEDA adduct will be indicated by a drop in hydrogen pressure as it is consumed. The reaction is typically complete within several hours.
-
Product Recovery: The AlH₃-TEDA adduct is insoluble in THF and precipitates out of the solution.[8][9] After cooling and depressurizing the reactor, filter the slurry to collect the solid product.
-
Washing and Drying: Wash the collected precipitate with fresh THF to remove any unreacted TEDA and then dry under vacuum.
Protocol 1.3: Recovery of AlH₃ from Amine Adducts
Recovering pure AlH₃ from stable adducts like AlH₃-TEDA is challenging as it can lead to decomposition. A multi-step process involving a less stable intermediate is often required.[11]
-
Transamination: React the stable AlH₃-TEDA adduct with a different amine, such as triethylamine (B128534) (TEA), which forms a less stable adduct (AlH₃-TEA). This exchange reaction displaces the TEDA.
-
Separation: The newly formed AlH₃-TEA can be heated gently (e.g., 70 °C) to break the weaker Al-N bond, releasing the TEA and leaving behind solid AlH₃.[11]
Quantitative Data: Chemical Regeneration
| Parameter | Value | Conditions / Notes | Reference |
| Catalyst Loading | 2 mol % Ti | TiCl₃ used as a precursor on Al. | [7] |
| Hydrogenation Pressure | 100 bar (mechanochemical) | Ball milling of Al powder and TEDA. Conversion up to 90%. | [10] |
| ~13 bar (slurry) | Ti-catalyzed Al and LiH in THF to form LiAlH₄·4THF. | [5] | |
| Reaction Temperature | 70 - 90 °C | For AlH₃-TEDA formation in THF slurry. | [8][9] |
| Decomposition Temp. (Adduct) | 219 °C (Onset) | [TEDA–AlH₃]n adduct, indicating high thermal stability. | [12] |
| Equilibrium H₂ Pressure | Just under 1 bar | For LiH + Al* ↔ LiAlH₄·4THF reaction at 300 K. | [5] |
| ΔG of Formation | -1.1 kJ/mol H₂ | For LiAlH₄·4THF adduct formation in THF. | [5] |
Electrochemical Regeneration
Electrochemical regeneration offers a pathway to produce AlH₃ without halide impurities and provides a direct method for recycling spent aluminum.[13] The process typically involves the electrolysis of an alanate salt (e.g., NaAlH₄ or LiAlH₄) in an aprotic polar solvent.[1][14]
Electrochemical Regeneration Pathway
Caption: Workflow for the electrochemical regeneration of AlH₃.
Experimental Protocols
Protocol 2.1: Electrochemical Synthesis of AlH₃
This protocol is a generalized procedure based on reported electrochemical methods.[14][15][16]
-
Cell Assembly: Assemble a two-electrode electrochemical cell inside an argon-filled glovebox.
-
Anode: Use a high-purity aluminum foil or a pressed pellet of spent aluminum powder.
-
Cathode: A platinum (Pt) foil or an iron wire in mercury can be used.[13]
-
Electrolyte: Prepare a solution of either NaAlH₄ or LiAlH₄ (e.g., 0.5 M to 1.0 M) in anhydrous THF or diethyl ether. The addition of LiCl can act as an electro-catalytic additive to enhance efficiency.[16]
-
-
Electrolysis:
-
Connect the electrodes to a potentiostat. The entire setup should be maintained under an inert atmosphere (Argon).
-
Apply a constant potential (e.g., 1.5 V) or current.[14] Alane (as an AlH₃-solvent adduct) is generated at the anode.
-
The reaction can be run at ambient temperature and pressure, although pressurized cells (e.g., up to 500 psi H₂) at elevated temperatures (e.g., 60 °C) have been shown to improve rates and reduce dendrite formation.[15]
-
-
Product Formation: During electrolysis, the AlH₃·nTHF adduct will form in the electrolyte. In saturated solutions, this can precipitate, allowing for easier separation.[1]
-
Recovery and Crystallization (Desolvation):
-
After the reaction, the electrolyte containing the AlH₃ adduct is processed to recover solid alane.
-
The solvent (e.g., THF) is removed by heating under vacuum. For example, heating to 60-90 °C for several hours can yield crystalline α-AlH₃ or other polymorphs.[17][18]
-
The recovered solid can be washed with diethyl ether to remove residual electrolyte and then with a dilute HCl solution to passivate the surface.[19]
-
Quantitative Data: Electrochemical Regeneration
| Parameter | Value | Conditions / Notes | Reference |
| Electrolyte | 0.5 M NaAlH₄ in THF | Aluminum anode, held at a constant potential. | [14] |
| 1.0 M LiAlH₄ in THF / Et₂O | With and without LiCl as an electro-catalytic additive. | [16] | |
| Applied Potential | 1.5 V | For NaAlH₄ in THF system at ambient conditions. | [14] |
| 10 V | In a high-pressure cell (500 psi H₂) at 60 °C. | [15] | |
| Cell Resistance (THF) | 5.8 - 6.8 Ω·cm | For LiAlH₄ and NaAlH₄ in THF, respectively. | [16] |
| Cell Resistance (Ether) | 560 Ω·cm | For LiAlH₄ in diethyl ether, indicating much lower conductivity. | [16] |
| Electrolyte Regeneration | 150 °C, 1800 psi H₂ | Regeneration of NaAlH₄ from spent Al and NaH with TiCl₃ catalyst. Yield of 84.2%. | [19] |
Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experiments involving this compound, alanates, and organometallic reagents are extremely hazardous and must be conducted in a controlled laboratory environment with appropriate personal protective equipment and safety precautions, including the rigorous exclusion of air and moisture.
References
- 1. hydrogen.energy.gov [hydrogen.energy.gov]
- 2. hydrogen.energy.gov [hydrogen.energy.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bnl.gov [bnl.gov]
- 6. Synthesis and Stability of Hydrogen Storage Material this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hydrogen.energy.gov [hydrogen.energy.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Amine‐AlH3 Adducts as Energetic Materials for a New Generation of Solid Fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aluminium hydride - Wikipedia [en.wikipedia.org]
- 14. nanoient.org [nanoient.org]
- 15. US8470156B2 - Electrochemical process and production of novel complex hydrides - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Wet Chemical Synthesis of Non-solvated Rod-Like α'-AlH3 as a Hydrogen Storage Material [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. hydrogen.energy.gov [hydrogen.energy.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Aluminum Hydride Preparations
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues encountered during the preparation and handling of aluminum hydride (alane, AlH₃).
Troubleshooting Guide
This section addresses specific problems users may face, offering potential causes and step-by-step solutions.
| Problem | Potential Causes | Recommended Solutions |
| Rapid precipitation of white solid from ether solution. | 1. Concentration: Solution is too concentrated, leading to polymerization. 2. Impurities: Presence of residual lithium salts (e.g., LiCl) that act as nucleation sites. 3. Temperature: Elevated temperature accelerates decomposition and polymerization. | 1. Work with more dilute solutions. Ether solutions of alane should be used immediately after preparation[1][2]. 2. Ensure complete removal of LiCl by filtration. The synthesis procedure is intricate and requires careful attention to the removal of lithium chloride[1]. 3. Maintain low temperatures (0-10°C) during and after synthesis. |
| Low yield of AlH₃. | 1. Incomplete Reaction: Reaction time may be insufficient, or mixing is inadequate. 2. Side Reactions: Reaction with moisture or oxygen. 3. Decomposition: Product is decomposing as it's being formed. | 1. Increase reaction time and ensure vigorous stirring. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., dry nitrogen or argon)[2]. 3. Control reaction temperature carefully, avoiding local hot spots. |
| Formation of gray or off-white product. | 1. Impurities: Commercial LiAlH₄ can contain impurities that lead to discoloration[3]. 2. Decomposition: Partial decomposition can form finely divided aluminum metal, which is gray. | 1. Purify commercial LiAlH₄ by recrystallization from diethyl ether[3]. 2. Use the AlH₃ solution immediately or store under appropriate conditions (low temperature, inert atmosphere) to minimize decomposition. |
| Inconsistent results in reduction reactions. | 1. Variable AlH₃ Concentration: The concentration of AlH₃ in solution is not accurately known or has decreased over time. Alane solutions in ether are known to degrade within 3 days[1]. 2. Presence of Different Polymorphs: Different crystal forms (α, β, γ) of AlH₃ have varying reactivity[4]. | 1. Determine the exact hydride concentration immediately before use via titration or gasometry[5]. 2. Control crystallization conditions (temperature, time, solvent) to favor the formation of the most stable α-AlH₃ polymorph[6]. |
| Violent reaction or fire during workup. | 1. Improper Quenching: Adding water or protic solvents too quickly to unreacted AlH₃. 2. Pyrophoric Nature: Freshly prepared, solvent-free AlH₃ can be pyrophoric[6]. | 1. Cool the reaction mixture to 0°C and quench slowly by adding a less reactive hydride scavenger like ethyl acetate, followed by careful addition of a saturated ammonium (B1175870) chloride solution. 2. Always handle solid AlH₃ under an inert atmosphere. Surface-passivated alane is more stable but still requires caution[1][6]. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable?
A: Solutions of this compound, particularly in ethers like diethyl ether or THF, are prone to decomposition. This instability is primarily due to the tendency of AlH₃ to polymerize and precipitate out of solution. The process is often accelerated by impurities (like residual salts from the synthesis), elevated temperatures, and exposure to air or moisture[1][2]. Ether solutions are typically recommended for immediate use[1].
Q2: What are the different polymorphs of AlH₃ and how do they affect stability?
A: this compound exists in at least seven crystalline forms, with α-AlH₃ being the most thermodynamically stable.[4] Other common polymorphs like β-AlH₃ and γ-AlH₃ are less stable and will convert to the α-phase upon heating to around 100°C.[4][6] For applications requiring long-term storage, synthesizing and isolating the α-polymorph is crucial. α-AlH₃ can be stored for several months at room temperature[4].
Q3: How can I improve the long-term stability of solid AlH₃?
A: Several strategies can enhance stability:
-
Polymorph Control: Ensure the preparation method yields the stable α-AlH₃ phase[6].
-
Surface Passivation: Treating the surface of α-AlH₃ crystals can form a protective layer (e.g., Al₂O₃), which quenches active sites and significantly improves stability[4][7].
-
Lewis Base Adducts: Forming an adduct with a Lewis base, such as a tertiary amine (e.g., trimethylamine (B31210) or triethylamine), creates a more stable complex that can be stored and handled more easily[8][9]. The alane can often be regenerated by carefully heating the adduct[9].
-
Storage Conditions: Store solid AlH₃ under an inert atmosphere (argon or nitrogen) at low temperatures (below 10°C) to minimize thermal decomposition[10].
Q4: What is the best solvent for preparing AlH₃?
A: Diethyl ether is the most common solvent used for the synthesis of AlH₃ from LiAlH₄ and AlCl₃[2][6]. However, AlH₃ has limited stability in ether and will precipitate over time[2]. Tetrahydrofuran (THF) can also be used and may offer slightly more stable solutions, though it can form stable adducts that are difficult to remove[1]. For crystallization, a co-solvent system, often involving toluene, is used to reduce the solubility of the alane-etherate and promote the formation of solid AlH₃[11].
Q5: How do I accurately determine the concentration of my AlH₃ solution?
A: The concentration of active hydride in a solution can be determined by gasometry. This involves carefully quenching a known volume of the solution with a protic reagent (like water or dilute acid in a high-boiling solvent like glycerol) and measuring the volume of hydrogen gas evolved[5]. This method provides a direct measure of the active hydride content.
Data Presentation: Thermal Stability
The stability of AlH₃ is highly dependent on its crystalline form (polymorph) and temperature.
Table 1: Decomposition Temperatures of AlH₃ Polymorphs
| Polymorph | Transition to α-AlH₃ | Onset of Decomposition to Al + H₂ |
| α-AlH₃ | N/A (Most stable) | ~160 - 180°C[6][10] |
| β-AlH₃ | ~100°C[6] | Decomposes after transition to α-phase |
| γ-AlH₃ | ~100°C[6] | Decomposes after transition to α-phase |
Note: Decomposition temperatures can vary with heating rate and sample purity[10].
Experimental Protocols
Protocol 1: Preparation of an AlH₃ Solution in Diethyl Ether
This protocol is based on the widely used Schlesinger reaction.
Objective: To prepare a solution of this compound in diethyl ether for immediate use in reduction reactions.
Materials:
-
Lithium this compound (LiAlH₄)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to an inert gas line. Ensure all glassware is thoroughly dried.
-
Reactant 1: In the flask, prepare a solution of a known concentration of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere.
-
Reactant 2: Separately, prepare a solution of AlCl₃ in anhydrous diethyl ether in the dropping funnel. The molar ratio is crucial; the standard stoichiometry is: 3 LiAlH₄ + AlCl₃ → 4 AlH₃ + 3 LiCl[11]
-
Reaction: Cool the LiAlH₄ solution to 0°C using an ice bath. Slowly add the AlCl₃ solution from the dropping funnel to the stirred LiAlH₄ solution. Maintain the temperature at 0°C throughout the addition. A white precipitate of LiCl will form.
-
Stirring: After the addition is complete, allow the mixture to stir at room temperature for approximately 1 hour to ensure the reaction goes to completion.
-
Isolation: Allow the LiCl precipitate to settle. The supernatant is the ether solution of AlH₃. For use, carefully cannulate or filter the solution under an inert atmosphere to remove the LiCl.
-
Usage: The resulting solution is unstable and should be used immediately for subsequent reactions[1][2].
Protocol 2: Quantification of AlH₃ Solution by Gasometry
Objective: To accurately determine the molar concentration of an AlH₃ solution.
Materials:
-
Gas buret apparatus[5]
-
Airtight syringe
-
Hydrolysis solution (e.g., 1:1 glycerol/water)[5]
-
AlH₃ solution to be analyzed
Procedure:
-
Apparatus Setup: Assemble the gas buret as illustrated in the literature[5]. Fill the buret and leveling bulb with water. Charge the hydrolysis flask with the glycerol/water solution.
-
System Purge: Purge the entire system with an inert gas (N₂ or Ar).
-
Zeroing: With the stopcocks open to the atmosphere, adjust the leveling bulb so the water level in the buret is at the zero mark[5].
-
Sample Injection: Close the system to the atmosphere. Using an accurate, airtight syringe, draw a precise volume (e.g., 1.00 mL) of the AlH₃ solution and inject it slowly into the stirred hydrolysis flask. The reaction is rapid and will evolve H₂ gas.
-
Volume Measurement: Allow the system to return to room temperature. Adjust the leveling bulb so that the water levels in the buret and the bulb are equal. Record the volume of H₂ gas produced.
-
Calculation: Use the Ideal Gas Law (PV=nRT), correcting for ambient temperature and pressure, to calculate the moles of H₂ evolved. Based on the reaction AlH₃ + 3 H₂O → Al(OH)₃ + 3 H₂, one mole of AlH₃ produces three moles of H₂. Calculate the initial concentration of AlH₃ in the solution.
Visualizations
Logical Workflow for Troubleshooting AlH₃ Instability
Caption: Troubleshooting flowchart for AlH₃ instability.
Experimental Workflow for AlH₃ Synthesis and Stabilization
Caption: Synthesis and stabilization pathways for AlH₃.
References
- 1. Aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. Preparation of Lithium this compound - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Lithium aluminium hydride - Sciencemadness Wiki [sciencemadness.org]
- 4. Synthesis and Stability of Hydrogen Storage Material this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hydrogen.energy.gov [hydrogen.energy.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US3764666A - Preparation of this compound - Google Patents [patents.google.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Passivation of Solid Aluminum Hydride (AlH₃)
Welcome to the technical support center for the passivation of solid aluminum hydride (alane). This resource is designed for researchers, scientists, and drug development professionals working with this high-energy material. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of passivating solid this compound (AlH₃)?
A1: Solid this compound (AlH₃), or alane, is a metastable material with a high hydrogen content, making it a promising energy storage material.[1][2] However, it is highly reactive and can decompose upon exposure to moisture, oxygen, or friction-induced heat.[3] Passivation creates a protective layer on the surface of the AlH₃ particles to improve their stability, prevent decomposition, and ensure safer handling and storage.[4]
Q2: What are the common passivation techniques for AlH₃?
A2: Several techniques are employed to passivate AlH₃, including:
-
Atomic Layer Deposition (ALD): This technique involves depositing a thin, uniform layer of a material like alumina (B75360) (Al₂O₃) onto the AlH₃ particles. This acts as a physical barrier against environmental factors.
-
Polymer Coating: Encapsulating AlH₃ particles with various polymers such as polydopamine (PDA), polystyrene (PS), polyvinylidene difluoride (PVDF), or perfluoropolyether (PFPE) can enhance stability.[1][5][6]
-
Washing with Acidic Solutions: Treating AlH₃ with dilute hydrochloric acid (HCl) can remove surface impurities and form a passivating oxide/hydroxide layer.
-
Doping: Introducing small amounts of stabilizing agents during or after synthesis.
Q3: How do I choose the right passivation technique for my application?
A3: The choice of passivation technique depends on the specific requirements of your experiment, including the desired level of stability, the acceptable reduction in hydrogen capacity, and the processing conditions the AlH₃ will be subjected to. For instance, ALD offers excellent conformality and precise thickness control, making it suitable for applications requiring a very uniform and thin protective layer.[3] Polymer coatings can be tailored to provide specific surface properties, such as hydrophobicity.[1]
Q4: What are the key characterization methods for evaluating the effectiveness of passivation?
A4: To assess the quality of the passivation layer and its impact on AlH₃ stability, the following characterization techniques are commonly used:
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the decomposition temperature and thermal stability of the passivated AlH₃. An increase in the onset decomposition temperature indicates successful passivation.[3]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to analyze the surface chemistry of the coated particles and confirm the presence and composition of the passivation layer.[7]
-
Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of the AlH₃ particles and the uniformity of the passivation coating.[7]
-
Hydrogen Content Measurement: This analysis determines the amount of hydrogen retained in the AlH₃ after passivation and after aging tests, indicating the effectiveness of the passivation in preventing decomposition.
Troubleshooting Guides
Atomic Layer Deposition (ALD) Passivation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant hydrogen loss during ALD process. | High deposition temperature causing AlH₃ decomposition. | Optimize the deposition temperature. For Al₂O₃ ALD, a temperature of around 70°C has been found to be optimal to avoid significant hydrogen loss.[3] |
| Prolonged exposure to vacuum. | While AlH₃ is generally stable under vacuum, minimize the time the material spends under vacuum before the deposition process begins. | |
| Non-uniform or incomplete coating. | Insufficient precursor exposure time. | Increase the precursor pulse and purge times to ensure complete surface reactions and removal of byproducts. |
| Particle agglomeration. | Ensure proper fluidization of the AlH₃ powder during the ALD process to expose all particle surfaces to the precursors. | |
| Poor adhesion of the passivation layer. | Surface contamination on the AlH₃ particles. | Ensure the starting AlH₃ material is of high purity. Consider a gentle pre-cleaning step if contamination is suspected. |
| Incompatible precursor chemistry. | While TMA and water are common for Al₂O₃ ALD, ensure the chosen precursors do not aggressively react with the AlH₃ surface. |
Polymer Coating Passivation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Agglomeration of AlH₃ particles during coating. | Inappropriate solvent system. | Select a solvent that provides good dispersion of the AlH₃ particles and is a good solvent for the polymer.[8] |
| High particle concentration. | Work with more dilute suspensions of AlH₃ to minimize particle-particle interactions. | |
| Ineffective stirring or agitation. | Use appropriate stirring methods (e.g., magnetic stirring, ultrasonication) to maintain a well-dispersed suspension during the coating process. | |
| Poor adhesion or delamination of the polymer layer. | Surface contamination on AlH₃. | Ensure the AlH₃ particles are clean before coating. Impurities can interfere with the adhesion of the polymer. |
| Incompatible polymer and AlH₃ surface chemistry. | Consider surface functionalization of the AlH₃ to improve interaction with the polymer. For example, polydopamine can adhere to a wide variety of surfaces.[9] | |
| Improper curing or drying of the polymer. | Follow the recommended curing procedure for the specific polymer being used, ensuring complete solvent removal and cross-linking. | |
| Decomposition of AlH₃ during the coating process. | Reaction with the solvent or polymer precursors. | Choose a solvent and polymer system that is chemically inert towards AlH₃.[8] |
| Elevated temperatures during coating or curing. | If possible, perform the coating and curing steps at or near room temperature. |
Data Presentation
Table 1: Comparison of Thermal Stability for Passivated α-AlH₃
| Passivation Method | Coating Material | Onset Decomposition Temperature (°C) | Increase in Decomposition Temperature (°C) | Reference |
| Untreated | - | ~153.4 | - | [3] |
| ALD (100 cycles) | Al₂O₃ | 158.1 | 4.7 | [3] |
| ALD (200 cycles) | Al₂O₃ | 161.2 | 7.8 | [3] |
| Polymer Coating | Polystyrene (PS) | - | - | [5] |
| Polymer Coating | Polyvinylidene difluoride (PVDF, <8%) | Increased stability noted | - | [6] |
| Polymer Coating | Perfluoropolyether (PFPE) & Ammonium Perchlorate (AP) | Increased by ~17 | 17 | [1][10] |
Note: The activation energy for decomposition was also shown to increase with some polymer coatings, indicating enhanced thermal stability.[5]
Table 2: Hydrogen Capacity Retention after Hydrothermal Aging
| Passivation Method | Coating Material | Initial H₂ Capacity (wt%) | H₂ Capacity after Aging (wt%) | H₂ Retention (%) | Reference |
| Untreated | - | 9.67 | 1.89 | 19.5 | [3] |
| ALD (100 cycles) | Al₂O₃ | - | 5.31 | - | [3] |
| ALD (200 cycles) | Al₂O₃ | - | 9.19 | ~95 | [3] |
Experimental Protocols
Passivation of AlH₃ using Atomic Layer Deposition (ALD) of Al₂O₃
Objective: To deposit a conformal layer of alumina (Al₂O₃) on solid this compound particles to enhance their stability.
Materials:
-
α-AlH₃ powder
-
Trimethylaluminum (TMA) as the aluminum precursor
-
Deionized water as the oxygen precursor
-
High-purity nitrogen (N₂) gas
Equipment:
-
Fluidized bed ALD reactor
-
Vacuum pump
-
Mass flow controllers
-
Temperature controllers
Procedure:
-
Preparation: Load the α-AlH₃ powder into the fluidized bed reactor.
-
Vacuum and Temperature Stabilization: Evacuate the reactor to the desired base pressure. Heat the reactor to the optimal deposition temperature of 70°C. Maintaining this temperature is crucial to prevent the thermal decomposition of AlH₃.[3]
-
ALD Cycles: Each ALD cycle consists of four steps: a. TMA Pulse: Introduce TMA into the reactor for a predetermined time (e.g., 1-3 seconds) to allow it to react with the surface of the AlH₃ particles. b. N₂ Purge: Purge the reactor with N₂ gas to remove any unreacted TMA and gaseous byproducts. c. H₂O Pulse: Introduce water vapor into the reactor for a specific duration (e.g., 1-3 seconds) to react with the TMA-coated surface. d. N₂ Purge: Purge the reactor with N₂ gas to remove excess water vapor and reaction byproducts.
-
Coating Thickness: Repeat the ALD cycles until the desired coating thickness is achieved. The thickness is proportional to the number of cycles. For significant stability improvement, 100-200 cycles are typically required.[3]
-
Cooling and Unloading: After the final cycle, cool the reactor down to room temperature under a nitrogen atmosphere before safely unloading the passivated AlH₃ powder.
Passivation of AlH₃ using Polydopamine (PDA) Coating
Objective: To coat solid this compound particles with a layer of polydopamine via in-situ polymerization to improve their stability and reduce hygroscopicity.
Materials:
-
α-AlH₃ powder
-
Dopamine (B1211576) hydrochloride
-
Tris(hydroxymethyl)aminomethane (Tris) buffer (10 mM, pH 8.5)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Preparation of Tris Buffer: Prepare a 10 mM Tris buffer solution and adjust the pH to 8.5 using HCl or NaOH.
-
Dispersion of AlH₃: Disperse a known amount of α-AlH₃ powder in the Tris buffer. The concentration will depend on the desired coating thickness and particle size. Gentle stirring is recommended.
-
Dopamine Solution: In a separate container, dissolve dopamine hydrochloride in the Tris buffer to a final concentration of, for example, 2 mg/mL.[11]
-
In-situ Polymerization: Add the dopamine solution to the AlH₃ suspension while stirring. The solution will gradually darken as dopamine polymerizes and coats the AlH₃ particles. Allow the reaction to proceed for a set amount of time (e.g., 4-24 hours) at room temperature. The reaction time will influence the thickness of the PDA coating.[7]
-
Purification: After the desired reaction time, separate the PDA-coated AlH₃ particles from the solution by centrifugation.
-
Washing: Wash the particles several times with deionized water and/or ethanol to remove any unreacted dopamine and unbound PDA.
-
Drying: Carefully dry the passivated AlH₃ powder. This can be done under vacuum or by freeze-drying.
Mandatory Visualizations
Caption: Workflow for AlH₃ passivation using Atomic Layer Deposition.
Caption: Troubleshooting logic for polymer coating of AlH₃.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 5. Constructing α-AlH3@polymer composites with high safety and excellent stability properties via in situ polymerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Reactivity and stabilization mechanisms of AlH3 crystals coated with polyvinylidene difluoride - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Microstructure and interaction in aluminum hydrides@polydopamine composites and interfacial improvement with GAP adhesive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Solvents and Cellulosic Polymers on Quality Attributes of Films Loaded with a Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polydopamine-Coated Magnetic Iron Oxide Nanoparticles: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Solvent-Based Synthesis of Alane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solvent-based synthesis of alane (AlH₃).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the solvent-based synthesis of alane?
A1: Alane (AlH₃) and its precursors, such as lithium aluminum hydride (LiAlH₄), are highly reactive and pose significant safety risks. Key hazards include:
-
Violent Reactions: AlH₃ and LiAlH₄ react violently with water, acids, and oxygenated compounds.[1]
-
Pyrophoricity: Alane can be pyrophoric, meaning it can ignite spontaneously in air, especially when in the form of a fine powder or paste.[1]
-
Explosion Risk: Severe explosions have been documented, particularly when using alane for reductions of perfluorinated compounds or nitriles bearing a CF₃ group.[1][2] Reverse quenching is extremely hazardous and must be avoided.[1]
-
Flammable Solvents: The synthesis typically employs highly flammable ether solvents, which require careful handling to prevent ignition.[3][4]
Q2: Why is the choice of solvent critical in alane synthesis?
A2: The solvent plays a crucial role in stabilizing the alane monomer as a solvate complex (e.g., AlH₃·nL, where L is the solvent).[3][4] Diethyl ether is a common choice.[1] However, solvents like THF and dioxane are generally unsuitable because they can form sticky, insoluble gummy precipitates that are difficult to handle and can decompose dangerously.[1] Furthermore, THF and dioxane are slowly decomposed by alane.[1]
Q3: What are alane-etherate adducts and why are they a challenge?
A3: Alane is commonly synthesized in ether solvents, leading to the formation of alane-etherate adducts (e.g., AlH₃·Et₂O). These adducts are complexes where the ether molecule is coordinated to the alane. The primary challenge lies in the removal of the ether to obtain pure, solvent-free alane.[3][4][5] This desolvation step often requires heating under vacuum, which is energy-intensive and can be hazardous on a large scale due to the handling of bulk quantities of pyrophoric alane etherate and flammable ether.[3][4]
Q4: How can I obtain the stable α-alane polymorph?
A4: The α-alane (α-AlH₃) is the most stable crystalline form.[6] Its formation is influenced by several factors:
-
Crystallization Conditions: The rate of ether removal and the crystallization temperature are critical.[6] Rapid removal can lead to the formation of alane etherate complexes instead of α-AlH₃.[6]
-
Additives: The use of a second solvent like toluene (B28343) can promote the crystallization of α-AlH₃.[6]
-
Purity: The presence of impurities and moisture can lead to the formation of other, less stable alane polymorphs (e.g., α', β, γ, δ, ε).[6][7] Therefore, using high-purity reactants and solvents under an inert atmosphere is essential.[6]
Q5: How stable are alane solutions and the final product?
A5: Ether solutions of alane are known to be unstable and should be used immediately after preparation, as polymeric material rapidly precipitates.[8] Degradation of alane solutions can occur within three days.[8] The solid α-alane is the most stable polymorph, but other polymorphs are less stable and can decompose at room temperature.[7] Passivation techniques, such as surface coatings, can improve the stability of alane, especially in the presence of moisture.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of alane | - Impurities or moisture in reactants/solvents. | - Ensure all reactants and solvents are of high purity and thoroughly dried.[6]- Perform the synthesis under a dry, inert atmosphere (e.g., high-purity argon).[6] |
| - Incorrect stoichiometry of reactants. | - Carefully control the molar ratio of reactants (e.g., LiAlH₄ to AlCl₃). | |
| Formation of gummy precipitates | - Use of unsuitable solvents like THF or dioxane. | - Use diethyl ether as the solvent of choice for alane synthesis.[1] |
| Difficulty in precipitating/crystallizing α-alane | - Rapid removal of ether solvent. | - Remove the ether slowly to allow for proper crystal formation.[6] |
| - Incorrect crystallization temperature. | - Optimize the crystallization temperature. Higher temperatures can favor the transformation to α-AlH₃.[6] | |
| - Insufficient agitation. | - Ensure adequate stirring to maintain a homogeneous suspension and promote crystal growth. | |
| Formation of undesired alane polymorphs | - Presence of impurities or moisture. | - Use high-purity, anhydrous reactants and solvents.[6]- Consider washing the product with solutions like THF or aqueous hydrochloric acid to remove impurities.[6] |
| Product is unstable and decomposes quickly | - Formation of less stable polymorphs. | - Optimize synthesis conditions to favor the formation of the stable α-polymorph.[7] |
| - Residual solvent or impurities. | - Ensure complete removal of solvent and impurities through proper washing and drying procedures.[6] | |
| Explosive reaction during workup | - Reverse quenching (adding reaction mixture to water/MeOH). | - Never use reverse quenching. Always quench by slowly adding the quenching agent (e.g., water or MeOH) to the reaction mixture under controlled cooling.[1] |
| - Reaction with perfluorinated compounds. | - Avoid using aluminum hydrides with perfluorinated substrates, especially in large-scale syntheses.[1][2] |
Experimental Protocols
General Protocol for Solvent-Based Synthesis of α-Alane (Schlesinger Method Adaptation)
This protocol is a generalized representation based on the Schlesinger reaction and subsequent crystallization steps mentioned in the literature.[6] Extreme caution must be exercised, and all steps must be performed by trained personnel in a suitable fume hood under an inert atmosphere.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry, inert gas (e.g., argon).
-
Use high-purity, anhydrous aluminum chloride (AlCl₃), lithium this compound (LiAlH₄), and diethyl ether.
-
-
Reaction:
-
In a reaction flask under an inert atmosphere, prepare a solution of LiAlH₄ in diethyl ether.
-
Separately, prepare a solution of AlCl₃ in diethyl ether.
-
Slowly add the AlCl₃ solution to the stirred LiAlH₄ solution at a controlled temperature (typically below 0 °C) to precipitate lithium chloride (LiCl). The overall reaction is: 3 LiAlH₄ + AlCl₃ → 4 AlH₃ + 3 LiCl
-
-
Isolation of Alane-Etherate:
-
After the reaction is complete, allow the LiCl precipitate to settle.
-
Filter the supernatant solution, which contains the soluble alane-etherate complex, into a separate flask under an inert atmosphere.
-
-
Crystallization of α-Alane:
-
To the alane-etherate solution, slowly add a crystallization-inducing solvent such as toluene.[6]
-
Slowly remove the diethyl ether under reduced pressure while carefully controlling the temperature. The rate of ether removal is critical to obtaining the α-polymorph.[6]
-
The α-AlH₃ will precipitate as a white solid.
-
-
Washing and Drying:
-
The precipitated α-AlH₃ can be washed with anhydrous solvents to remove any remaining soluble impurities.
-
Dry the final product under high vacuum to obtain pure, solvent-free α-AlH₃.
-
Analytical Characterization Techniques
| Technique | Purpose |
| X-Ray Diffraction (XRD) | To identify the crystalline phase of the synthesized alane and confirm the presence of the desired α-polymorph.[6] |
| Scanning Electron Microscopy (SEM) | To examine the morphology and crystal shape of the alane particles.[6] |
| Differential Thermal Analysis (DTA) / Thermogravimetric Analysis (TGA) | To assess the thermal stability and decomposition temperature of the synthesized alane.[6] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the Al-H stretching modes and confirm the formation of the alane adduct.[10] |
Visualized Workflows
Caption: Workflow for the solvent-based synthesis of α-alane.
Caption: Troubleshooting logic for common alane synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. labpartnering.org [labpartnering.org]
- 4. US8377415B2 - Methods for synthesizing alane without the formation of adducts and free of halides - Google Patents [patents.google.com]
- 5. hydrogen.energy.gov [hydrogen.energy.gov]
- 6. eucass.eu [eucass.eu]
- 7. mdpi.com [mdpi.com]
- 8. Aluminium hydride - Wikipedia [en.wikipedia.org]
- 9. psicorp.com [psicorp.com]
- 10. pubs.acs.org [pubs.acs.org]
preventing the polymerization of alane solutions
Welcome to the Technical Support Center for alane (Aluminum Hydride, AlH₃) solutions. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of alane solutions, a common challenge in experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and reactivity of your alane solutions.
Troubleshooting Guide
Rapid polymerization of alane solutions can lead to loss of valuable reagents and compromised experimental outcomes. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Alane solution rapidly turns cloudy or precipitates a white/gray solid.
| Potential Cause | Recommended Action |
| Presence of Impurities | Ensure all reactants (e.g., LiAlH₄, AlCl₃) and solvents (e.g., diethyl ether, THF) are of the highest purity available. Impurities can act as nucleation sites for polymerization.[1] Filter the alane solution after synthesis to remove any solid byproducts, such as lithium chloride (LiCl). |
| Exposure to Moisture or Air | Alane is extremely sensitive to moisture and air. All handling procedures must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.[1][2] Ensure all glassware is rigorously dried before use. |
| Elevated Temperature | Alane solutions are thermally unstable and should be kept at low temperatures. Store solutions at or below 0 °C whenever possible. Avoid localized heating during synthesis and handling. |
| Inadequate Stabilization | Freshly prepared alane solutions in ether are prone to polymerization.[2] Immediate use or stabilization is recommended. Consider the stabilization methods outlined in the experimental protocols below. |
| Incorrect Solvent Removal Rate (during synthesis) | If preparing solid alane, the rate of solvent removal is critical. Removing ether too quickly can lead to the formation of alane etherate complexes instead of the more stable α-AlH₃ polymorph.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf-life of an unstabilized alane solution?
An unstabilized solution of alane in diethyl ether is known to degrade and begin precipitating polymeric material within hours at room temperature and is significantly degraded after 3 days.[2] For experimental consistency, it is highly recommended to use freshly prepared solutions or to employ stabilization techniques if storage is necessary.
Q2: What are the most common signs of alane solution polymerization?
The most common signs include the solution turning cloudy or opalescent, followed by the formation of a white or gray precipitate. In advanced stages, the solution may become viscous or solidify completely.
Q3: How can I improve the stability of my alane solution for short-term storage?
For short-term storage, it is crucial to keep the solution cold (at or below 0°C) and under a strictly inert atmosphere.[3][4] Additionally, filtering out any solid impurities, such as LiCl from the synthesis, can help prolong the solution's viability.
Q4: What are the primary methods for long-term stabilization of alane?
For longer-term stability, two primary methods are employed:
-
Acid Treatment: Washing the synthesized alane with a dilute acid solution, such as hydrochloric acid, can remove impurities and passivate the surface of the alane particles, enhancing thermal stability.[5]
-
Formation of Lewis Base Adducts: Alane readily forms stable adducts with Lewis bases, such as tertiary amines (e.g., trimethylamine, triethylamine) or ethers (e.g., THF).[6] These adducts are often more stable than the free alane in solution.
Q5: Which polymorph of solid alane is the most stable?
Among the various polymorphs of solid alane, α-alane (α-AlH₃) is the most thermally stable.[1][7] The synthesis conditions, including the rate of crystallization and the presence of impurities, can influence which polymorph is formed.[1]
Data Presentation: Stability of Alane Solutions
The following table summarizes available quantitative data on the stability of alane under different conditions.
| Stabilization Method | Solvent | Temperature | Observed Stability | Reference |
| Unstabilized | Diethyl Ether | Room Temperature | Degrades after 3 days. | [2] |
| Dilute Acid Treatment | Not specified (solid) | 70 °C | Only 0.06% decomposition after 120 hours. | [5] |
| Inert Atmosphere Storage | Not specified (solid) | < 10 °C | Predicted ~0.1% decomposition after 15 years. | [3][4][8] |
| Inert Atmosphere Storage | Not specified (solid) | 30 °C | Storage at this temperature is not recommended due to significant decomposition. | [3][4][8] |
Experimental Protocols
Protocol 1: Synthesis and Stabilization of Alane Solution by Filtration
This protocol describes the in-situ preparation of an alane solution for immediate use, with a focus on removing solid impurities that can promote polymerization.
Materials:
-
Lithium this compound (LiAlH₄) solution in diethyl ether (e.g., 1 M)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
Anhydrous solvent for reaction (e.g., THF)
-
Schlenk flasks and other appropriate oven-dried glassware
-
Cannula and filter cannula (or a filter frit)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, prepare a solution of anhydrous AlCl₃ in anhydrous diethyl ether in a Schlenk flask.
-
In a separate Schlenk flask, place the required volume of the LiAlH₄ solution.
-
Cool both solutions to 0 °C in an ice bath.
-
Slowly add the AlCl₃ solution to the LiAlH₄ solution via cannula with vigorous stirring. The typical molar ratio is 3:1 LiAlH₄ to AlCl₃. A white precipitate of LiCl will form.
-
Allow the reaction mixture to stir at 0 °C for 15-30 minutes after the addition is complete.
-
To stabilize the solution for immediate use, it is crucial to remove the LiCl precipitate. Transfer the supernatant containing the soluble alane to a new, clean, and dry Schlenk flask via a filter cannula.
-
The resulting clear solution of alane is ready for immediate use in your experiment.
Protocol 2: Stabilization of Solid Alane by Acid Washing
This protocol details the stabilization of solid alane by washing with a dilute hydrochloric acid solution to remove impurities.
Materials:
-
Synthesized solid alane (e.g., α-AlH₃)
-
Dilute hydrochloric acid (e.g., 10% aqueous solution)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Buchner funnel and filter paper
-
Inert gas supply
Procedure:
-
After synthesis and isolation of solid alane, suspend the solid in anhydrous diethyl ether.
-
Slowly add a 10% aqueous HCl solution to the alane suspension with stirring. The volume of the acid solution should be sufficient to thoroughly wash the solid.
-
Stir the mixture for a short period (e.g., 5-10 minutes).
-
Quickly filter the solid alane using a Buchner funnel.
-
Wash the filtered alane cake sequentially with anhydrous diethyl ether and then with anhydrous THF to remove residual acid and water.
-
Dry the stabilized alane solid under high vacuum to remove all traces of solvent.
-
Store the dried, stabilized alane under an inert atmosphere at low temperature.
Visualizations
Caption: Alane polymerization and stabilization pathway.
Caption: Troubleshooting workflow for alane polymerization.
References
- 1. eucass.eu [eucass.eu]
- 2. Aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Synthesis , characterization and treatment of alane ( aluminium hydride , AlH 3 ) | Semantic Scholar [semanticscholar.org]
- 8. apps.dtic.mil [apps.dtic.mil]
optimizing reaction conditions for alane reductions
Welcome to the technical support center for optimizing alane (AlH₃) reduction reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What is alane and why is it used as a reducing agent?
A1: Alane (AlH₃) is a powerful and versatile reducing agent used in organic synthesis.[1][2] It is more reactive than sodium borohydride (B1222165) but generally less reactive than lithium aluminum hydride (LAH), allowing for greater selectivity in some cases. It is particularly effective for the reduction of carboxylic acids, esters, lactones, amides, and nitriles to their corresponding alcohols or amines.[3]
Q2: How is the alane solution typically prepared for laboratory use?
A2: Alane is commonly prepared in situ via the Schlesinger method, which involves the reaction of lithium this compound (LiAlH₄) with anhydrous aluminum chloride (AlCl₃) in an ethereal solvent like diethyl ether or THF.[1][2] A typical molar ratio for the reagents is 3 equivalents of LiAlH₄ to 1 equivalent of AlCl₃.[2]
Q3: What are the primary safety concerns when working with alane?
A3: Alane is a hazardous material that requires careful handling.[2] It reacts violently with water and other protic solvents.[1][2] The solid reagent and its reaction mixtures can be pyrophoric, meaning they can ignite spontaneously in air, especially in the presence of moisture.[1][2] There is a documented risk of explosion, particularly during the workup phase or with certain substrates like those containing trifluoromethyl groups.[1][2] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a fume hood.[4]
Q4: Which solvents are recommended for alane reductions?
A4: Diethyl ether is often the solvent of choice, particularly for the reduction of nitriles.[1] While THF can also be used, it may form sticky, insoluble precipitates with aluminum intermediates, which can complicate stirring and quenching.[1] It's important to note that THF and dioxane are slowly decomposed by alane.[1]
Q5: Can alane reduce carbon-carbon double or triple bonds?
A5: Generally, isolated carbon-carbon double and triple bonds are not reduced by alane. However, reduction can occur if the multiple bond is conjugated with a polar functional group that is susceptible to reduction.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or incomplete. | 1. Inactive alane reagent. | 1. Prepare fresh alane solution before use. Ensure anhydrous conditions as moisture degrades the reagent.[5] |
| 2. Low reaction temperature. | 2. While many reductions proceed at 0-5°C, some substrates may require higher temperatures. Monitor the reaction by TLC or another appropriate method and consider gradually warming to room temperature or gentle reflux if necessary. | |
| 3. Insufficient equivalents of alane. | 3. Increase the molar ratio of alane to the substrate. A common starting point is a 1:1 ratio of nitrile to alane.[2] | |
| Formation of a thick, unstirrable slurry. | 1. Polymeric alane or aluminum-containing byproducts precipitating. | 1. Ensure vigorous mechanical stirring throughout the reaction.[1] Increase the solvent volume to maintain a stirrable mixture; an optimal concentration is around 0.3-0.4 M alane.[1][2] |
| 2. Inappropriate solvent choice. | 2. For nitrile reductions, diethyl ether is preferred over THF or dioxane, which can form gummy precipitates.[1] | |
| Low yield of the desired product. | 1. Side reactions due to reactive functional groups. | 1. Protect sensitive functional groups that may also be reduced by alane. |
| 2. Product loss during workup. | 2. Optimize the quenching and extraction procedure. Ensure the pH is appropriate for your product's stability and solubility. | |
| 3. Reverse quenching. | 3. Never use reverse quenching for alane reductions, as it can be dangerous and lead to product degradation.[1][2] | |
| Exothermic reaction is difficult to control. | 1. Addition of substrate is too rapid. | 1. Add the substrate solution slowly to the alane suspension, especially for large-scale reactions, while maintaining a low temperature (e.g., 0-5°C).[2] |
| 2. Reaction concentration is too high. | 2. Use a more dilute solution of alane (around 0.35 M) to help manage the exotherm.[2] | |
| Violent reaction or explosion during workup. | 1. Rapid addition of quenching agent (e.g., water, methanol). | 1. Quench the reaction mixture very slowly at a low temperature (e.g., -2 to 0°C).[2] Add the quenching agent dropwise with vigorous stirring. |
| 2. Presence of reactive intermediates, especially with fluorinated substrates. | 2. Exercise extreme caution when working with substrates known to form potentially explosive complexes, such as those with CF₃ groups.[1] Use appropriate safety shields and personal protective equipment. |
Experimental Protocols
Protocol 1: General Procedure for the Alane Reduction of an Ester to an Alcohol
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Alane Preparation: In a separate flask under an inert atmosphere, prepare the alane solution. For a typical preparation, slowly add a solution of anhydrous aluminum chloride in diethyl ether to a cooled (0-5°C) and vigorously stirred suspension of lithium this compound in diethyl ether. A common molar ratio is 3:1 LiAlH₄ to AlCl₃.[2] The formation of a gray precipitate (polymeric alane) is expected.[1] Maintain the alane concentration at approximately 0.3-0.4 M.[1][2]
-
Substrate Addition: Dissolve the ester in anhydrous diethyl ether and add it to the dropping funnel. Slowly add the ester solution to the stirred alane suspension at 0-5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Reaction Quench (Workup): Once the reaction is complete, cool the mixture to 0°C. Cautiously and slowly add ethyl acetate (B1210297) to quench any excess alane. Following this, perform a Fieser workup by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and finally more water.[3] A granular precipitate should form, which can be removed by filtration.
-
Isolation: Extract the filtrate with an appropriate organic solvent. Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude alcohol.
-
Purification: Purify the crude product by distillation or column chromatography as needed.
Protocol 2: General Procedure for the Alane Reduction of a Nitrile to a Primary Amine
-
Apparatus Setup: Use the same flame-dried, inert-atmosphere setup as described in Protocol 1.
-
Alane Preparation: Prepare the alane suspension in diethyl ether as described in Protocol 1, aiming for a concentration of about 0.35 M.[2]
-
Substrate Addition: Dissolve the nitrile in anhydrous diethyl ether and add it slowly from a dropping funnel to the vigorously stirred alane suspension at 0-5°C. A typical molar ratio is 1:1 nitrile to alane.[2]
-
Reaction Monitoring: Monitor the reaction for the disappearance of the nitrile starting material.
-
Reaction Quench (Workup): After completion, cool the reaction mixture to between -2 and 0°C.[2] With extreme caution and vigorous stirring, slowly add methanol (B129727) dropwise to decompose the reaction complex and excess alane.
-
Isolation: After the quenching is complete, allow the mixture to warm to room temperature. The resulting salts can be filtered off, and the filtrate is concentrated. The amine product can then be extracted from the residue after basification.
-
Purification: Purify the resulting amine by distillation or another appropriate method.
Data Summary
Table 1: Recommended Reaction Parameters for Alane Reductions
| Parameter | Recommended Value/Condition | Rationale | Source(s) |
| Alane Concentration | 0.3 - 0.4 mol/L | Optimal for maintaining a low viscosity, stirrable reaction mixture. | [1][2] |
| Solvent | Diethyl ether | Preferred for nitrile reductions to avoid gummy precipitates. | [1] |
| Temperature (Reduction) | 0 - 5 °C | To control the exothermic reaction. | [2] |
| Temperature (Quench) | -2 to 0 °C | To safely manage the highly exothermic quenching process. | [2] |
| Stirring | Vigorous mechanical stirring | Essential to keep the heterogeneous mixture well-suspended and to control heat transfer. | [1] |
| Atmosphere | Inert (Argon or Nitrogen) | Alane reacts violently with moisture and air. | [1][4] |
Visualizations
Caption: Workflow for a typical alane reduction experiment.
Caption: Troubleshooting decision tree for alane reductions.
References
Technical Support Center: Safe Quenching of Aluminum Hydride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum hydride reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching this compound reactions?
A1: The primary hazards stem from the high reactivity of aluminum hydrides, such as lithium this compound (LAH), with protic solvents like water.[1][2][3] Key hazards include:
-
Exothermic Reaction: The reaction is highly exothermic, which can lead to a rapid increase in temperature and pressure, potentially causing the reaction to become uncontrollable (a runaway reaction).[1][4]
-
Hydrogen Gas Evolution: The reaction releases flammable hydrogen gas, which can ignite, especially given the exothermic nature of the quench.[1][2][3][5]
-
Corrosive Nature: Aluminum hydrides are corrosive to skin, eyes, and mucous membranes.[1][3]
Q2: What are the initial signs of a problematic quench?
A2: Be vigilant for the following signs, which may indicate an unsafe or inefficient quenching process:
-
Excessive Gas Evolution: Rapid and vigorous bubbling indicates a reaction that is proceeding too quickly.[6]
-
Rapid Temperature Increase: A sudden spike in temperature is a clear indicator of a highly exothermic and potentially dangerous reaction.[4][6]
-
Formation of Gels or Emulsions: The formation of thick, gelatinous precipitates of aluminum salts can make product isolation difficult and trap the desired compound, leading to lower yields.[7][8]
-
Color Change: While some color changes are expected, a sudden, unexpected change could indicate a side reaction or decomposition.
Q3: Can I use a carbon dioxide (CO2) fire extinguisher on an this compound fire?
A3: No, you should never use a CO2 fire extinguisher on a fire involving a metal hydride like LAH.[5][9] The hydride can reduce carbon dioxide to methane (B114726) and ethane, which are explosive.[5] Use a Class D fire extinguisher, dry sand, or soda ash to smother the fire.[5][10]
Troubleshooting Guide
Issue 1: The reaction mixture has formed a thick, unfilterable gel during the quench.
-
Cause: This is a common issue caused by the precipitation of aluminum salts (e.g., aluminum hydroxide) in a fine, gelatinous form.[8]
-
Solution 1: Use of Rochelle's Salt: Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) to the mixture and stir vigorously.[7][11] Rochelle's salt is an excellent chelating agent for aluminum and can help break up the emulsion, resulting in two clear, separable layers.[7] This process may take several hours.[12]
-
Solution 2: Fieser Method: This method involves the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water.[1][6][13] This procedure is designed to produce granular aluminum salts that are easier to filter.
-
Solution 3: Use of Glauber's Salt: Add sodium sulfate (B86663) decahydrate (B1171855) (Glauber's salt) to the cooled reaction mixture until hydrogen evolution ceases.[13] This can help to form a more manageable solid.
Issue 2: The quenching process is too vigorous and difficult to control.
-
Cause: The quenching agent is being added too quickly, or the reaction is not sufficiently cooled.
-
Solution:
-
Cooling: Ensure the reaction flask is adequately cooled in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C) before and during the addition of the quenching agent.[1][6][7][12]
-
Slow Addition: Add the quenching agent dropwise with vigorous stirring.[2][7][11] For larger scale reactions, the use of an addition funnel is recommended.[7][11]
-
Initial Quench with a Less Reactive Reagent: Before adding water, consider quenching the excess this compound with a less reactive reagent like ethyl acetate (B1210297).[1][11]
-
Issue 3: Low yield of the desired product after workup.
-
Cause: The product may be trapped in the aluminum salt precipitate or may be water-soluble.[2][14]
-
Solution:
-
Thorough Washing: After filtration, wash the aluminum salt filter cake thoroughly with an appropriate organic solvent to recover as much of the product as possible.[2]
-
Alternative Workup for Water-Soluble Products: If your product has high water solubility, consider a workup that minimizes the amount of water used, or use a method that results in a more granular precipitate, making extraction more efficient.[2][14] The method of diluting with diethyl ether and drying with anhydrous sodium sulfate after the final water addition can be beneficial for polar compounds.[2][14]
-
Quantitative Data Summary
| Quenching Method | Reagents per gram of LAH | Key Characteristics |
| Fieser Method | 1. x mL of water2. x mL of 15% aq. NaOH3. 3x mL of water | Produces granular, filterable salts.[1][6][13] |
| Rochelle's Salt | Saturated aqueous solution | Breaks up emulsions, leading to clear, separable layers.[7][11] |
| Glauber's Salt | Solid Na2SO4•10H2O added until H2 evolution ceases | Forms a manageable solid precipitate.[13] |
| NaF Method | 3 equivalents of NaF, then 9:1 THF:Water | Can produce a finer solid that may trap less product.[2][14] |
Experimental Protocols
Protocol 1: Fieser Workup for Quenching Lithium this compound
This protocol is a widely used and reliable method for quenching LAH reactions.
-
Cooling: Once the reaction is complete, cool the reaction flask to 0 °C using an ice-water bath.[1][6]
-
Dilution: Dilute the reaction mixture with an equal volume of diethyl ether or THF.[1]
-
Quenching Sequence (for 'x' grams of LAH):
-
Stirring: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 15-30 minutes.[1][13] A granular white precipitate should form.
-
Drying (Optional but Recommended): Add anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes to remove any remaining water.[1][13]
-
Filtration: Filter the mixture through a pad of Celite®.[2]
-
Washing: Wash the filter cake thoroughly with additional solvent (e.g., diethyl ether or THF) to ensure complete recovery of the product.[2]
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Rochelle's Salt
This method is particularly effective for breaking up aluminum salt emulsions.
-
Cooling: Cool the completed reaction mixture to 0 °C or lower.[7]
-
Initial Quench (Optional but Recommended): Slowly add ethyl acetate dropwise to quench any unreacted LAH until gas evolution subsides.[7][11]
-
Addition of Rochelle's Salt: Add a saturated aqueous solution of Rochelle's salt to the reaction mixture.[7][11] A 1:1 volume ratio of Rochelle's salt solution to the reaction volume is a good starting point.[12]
-
Vigorous Stirring: Stir the mixture vigorously at room temperature. The formation of two clear layers may take several hours.[7][12]
-
Extraction: Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizations
Caption: Decision tree for selecting a quenching procedure.
Caption: Step-by-step workflow for the Fieser quenching method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rroij.com [rroij.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. A Campus Laboratory Fire Involving Lithium this compound – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. LAH Fire [jst.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Workup [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Aluminum Hydride Reductions of Amides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of amide reductions using aluminum hydrides, with a primary focus on lithium aluminum hydride (LiAlH₄ or LAH).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Causes | Solutions |
| Low or No Conversion of Starting Amide | 1. Inactive LAH: Lithium this compound is highly reactive and can be deactivated by moisture. 2. Insufficient LAH: Amide reductions typically require at least 1.5 to 2 equivalents of LAH. 3. Low Reaction Temperature: Some sterically hindered or electron-rich amides require higher temperatures to react. 4. Poor Solubility: The amide or the LAH-amide complex may not be fully soluble in the reaction solvent. | 1. Use a fresh bottle of LAH or test the activity of the current batch on a small scale with a reliable substrate. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (nitrogen or argon). 2. Increase the equivalents of LAH to 2.5 or 3.0. 3. Gradually increase the reaction temperature, monitoring the progress by TLC or LC-MS. Refluxing in an ethereal solvent like THF is often effective. 4. Consider using a different anhydrous ether solvent in which your starting material is more soluble, such as dioxane or diglyme, though be mindful of their higher boiling points which can complicate removal. |
| Formation of an Alcohol Byproduct (C-N bond cleavage) | 1. Reaction Conditions: High temperatures, prolonged reaction times, and inverse addition (adding LAH to the amide solution) can favor C-N bond cleavage. 2. Substrate Structure: Electron-withdrawing groups on the nitrogen or bulky substituents can make the C-N bond more susceptible to cleavage. | 1. Maintain a lower reaction temperature (e.g., 0 °C to room temperature). Add the amide solution to the LAH suspension (normal addition) to maintain an excess of the reducing agent. Monitor the reaction closely and quench it as soon as the starting material is consumed. 2. If the substrate is prone to C-N cleavage, consider using a milder reducing agent or a different synthetic route. |
| Formation of an Aldehyde Byproduct (Partial Reduction) | 1. Insufficient LAH: Not enough hydride is available to complete the reduction of the intermediate iminium ion. 2. Presence of Water: Traces of water can react with LAH, reducing its effective concentration and potentially leading to the hydrolysis of the iminium intermediate. | 1. Ensure a sufficient excess of LAH is used (at least 1.5-2.0 equivalents). 2. Use anhydrous solvents and rigorously dried glassware. Ensure the reaction is performed under a dry, inert atmosphere. |
| Epimerization of a Chiral Center Alpha to the Carbonyl | 1. Basic Conditions and Elevated Temperatures: The reaction conditions can be sufficiently basic to cause deprotonation at the α-carbon, leading to racemization or epimerization. | 1. Perform the reduction at the lowest possible temperature that allows for a reasonable reaction rate. 2. Consider using a milder, less basic reducing agent if epimerization is a significant issue. |
| Difficult or "Gel-like" Workup | 1. Formation of Aluminum Salts: The quenching of excess LAH and the aluminum complexes formed during the reaction can produce gelatinous aluminum hydroxides. | 1. Fieser Workup: This is a widely used and effective method. For a reaction with 'x' grams of LAH, cautiously and sequentially add: - x mL of water - x mL of 15% aqueous NaOH - 3x mL of water Stirring the mixture for 15-30 minutes should result in a granular precipitate that is easily filtered. 2. Rochelle's Salt (Potassium Sodium Tartrate): Adding a saturated aqueous solution of Rochelle's salt during the workup can help to chelate the aluminum salts and prevent the formation of gels. |
Frequently Asked Questions (FAQs)
Q1: Why is my LAH reduction of a primary amide giving a nitrile as a byproduct?
A1: The formation of a nitrile from a primary amide during LAH reduction can occur through a dehydration pathway, especially under certain reaction conditions. Although not the major pathway, it has been observed. To minimize this side reaction, ensure that the reaction temperature is not excessively high and that a sufficient excess of LAH is used to favor the complete reduction to the amine.
Q2: Can LAH reduce other functional groups in my molecule?
A2: Yes, LAH is a very powerful and often non-selective reducing agent.[1] It will readily reduce a wide range of functional groups, including esters, carboxylic acids, ketones, aldehydes, epoxides, and nitriles.[1] If your molecule contains other reducible functional groups that you wish to preserve, you will need to either protect them or choose a more selective reducing agent.
Q3: My starting material has a protecting group. Will it be stable to LAH?
A3: The stability of protecting groups to LAH varies.
-
Stable: Silyl ethers (e.g., TBDMS, TIPS), acetals, and ketals are generally stable.
-
Potentially Labile: Benzyl (Bn) ethers can sometimes be cleaved, especially at higher temperatures.
-
Unstable: Ester-based protecting groups (e.g., acetate (B1210297), benzoate) and carbamates (e.g., Boc, Cbz) will be reduced.
It is crucial to check the compatibility of your specific protecting group with LAH before running the reaction.
Q4: What are some safer alternatives to LAH for amide reductions?
A4: Due to the hazards associated with LAH, several alternative reagents can be used for amide reductions, often with improved safety profiles and selectivity. These include:
-
Borane (BH₃): Often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂). It is particularly effective for reducing amides and is generally less reactive towards esters than LAH.
-
Alane (AlH₃): Another powerful reducing agent that can be more selective than LAH in some cases.
-
Sodium borohydride (B1222165) (NaBH₄) in the presence of an activating agent: While NaBH₄ alone does not reduce amides, it can be used in combination with reagents like triflic anhydride (B1165640) to achieve the reduction.[2]
-
Hydrosilylation: This involves the use of a silane (B1218182) reducing agent in the presence of a transition metal catalyst. This method offers a high degree of chemoselectivity.
Q5: How can I monitor the progress of my LAH reduction?
A5: Thin-layer chromatography (TLC) is a common method for monitoring the reaction. It is important to quench a small aliquot of the reaction mixture before spotting it on the TLC plate. To do this, carefully add a few drops of the reaction mixture to a vial containing a small amount of a protic solvent like ethyl acetate or methanol (B129727) to neutralize the excess LAH. Then, add a few drops of water or a saturated aqueous solution of sodium sulfate. Extract the organic components with a suitable solvent (e.g., ethyl acetate), and then spot the organic layer on the TLC plate. This will allow you to visualize the consumption of the starting material and the formation of the product.
Quantitative Data
The yield of amine from the LAH reduction of amides is highly dependent on the substrate and reaction conditions. Below is a summary of data from published procedures in Organic Syntheses.
| Amide Substrate | LAH Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| N-Methyllauramide | ~1.3 | Ether | Reflux | 5 | Laurylmethylamine | 81-95 | Org. Synth. 1956, 36, 48[3] |
| N,N-Dimethylcyclohexanecarboxamide | ~1.3 | Ether | Reflux | 15 | N,N-Dimethylcyclohexylmethylamine | 71-78 | Org. Synth. 1959, 39, 19[4] |
Experimental Protocols
General Procedure for the Lithium this compound Reduction of an Amide
This is a general guideline and may need to be optimized for specific substrates.
Materials:
-
Amide
-
Lithium this compound (LAH)
-
Anhydrous ether solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, addition funnel)
-
Cooling bath (ice-water or dry ice-acetone)
-
Reagents for workup (e.g., water, 15% NaOH solution, saturated Rochelle's salt solution)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.
-
To the flask, add the desired amount of LAH (typically 1.5-2.0 equivalents) and suspend it in anhydrous ether.
-
Cool the LAH suspension to 0 °C using an ice-water bath.
-
Dissolve the amide in anhydrous ether and add it to the dropping funnel.
-
Add the amide solution dropwise to the stirred LAH suspension at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or heated to reflux, depending on the reactivity of the amide. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back down to 0 °C.
-
Workup (Fieser Method): Cautiously and slowly add the following reagents sequentially while stirring vigorously:
-
'x' mL of water (where 'x' is the number of grams of LAH used)
-
'x' mL of 15% aqueous NaOH solution
-
3'x' mL of water
-
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with ether or another suitable organic solvent.
-
Combine the organic filtrates, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the crude product as necessary (e.g., by distillation or chromatography).
Visualizations
Reaction Mechanism
Caption: Mechanism of amide reduction by LAH.
Troubleshooting Workflow
Caption: Troubleshooting workflow for LAH amide reductions.
References
Technical Support Center: Aluminum Hydride (AlH₃) in Tetrahydrofuran (THF)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aluminum hydride (AlH₃), also known as alane, in tetrahydrofuran (B95107) (THF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility challenges and ensure the successful use of AlH₃ in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound (AlH₃) in THF?
A1: The solubility of this compound in THF is approximately 5 grams per 100 grams of solvent at 20°C. However, this value can be influenced by the specific crystalline form (polymorph) of AlH₃ and the presence of any impurities. It is important to note that AlH₃ forms a complex, or adduct, with THF (AlH₃·nTHF), which is what allows it to dissolve.
Q2: Why is my AlH₃ not dissolving completely in THF?
A2: Several factors can contribute to incomplete dissolution:
-
Polymorph of AlH₃: this compound exists in at least seven different polymorphs (α, α', β, γ, δ, ε, and ζ). The α-polymorph is the most stable and is soluble in THF. However, other polymorphs may have different solubility characteristics. If you are using solid AlH₃, ensure it is the appropriate polymorph for dissolution.
-
Impurities: The presence of impurities, such as lithium chloride (LiCl) from the synthesis process, can affect solubility.
-
Moisture: this compound reacts violently with water. Any moisture in the THF or on the glassware will decompose the AlH₃, potentially leading to insoluble byproducts.
-
Formation of Polymeric AlH₃: Over time, especially in diethyl ether, monomeric AlH₃ can polymerize into an insoluble grey precipitate. While more stable in THF, prolonged storage or improper preparation can still lead to polymerization.
Q3: My AlH₃-THF solution was clear initially but has now formed a precipitate. What happened?
A3: This is likely due to the polymerization of this compound. AlH₃ solutions, particularly in ethers, can be unstable and precipitate polymeric (AlH₃)n over time. It is recommended to use AlH₃-ether solutions immediately after preparation. Solutions in THF are generally more stable but can still degrade. To minimize precipitation, ensure your THF is anhydrous and consider preparing the solution fresh for each use.
Q4: Can I use diethyl ether instead of THF?
A4: While AlH₃ is also soluble in diethyl ether, THF is generally the preferred solvent for preparing more stable solutions. AlH₃ solutions in diethyl ether are known to precipitate polymeric material more rapidly and should be used immediately after preparation.[1] The bond between AlH₃ and THF is stronger than the bond with diethyl ether, contributing to the greater stability of the THF adduct.[2]
Q5: How can I determine the concentration of my AlH₃ in THF solution?
A5: The concentration of active hydride in your solution can be determined by titration. A common method involves the careful hydrolysis of an aliquot of the AlH₃ solution with a known excess of water or a dilute acid, followed by back-titration of the unreacted acid with a standardized base. Another approach is direct titration with a standard solution of a compound that reacts quantitatively with the hydride, although this can be more complex to perform accurately.
Troubleshooting Guides
Issue 1: Solid AlH₃ (or its precursors) will not fully dissolve in THF.
| Possible Cause | Troubleshooting Step |
| Incorrect Polymorph | Verify the polymorph of your solid AlH₃. If it is not the soluble α-form, you may need to synthesize it correctly. |
| Presence of Impurities | If the AlH₃ was synthesized from LiAlH₄ and AlCl₃, residual LiCl may be present. LiCl is soluble in THF, which can complicate removal. If starting with solid α-AlH₃, washing the solid with anhydrous diethyl ether (in which AlH₃ is insoluble) before dissolving in THF can remove some impurities.[3] |
| Solvent Quality | Ensure your THF is anhydrous and of high purity. Use freshly distilled or commercially available anhydrous THF. |
| Insufficient Mixing | Ensure vigorous stirring during the dissolution process. Gentle heating may be attempted with extreme caution, as AlH₃ can decompose. |
Issue 2: A white or grey precipitate forms in the AlH₃-THF solution.
| Possible Cause | Troubleshooting Step |
| Polymerization of AlH₃ | This is the most likely cause. Prepare fresh AlH₃ solution before each experiment. Avoid long-term storage. If a precipitate has formed, it is best to discard the solution safely and prepare a new batch. |
| Reaction with Moisture | Traces of water in the solvent or on the glassware will cause decomposition. Ensure all equipment is flame-dried or oven-dried and the solvent is anhydrous. |
| Precipitation of LiCl | If the solution was prepared from LiAlH₄ and AlCl₃ without effective removal of LiCl, changes in temperature or concentration could cause it to precipitate. Filtration under an inert atmosphere may be possible. |
Experimental Protocols
Protocol 1: Preparation of a Halide-Containing AlH₃ Solution in THF
This protocol is based on the widely used Schlesinger method, which involves the reaction of lithium this compound (LiAlH₄) with aluminum chloride (AlCl₃).
Materials:
-
Lithium this compound (LiAlH₄)
-
Aluminum chloride (AlCl₃), anhydrous
-
Diethyl ether, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk line and appropriate glassware (flame-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, prepare a solution of LiAlH₄ in anhydrous diethyl ether in a Schlenk flask.
-
In a separate Schlenk flask, prepare a solution of AlCl₃ in anhydrous diethyl ether.
-
Cool the LiAlH₄ solution to 0°C using an ice bath.
-
Slowly add the AlCl₃ solution dropwise to the stirred LiAlH₄ solution. A white precipitate of lithium chloride (LiCl) will form. The stoichiometry of the reaction determines the final products, with a 3:1 molar ratio of LiAlH₄ to AlCl₃ yielding AlH₃: 3 LiAlH₄ + AlCl₃ → 4 AlH₃ + 3 LiCl
-
After the addition is complete, allow the mixture to stir at 0°C for 15-30 minutes.
-
Filter the mixture under an inert atmosphere to remove the precipitated LiCl. The filtrate contains the AlH₃-etherate complex. Note: This solution should be used immediately due to instability.
-
To prepare the THF solution, carefully add anhydrous THF to the ethereal solution of AlH₃.
-
Remove the diethyl ether by distillation under reduced pressure. The stronger coordination of THF to AlH₃ will leave a solution of the AlH₃-THF adduct.
Workflow for AlH₃-THF Solution Preparation
Caption: Workflow for preparing an AlH₃-THF solution.
Protocol 2: Titration to Determine Hydride Concentration
This protocol provides a general method for determining the concentration of active hydride in an AlH₃-THF solution via back-titration.
Materials:
-
AlH₃-THF solution (analyte)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Deionized water
-
Burette, pipette, and flasks
Procedure:
-
Pipette a known volume of the standardized HCl solution into an Erlenmeyer flask. This volume should be in excess of what is required to react with the AlH₃.
-
Carefully and slowly add a known volume of the AlH₃-THF solution to the HCl solution while stirring. The reaction is exothermic and will produce hydrogen gas, so it must be performed in a well-ventilated fume hood. AlH₃ + 3 H₂O → Al(OH)₃ + 3 H₂ Al(OH)₃ + 3 HCl → AlCl₃ + 3 H₂O
-
Allow the reaction to go to completion (stir for 15-20 minutes).
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the excess HCl with the standardized NaOH solution until the pink endpoint is reached.
-
Record the volume of NaOH used.
-
Calculate the moles of NaOH used, which is equal to the moles of excess HCl.
-
Subtract the moles of excess HCl from the initial moles of HCl to determine the moles of HCl that reacted with the AlH₃.
-
Use the stoichiometry of the reaction to calculate the moles of AlH₃ in the initial aliquot and then determine the concentration of the AlH₃-THF solution.
Troubleshooting Logic for Titration
References
minimizing impurities in the synthesis of α-AlH₃
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of α-AlH₃.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of α-Alane (α-AlH₃), providing potential causes and actionable solutions to obtain a high-purity product.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of α-AlH₃ | - Incomplete reaction due to impure reactants or solvents.[1] - Formation of soluble alane complexes that are lost during filtration. - Suboptimal reaction temperature or time.[2] - Rapid removal of ether from the reaction mixture.[1] | - Ensure all reactants and solvents are of high purity and anhydrous.[1] - Optimize the initial toluene (B28343)/ether dilution ratio.[1] - Control the rate of ether removal; a slower rate can improve crystallization.[1] - Adjust the crystallization temperature and duration.[1] |
| Presence of Other AlH₃ Polymorphs (α', β, γ, etc.) | - Incorrect desolvation conditions (temperature and time).[3] - Influence of impurities and moisture.[1] - Rapid crystallization process.[1] | - Strictly control the temperature during the desolvation of the alane etherate.[2][3] - Ensure an inert and dry atmosphere (e.g., high-purity argon) throughout the synthesis.[1] - Optimize the rate of solvent removal and crystallization temperature to favor the formation of the α-phase.[1] |
| Contamination with Lithium Chloride (LiCl) | - Inefficient removal of the LiCl precipitate. | - After the initial reaction, ensure the LiCl precipitate is thoroughly separated by filtration. - Consider washing the α-AlH₃ product with a solvent that dissolves LiCl but not α-AlH₃, such as tetrahydrofuran (B95107) (THF).[1] |
| Residual Solvents (e.g., Ether, Toluene) | - Incomplete drying of the final product. | - Dry the α-AlH₃ product under a high vacuum for an extended period. - Perform thermal analysis (e.g., TGA) to confirm the absence of residual solvents.[1] |
| Formation of Metallic Aluminum | - Decomposition of alane etherate during desolvation.[2] - Presence of impurities that catalyze decomposition. | - Conduct the desolvation in the presence of excess LiAlH₄ to prevent decomposition.[2] - Ensure high-purity starting materials to avoid catalytic decomposition. |
| Poor Thermal Stability of the Final Product | - Presence of impurity polymorphs.[4] - Surface defects or impurities. | - Optimize synthesis to obtain pure α-AlH₃, as other polymorphs are less stable.[4][5] - Consider surface passivation by washing with a dilute acidic solution (e.g., 10% HCl) to remove surface impurities and form a protective layer.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in obtaining pure α-AlH₃?
A1: The most critical factors are the purity of the reactants and solvents, and strict control over the reaction and crystallization conditions, particularly temperature and the rate of solvent removal.[1] Impurities and moisture can lead to the formation of undesired polymorphs.[1]
Q2: How can I remove LiCl contamination from my α-AlH₃ sample?
A2: Washing the synthesized α-AlH₃ with tetrahydrofuran (THF) can help remove LiCl impurities.[1] Additionally, adding an inorganic compound like magnesium chloride (MgCl₂) after the removal of the LiCl precipitate has been proposed as a method to stabilize the alane.[1]
Q3: What is the role of toluene in the synthesis of α-AlH₃?
A3: Toluene is typically used as a second crystallization solvent.[1] After the initial reaction in ether, the addition of toluene and subsequent removal of the lower-boiling ether helps to induce the crystallization of α-AlH₃.[1] The initial dilution ratio of toluene to ether is an important parameter to control.[1]
Q4: Can I use a different aluminum source other than AlCl₃?
A4: While the reaction between LiAlH₄ and AlCl₃ is a common method, other chlorides have been used.[1] Additionally, electrochemical methods using an aluminum anode have been developed to synthesize α-AlH₃.[6][7]
Q5: How does the rate of ether removal affect the final product?
A5: The rate of ether removal is crucial. If the ether is removed too quickly, it can lead to the formation of spherical particles of an alane etherate complex instead of crystalline α-AlH₃.[1] Conversely, if it is removed too slowly, the process becomes inefficient and costly.[1]
Q6: What is the purpose of washing with an acidic solution like HCl?
A6: Washing with a dilute aqueous solution of hydrochloric acid (e.g., 5-15%) can help to remove impurities from the crystal lattice and potentially stabilize the α-AlH₃.[1] Thermal analysis has shown that this treatment can reduce weight loss at lower temperatures, indicating the removal of volatile impurities.[1]
Experimental Protocols
Protocol 1: Organometallic Synthesis of α-AlH₃
This protocol is based on the reaction of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) in an ether/toluene medium.
Materials:
-
Lithium this compound (LiAlH₄), 1 M solution in diethyl ether
-
Aluminum chloride (AlCl₃), anhydrous
-
Lithium borohydride (B1222165) (LiBH₄)
-
Diethyl ether, anhydrous
-
Toluene, anhydrous
-
High-purity argon gas
Procedure:
-
Under an inert argon atmosphere, transfer AlCl₃ and LiBH₄ into a reaction flask cooled to below 0°C, with stirring, in the presence of diethyl ether.
-
Slowly add a 1 M solution of LiAlH₄ in diethyl ether to the flask. A white precipitate of LiCl will form.
-
After the addition is complete, continue stirring for a designated period.
-
Slowly add toluene dropwise to the reaction mixture.
-
Gradually remove the diethyl ether under reduced pressure. The rate of removal should be carefully controlled.
-
Allow the α-AlH₃ to crystallize from the remaining toluene solution. The temperature of crystallization is a critical parameter.[1]
-
Isolate the α-AlH₃ crystals by filtration.
-
Wash the crystals with a suitable solvent (e.g., THF, dilute HCl) to remove impurities.[1]
-
Dry the final product under a high vacuum.
Visualizations
Caption: Workflow for the organometallic synthesis of α-AlH₃.
Caption: Key factors for minimizing impurities in α-AlH₃ synthesis.
References
- 1. eucass.eu [eucass.eu]
- 2. Frontiers | Wet Chemical Synthesis of Non-solvated Rod-Like α'-AlH3 as a Hydrogen Storage Material [frontiersin.org]
- 3. hydrogen.energy.gov [hydrogen.energy.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Stability of Hydrogen Storage Material this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Stability of Hydrogen Storage Material this compound | MDPI [mdpi.com]
controlling the polymorphism of aluminum hydride during synthesis
Welcome to the technical support center for aluminum hydride (alane, AlH₃) synthesis. This resource is designed for researchers, scientists, and professionals engaged in experiments involving alane. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to controlling the polymorphism of AlH₃ during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common polymorphs of this compound (AlH₃)?
This compound is known to exist in at least seven different polymorphic crystal structures. The most well-characterized phases are α, α', β, γ, δ, ε, and ζ-AlH₃.[1][2][3] Among these, the alpha-polymorph (α-AlH₃) is the most thermodynamically stable.[1][3] Other common, less stable polymorphs such as β-AlH₃ and γ-AlH₃ will exothermically transform into α-AlH₃ upon heating to around 100°C.[1][3][4][5]
Q2: Why is controlling the specific polymorph of AlH₃ important?
Controlling the polymorphism of AlH₃ is critical because each phase possesses different thermodynamic and kinetic properties.[4] The α-phase is the most stable and is often desired for applications requiring long-term storage and predictable decomposition behavior, such as in hydrogen storage or as an energetic material in propellants.[1][6] Less stable polymorphs like β and γ may release hydrogen at lower temperatures but are also more prone to spontaneous transformation to the α-phase.[4][5] Therefore, synthesizing a pure, single polymorph is essential for reproducible performance and safety.
Q3: What is the most common method for synthesizing AlH₃?
The most widely used method for preparing AlH₃ is based on the Schlesinger reaction, which involves the organometallic reaction between lithium this compound (LiAlH₄) and aluminum chloride (AlCl₃) in a solvent like diethyl ether.[1][4] This initial reaction forms a solvated AlH₃-etherate complex. The non-solvated, crystalline polymorphs are then obtained through a subsequent desolvation and crystallization step, often by adding a second solvent like toluene (B28343) and carefully controlling temperature and pressure.
Q4: What are the key factors that control which AlH₃ polymorph is formed?
The selective synthesis of a specific AlH₃ polymorph is highly sensitive to the experimental conditions during the desolvation and crystallization stages.[4][6][7] The critical parameters include:
-
Temperature and Time: The temperature and duration of the desolvation process are crucial. Higher temperatures (e.g., 70-90°C) generally favor the formation of the stable α-phase.[5][8]
-
Rate of Solvent Removal: Removing the ether solvent too quickly can lead to the formation of an amorphous alane etherate complex instead of the desired crystalline α-AlH₃.
-
Presence of Additives: The presence of excess LiAlH₄ or lithium borohydride (B1222165) (LiBH₄) during crystallization significantly influences the outcome. For example, γ-AlH₃ tends to form in the presence of excess LiAlH₄ alone, while the α-phase is favored when both LiAlH₄ and LiBH₄ are present.[5][8]
-
Purity of Reactants: Impurities and moisture can be highly detrimental, leading to the formation of other allotropes (like γ or α' phases) or metallic aluminum.
-
Atmosphere: The atmosphere during heating can also play a role. Desolvation under an ether gas atmosphere has been used to specifically target the α'-AlH₃ polymorph.[8]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Final product is an amorphous solid, not crystalline AlH₃. | The ether solvent was removed too quickly from the AlH₃-etherate solution. | Decrease the rate of solvent removal. This can be achieved by reducing the vacuum level or lowering the temperature during the desolvation step. A slower, more controlled crystallization process is necessary. |
| A mixture of polymorphs (e.g., α, β, and γ) was obtained. | Improper control over crystallization conditions. The synthesis is extremely sensitive to temperature, time, and the presence of desolvating aids.[4][5] | To favor α-AlH₃: Ensure the desolvation temperature is between 60-90°C and that excess LiAlH₄ and LiBH₄ are present.[5][7][8] To isolate γ-AlH₃: Use a lower temperature (60-70°C) with only excess LiAlH₄ present, and shorten the heating time to prevent transformation to the α-phase.[8][9] |
| The yield of AlH₃ is low, with significant amounts of metallic aluminum. | Presence of moisture or other impurities in the reactants or solvents. This can lead to the decomposition of the desired product. | Ensure all reactants and solvents are of high purity and are rigorously dried before use. The entire synthesis should be conducted under an inert atmosphere (e.g., high-purity argon) using a vacuum/inert gas manifold to eliminate water vapor and oxygen. |
| The reaction is violent or difficult to control. | Alane and its precursors (like LiAlH₄) are highly reactive and can react violently with water, air, or other protic substances. Freshly prepared AlH₃ can be pyrophoric.[4][10] | Adhere strictly to safety protocols for handling pyrophoric and water-reactive materials. Ensure the reaction is performed under a dry, inert atmosphere. When quenching the reaction, do so slowly at low temperatures (0°C).[11] |
Synthesis Conditions for AlH₃ Polymorphs
The following table summarizes typical experimental conditions for synthesizing the most common AlH₃ polymorphs.
| Polymorph | Precursors | Solvent System | Key Desolvation/Crystallization Conditions | Reference(s) |
| α-AlH₃ | LiAlH₄ + AlCl₃ | Diethyl Ether / Toluene | Heat AlH₃-etherate at 60–90°C in the presence of excess LiAlH₄ and LiBH₄. | [5][7][8] |
| γ-AlH₃ | LiAlH₄ + AlCl₃ | Diethyl Ether / Toluene | Heat AlH₃-etherate at a lower temperature (60–70°C) in the presence of excess LiAlH₄ only. | [5][8][9] |
| β-AlH₃ | LiAlH₄ + AlCl₃ | Diethyl Ether / Toluene | Forms in the presence of excess LiAlH₄ and LiBH₄, likely with altered temperature or time compared to α-phase synthesis. | [5] |
| α'-AlH₃ | LiAlH₄ + AlCl₃ | Diethyl Ether | Heat AlH₃-etherate at ~60°C under an ether gas atmosphere (not vacuum) with excess LiAlH₄. | [8] |
Experimental Protocol: Synthesis of α-AlH₃
This protocol is a representative example for synthesizing α-AlH₃ based on the widely cited organometallic method.
Reaction: 3LiAlH₄ + AlCl₃ --(Ether)--> 4AlH₃ + 3LiCl
Materials:
-
Lithium this compound (LiAlH₄)
-
Aluminum chloride (AlCl₃)
-
Lithium borohydride (LiBH₄) (as a crystallization aid)
-
Anhydrous diethyl ether
-
Anhydrous toluene
Procedure:
-
Preparation: All glassware must be rigorously dried, and the entire procedure must be performed under a high-purity inert atmosphere (e.g., Argon).
-
Initial Reaction: In a reaction flask cooled to below 0°C, add AlCl₃ and a small amount of LiBH₄. While stirring, slowly add a solution of LiAlH₄ in diethyl ether. This reaction forms AlH₃-etherate and a white precipitate of LiCl.
-
Precipitation and Filtration: Add anhydrous toluene dropwise to the mixture. Continue stirring to allow the LiCl precipitate to settle. Filter the supernatant solution, which contains the dissolved AlH₃-etherate complex, into a separate crystallization vessel.
-
Crystallization of α-AlH₃: Add excess LiAlH₄ and LiBH₄ to the filtrate. Heat the solution to between 60°C and 90°C while slowly removing the diethyl ether under reduced pressure. The presence of toluene helps facilitate the removal of ether.
-
Isolation: As the ether is removed, crystalline α-AlH₃ will precipitate from the solution. Once crystallization is complete, the solid product can be isolated by filtration, washed with a non-coordinating solvent like toluene to remove any soluble residues, and dried under vacuum.
Visualized Workflows and Relationships
The following diagrams illustrate the synthesis workflow and the factors influencing polymorph selection.
Caption: General experimental workflow for the synthesis of crystalline AlH₃.
Caption: Influence of key parameters on the formation of different AlH₃ polymorphs.
References
- 1. Synthesis and Stability of Hydrogen Storage Material this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. hydrogen.energy.gov [hydrogen.energy.gov]
- 5. bnl.gov [bnl.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Wet Chemical Synthesis of Non-solvated Rod-Like α'-AlH3 as a Hydrogen Storage Material [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Workup [chem.rochester.edu]
Technical Support Center: Thermal Management of Aluminum Hydride (AlH₃) Decomposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working with the thermal decomposition of aluminum hydride (alane) for hydrogen (H₂) release.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental thermal decomposition of AlH₃.
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or very slow H₂ release at expected temperature | 1. Surface Passivation: A thin layer of aluminum oxide on the AlH₃ particles can inhibit decomposition.[1] 2. Incorrect Polymorph: Different polymorphs of AlH₃ (α, β, γ, etc.) have different decomposition temperatures. α-AlH₃ is the most stable and has a higher decomposition temperature.[2] 3. Sample Age: Aged samples may exhibit higher desorption temperatures.[3] 4. Inaccurate Temperature Measurement: The thermocouple may not be correctly placed or calibrated. | 1. Surface Activation: Handle AlH₃ in an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4] Consider using catalysts or additives known to disrupt the oxide layer. 2. Polymorph Characterization: Verify the polymorph of your AlH₃ sample using techniques like X-ray Diffraction (XRD).[1] 3. Use Fresh Samples: Whenever possible, use freshly prepared AlH₃ for consistent results.[5][6] 4. Calibrate and Position Thermocouple: Ensure the thermocouple is in close contact with the sample bed and calibrated against a known standard.[7] |
| Uncontrolled/Runaway Reaction | 1. Excessive Heating Rate: A high heating rate can lead to a rapid, exothermic decomposition that is difficult to control. 2. Poor Heat Dissipation: Inadequate thermal management of the reactor can lead to localized "hot spots." 3. Presence of Catalytic Impurities: Certain impurities can significantly lower the decomposition temperature and increase the reaction rate. | 1. Reduce Heating Rate: Employ a lower, controlled heating rate (e.g., 1-5 °C/min) to manage the heat release.[1] 2. Improve Reactor Design: Use a reactor with good thermal conductivity and consider using a fluidized bed or stirred reactor for better heat distribution. 3. Sample Purity Analysis: Analyze the purity of your AlH₃ sample to identify any potential catalytic impurities. |
| Inconsistent H₂ Yield | 1. Incomplete Decomposition: The reaction may not have been held at the decomposition temperature for a sufficient duration. 2. Air Leak in the System: Oxygen or moisture from the air can react with AlH₃, reducing the H₂ yield.[2] 3. Inaccurate Measurement of H₂: The gas collection or measurement system may have leaks or be improperly calibrated. | 1. Isothermal Hold: After reaching the decomposition temperature, hold the temperature constant until H₂ evolution ceases. 2. Leak Check System: Perform a thorough leak check of your experimental setup before starting the experiment. Handle AlH₃ under an inert gas.[4] 3. Calibrate Gas Measurement System: Calibrate your gas collection apparatus (e.g., mass spectrometer, gas buret) using a known volume of gas.[8][9] |
| Sample Discoloration (e.g., darkening) | 1. Surface Oxidation: Partial oxidation of the aluminum nanoparticles formed after decomposition can cause the sample to darken.[1] 2. Reaction with Impurities: The sample may be reacting with residual solvents or other impurities. | 1. Maintain Inert Atmosphere: Ensure the experiment is conducted in a high-purity inert atmosphere to prevent oxidation. 2. Ensure Sample Purity: Use high-purity AlH₃ and ensure all components of the experimental setup are clean and dry. |
| Difficulty Regenerating AlH₃ | 1. Thermodynamic Limitations: The direct hydrogenation of aluminum to form AlH₃ is thermodynamically unfavorable under practical conditions.[10] | 1. Alternative Regeneration Routes: Explore indirect regeneration methods, such as those involving organoaluminum compounds or electrochemical processes.[11][12] |
Frequently Asked Questions (FAQs)
1. What is the typical temperature range for the thermal decomposition of α-AlH₃?
The decomposition of α-AlH₃ generally begins around 100 °C, with a significant release of hydrogen occurring between 150 °C and 200 °C.[2][13] The exact temperature can be influenced by factors such as particle size, purity, and the presence of catalysts.[11]
2. How can I control the rate of hydrogen release?
The rate of hydrogen release is primarily controlled by temperature.[7] By carefully controlling the heating rate and maintaining a specific isothermal temperature, you can achieve a more controlled and steady release of hydrogen. The use of certain catalysts can also modify the decomposition kinetics.
3. What are the main safety precautions to take when working with this compound?
This compound is a flammable solid and reacts violently with water.[4][14] Key safety precautions include:
-
Handling AlH₃ in a well-ventilated area, preferably in a fume hood or glove box under an inert atmosphere (e.g., argon or nitrogen).[4][15]
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and impervious gloves.[4][15][16]
-
Avoiding contact with water, moisture, and other incompatible materials.[4]
-
Keeping a Class D fire extinguisher, dry sand, or soda ash readily available for fire suppression. Do not use water, carbon dioxide, or foam extinguishers. [4][14]
-
Using non-sparking tools to prevent ignition.[15]
4. How does the polymorph of AlH₃ affect its decomposition?
Different polymorphs of AlH₃ have varying thermal stabilities. α-AlH₃ is the most stable polymorph. Other polymorphs, such as β-AlH₃ and γ-AlH₃, will typically transform into α-AlH₃ upon heating before decomposing.[2] These transformations occur at temperatures around 100 °C.[2]
5. Can I reuse the aluminum byproduct of the decomposition?
The direct rehydrogenation of the resulting aluminum powder to AlH₃ is very difficult due to thermodynamic constraints.[10] However, research is ongoing into indirect methods for regenerating AlH₃ from spent aluminum, such as through the use of organoaluminum precursors or electrochemical routes.[11][12]
Quantitative Data Summary
The following table summarizes key quantitative data related to the thermal decomposition of various AlH₃ polymorphs.
| Parameter | α-AlH₃ | β-AlH₃ | γ-AlH₃ | Notes |
| Decomposition Onset Temperature (°C) | ~125-170[11][17] | Lower than α-phase[17] | Lower than α-phase[17] | Can be lowered with catalysts/additives.[13] Nanosized α-AlH₃ has been shown to release hydrogen from 40 °C.[11] |
| Peak Decomposition Temperature (°C) | ~170-180[1][17] | Converts to α-phase before decomposition[2] | Converts to α-phase before decomposition[2] | Dependent on heating rate. |
| Heat of Decomposition (kJ/mol H₂) ** | ~7.6[7] | - | - | Significantly lower than many other complex hydrides. |
| Activation Energy (kJ/mol) | 92-150[3] | - | 92[3] | Varies with sample age and preparation method.[3] |
| Hydrogen Capacity (wt. %) | 10.1[18] | 10.1 | 10.1 | Theoretical maximum. |
| Density (g/cm³) ** | 1.48[7] | - | - | For crystalline α-AlH₃. |
Experimental Protocols
Protocol 1: Determination of Decomposition Temperature and H₂ Yield using Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS)
Objective: To determine the onset and peak decomposition temperatures of an AlH₃ sample and quantify the hydrogen released.
Methodology:
-
Sample Preparation: In an inert atmosphere glovebox, load 3-6 mg of the AlH₃ sample into a TGA crucible.[18]
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the TGA furnace with a high-purity inert gas (e.g., Argon) at a constant flow rate (e.g., 50 mL/min).[1]
-
Couple the outlet of the TGA to a mass spectrometer to monitor the evolved gases.
-
-
Thermal Program:
-
Equilibrate the sample at room temperature.
-
Heat the sample from room temperature to 300 °C at a controlled heating rate (e.g., 5 °C/min).[1]
-
-
Data Collection:
-
Record the sample mass (TGA signal) and the ion current for m/z = 2 (H₂) from the MS as a function of temperature.
-
-
Data Analysis:
-
The onset decomposition temperature is determined from the initial significant mass loss in the TGA curve that corresponds to an increase in the H₂ signal from the MS.
-
The peak decomposition temperature is the temperature at which the rate of mass loss is at its maximum (the peak of the derivative TGA curve).
-
The total H₂ yield is calculated from the total percentage of mass loss.
-
Protocol 2: Isothermal Decomposition Kinetics using a Sieverts-type Apparatus
Objective: To study the rate of hydrogen release at a constant temperature.
Methodology:
-
Sample Preparation: Load a precisely weighed amount of AlH₃ into a sample holder within an inert atmosphere.
-
System Setup:
-
Connect the sample holder to a Sieverts-type apparatus.
-
Evacuate the system to remove any air and moisture.
-
-
Experiment Execution:
-
Rapidly heat the sample to the desired isothermal temperature (e.g., 100 °C).[5]
-
Maintain the temperature constant and record the pressure increase in the calibrated volume over time as hydrogen is released.
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for AlH₃ thermal decomposition.
Caption: Troubleshooting logic for a runaway reaction.
References
- 1. Thermally Driven Layered Phase Transition and Decomposition Kinetics of γ-AlH3: A Multiscale Study Integrating Core-Shell Dynamics and Fluorescence-Guided Analysis [mdpi.com]
- 2. Synthesis and Stability of Hydrogen Storage Material this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. filinchuk.com [filinchuk.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Decomposition kinetics of the AlH3 polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bnl.gov [bnl.gov]
- 8. in-process.com [in-process.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hydrogen.energy.gov [hydrogen.energy.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. nj.gov [nj.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. westliberty.edu [westliberty.edu]
- 17. hydrogen.energy.gov [hydrogen.energy.gov]
- 18. conference.ing.unipi.it [conference.ing.unipi.it]
- 19. whxb.pku.edu.cn [whxb.pku.edu.cn]
Technical Support Center: Safe Handling of Freshly Prepared Alane
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the pyrophoric nature of freshly prepared alane (Aluminum Hydride, AlH₃).
Frequently Asked Questions (FAQs)
Q1: Why is freshly prepared alane considered pyrophoric?
A1: Freshly prepared alane has a high surface area and a strong affinity for oxygen. This combination leads to rapid, uncontrolled oxidation upon exposure to air, which can result in spontaneous ignition. This pyrophoric nature is a significant safety concern during handling, storage, and transportation.
Q2: What is the primary method for mitigating the pyrophoric nature of alane?
A2: The most effective method is surface passivation. This process involves creating a thin, inert protective layer on the surface of the alane particles. This layer acts as a barrier, preventing direct contact with air and moisture, thus reducing its reactivity and pyrophoricity.
Q3: What are the common passivation techniques for alane?
A3: Two primary techniques have been demonstrated to be effective:
-
Atomic Layer Deposition (ALD): This technique deposits a precise, uniform, and conformal layer of a metal oxide, such as aluminum oxide (Al₂O₃), onto the alane particles.
-
Self-Assembled Monolayers (SAMs): This method involves coating the alane nanoparticles with a monolayer of organic molecules, such as perfluoroalkyl carboxylic acids, which chemically bond to the surface and create a protective barrier.
Q4: Does passivation significantly affect the properties of alane?
A4: When performed correctly, passivation has a minimal impact on the desirable properties of alane. For instance, passivation with an Al₂O₃ film has been shown to reduce the hydrogen capacity by less than 5%, primarily due to the added mass of the coating, while not significantly affecting the dehydrogenation speed.[1]
Q5: Can passivated alane be handled in the air?
A5: Yes, properly passivated alane can be handled in the air without igniting.[2] However, it is still crucial to follow standard laboratory safety procedures and handle it with care. It is recommended to minimize prolonged exposure to humid environments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Alane ignites during the passivation process. | 1. Incomplete inert atmosphere in the reaction chamber.2. Residual oxygen or moisture in the solvents or reagents.3. Reaction temperature is too high, causing premature decomposition of alane. | 1. Ensure the reaction setup is thoroughly purged with a high-purity inert gas (e.g., argon or nitrogen).2. Use anhydrous solvents and reagents. Consider using a glovebox for preparation.3. Carefully control the reaction temperature according to the established protocol. |
| Passivation layer is non-uniform or incomplete. | 1. Inadequate mixing or agitation during the passivation process.2. Incorrect precursor concentration or reaction time in ALD.3. Insufficient concentration of the SAM-forming molecule or improper solvent. | 1. Ensure continuous and efficient stirring or agitation to keep the alane particles suspended and exposed to the passivating agent.2. Optimize the ALD process parameters, including precursor pulse and purge times.3. Adjust the concentration of the carboxylic acid and ensure it is fully dissolved in a suitable solvent. |
| Significant loss of hydrogen capacity after passivation. | 1. Excessive thickness of the passivation layer.2. Partial decomposition of alane during the passivation process due to improper conditions. | 1. Reduce the number of ALD cycles or the concentration of the passivating agent to achieve a thinner coating.2. Re-evaluate and optimize the passivation temperature and reaction time to minimize alane decomposition. |
| Passivated alane shows signs of reactivity or degradation over time. | 1. The passivation layer is not dense or stable enough.2. Cracks or defects in the passivation layer.3. Storage in a highly humid or corrosive environment. | 1. Consider a different passivating agent or a combination of layers for enhanced stability.2. Optimize the passivation process to create a more robust and defect-free coating.3. Store the passivated alane in a cool, dry, and inert environment. |
Quantitative Data on Passivation Effectiveness
The following table summarizes the effectiveness of the Al₂O₃ passivation on α-AlH₃ particles.
| Parameter | Uncoated Alane | 100 Cycles Al₂O₃ Coated | 200 Cycles Al₂O₃ Coated | Reference |
| Initial Hydrogen Capacity | 9.67 wt.% | - | ~9.19 wt.% | [3] |
| Hydrogen Capacity after Hydrothermal Aging | 1.89 wt.% | 5.31 wt.% | 9.19 wt.% | [3] |
| Friction Sensitivity | 96% | - | 68% | [1][3] |
Experimental Protocols
Protocol 1: Passivation of α-AlH₃ using Atomic Layer Deposition (ALD)
Objective: To deposit a conformal Al₂O₃ film on α-AlH₃ particles to mitigate their pyrophoric nature.
Materials:
-
Freshly prepared α-AlH₃ particles
-
Trimethylaluminum (TMA) as the aluminum precursor
-
Deionized water as the oxygen source
-
High-purity nitrogen or argon gas
Equipment:
-
Atomic Layer Deposition (ALD) reactor
-
Vacuum pump
-
Inert gas supply system
-
Sample holder
Procedure:
-
Sample Preparation: Load a small quantity of freshly prepared α-AlH₃ particles onto the sample holder and place it inside the ALD reactor.
-
Purging: Evacuate the reactor to a base pressure and then purge with high-purity inert gas to remove any residual air and moisture.
-
Deposition Cycle:
-
TMA Pulse: Introduce a pulse of TMA vapor into the reactor. The TMA will react with the surface of the AlH₃ particles.
-
Purge: Purge the reactor with inert gas to remove any unreacted TMA and gaseous byproducts.
-
Water Pulse: Introduce a pulse of water vapor into the reactor. The water will react with the TMA layer on the particle surface to form Al₂O₃.
-
Purge: Purge the reactor with inert gas to remove any unreacted water and gaseous byproducts.
-
-
Repeat Cycles: Repeat the deposition cycle (steps 3a-3d) for the desired number of cycles to achieve the target film thickness. 200 cycles have been shown to be effective.[1][3]
-
Cooling and Unloading: After the final cycle, cool down the reactor under an inert atmosphere before carefully unloading the passivated alane particles.
Protocol 2: Passivation of Alane Nanoparticles with a Self-Assembled Monolayer (SAM)
Objective: To coat alane nanoparticles with a perfluoroalkyl carboxylic acid SAM to render them air-stable.
Materials:
-
Freshly prepared alane nanoparticles (e.g., from decomposition of H₃Al·NMe₃)
-
Perfluoroalkyl carboxylic acid (e.g., C₁₃F₂₇COOH)
-
Anhydrous diethyl ether
-
Anhydrous toluene (B28343)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) catalyst
-
Inert gas (argon or nitrogen)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction flask with a magnetic stirrer
-
Syringes and cannulas for liquid transfers
-
Filtration apparatus
Procedure:
-
Reaction Setup: Assemble the reaction flask under an inert atmosphere.
-
Alane Synthesis: If starting from a precursor, synthesize the alane nanoparticles in situ. For example, by catalytic decomposition of H₃Al·NMe₃ in toluene with Ti(OiPr)₄.
-
Passivating Agent Preparation: In a separate flask, dissolve the perfluoroalkyl carboxylic acid in anhydrous diethyl ether.
-
Coating:
-
While stirring the alane nanoparticle suspension, slowly add the solution of the perfluoroalkyl carboxylic acid dropwise via a syringe or cannula.
-
Allow the reaction to stir overnight under an inert atmosphere.
-
-
Isolation and Washing:
-
Stop stirring and allow the coated nanoparticles to settle.
-
Carefully remove the supernatant liquid via a cannula.
-
Wash the solid product by adding fresh anhydrous diethyl ether, stirring, allowing it to settle, and removing the supernatant. Repeat this washing step twice.
-
-
Drying: Dry the resulting gray powder under a stream of inert gas or in a vacuum to remove residual solvent. The resulting coated alane powder should be stable for handling in air.[2]
Visualizations
Caption: Workflow for Alane Passivation using Atomic Layer Deposition (ALD).
Caption: Logical Flow of Mitigating Alane Pyrophoricity through Passivation.
References
troubleshooting inconsistent yields in alane synthesis
Welcome to the Technical Support Center for alane (AlH₃) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent yields and other common issues encountered during the synthesis of this high-energy material.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during your alane synthesis experiments.
Issue: Low or Inconsistent Yields of Alane
Q1: My alane synthesis is resulting in significantly lower yields than expected. What are the potential causes and how can I address them?
A1: Low and inconsistent yields in alane synthesis are common and can be attributed to several factors. The most prevalent synthesis method, the reaction of lithium aluminum hydride (LiAlH₄) with aluminum trichloride (B1173362) (AlCl₃) in an ether solvent (Schlesinger reaction), is highly sensitive to reaction conditions.[1][2]
Potential Causes and Solutions:
-
Purity of Reactants and Solvents: The presence of impurities or moisture can be highly detrimental to the quantitative formation of α-alane.[1] Ensure that all reactants and solvents are of high purity and are handled under an inert atmosphere (e.g., high-purity argon) to eliminate water vapor and molecular oxygen.[1] Diethyl ether should be freshly distilled before use.[1]
-
Reaction Temperature: Precise temperature control is critical. The initial reaction of LiAlH₄ and AlCl₃ should be carried out at a low temperature (below 0 °C) to form the alane etherate complex.[1] Uneven heating during the subsequent steps to remove the ether can lead to the decomposition of alane into aluminum and hydrogen gas, as well as the formation of various alane polymorphs, ultimately reducing the yield of the desired α-alane.[3]
-
Rate of Reactant Addition: The rate at which the reactants are added at the beginning of the synthesis is an important factor.[1] A slow, controlled addition of the AlCl₃ solution to the LiAlH₄ solution is recommended to maintain temperature control and avoid localized side reactions.
-
Ether Removal Rate: The rate of ether removal from the alane etherate solution is a critical step in isolating solid alane. If the ether is removed too quickly, it can lead to the formation of a spherical complex of alane etherate instead of the desired α-AlH₃.[1] Conversely, if it is removed too slowly, the process becomes lengthy and inefficient.[1]
-
Stirring: Vigorous and consistent mechanical stirring is vital throughout the reaction. The reaction mixture is often inhomogeneous, with polymeric alane precipitating as a gray solid.[4] Inadequate stirring can lead to localized overheating and decomposition.
Issue: Formation of Undesired Alane Polymorphs
Q2: My final product contains a mixture of alane polymorphs (e.g., α', β, γ) instead of pure α-alane. How can I control the crystallization to obtain the desired polymorph?
A2: The formation of different alane polymorphs is highly dependent on the synthesis and crystallization conditions.[1][5] α-alane is the most stable polymorph and is typically the desired product.[1][5]
Factors Influencing Polymorph Formation:
-
Crystallization Temperature: The temperature at which the alane etherate is desolvated and crystallized plays a crucial role. The conversion of the alane adduct to alane occurs in a narrow temperature window, typically between 75-85 °C.[6]
-
Presence of Additives: The presence of excess LiAlH₄ and/or lithium borohydride (B1222165) (LiBH₄) can influence the formation of α-alane. The use of excess LiAlH₄ can reduce the time and temperature required for desolvation.[5] The mixed use of LiAlH₄ and LiBH₄ can further lower the desolvation temperature and time.[5]
-
Solvent Environment: The choice of solvent and the solvent ratio (e.g., ether/toluene) can impact crystallization.[1] The addition of a second solvent like toluene (B28343) can aid in the crystallization of α-alane.[1]
To promote the formation of α-alane, it is recommended to carefully control the temperature during crystallization and consider the use of additives like LiBH₄.[1][3]
Frequently Asked Questions (FAQs)
Q3: What is the optimal molar ratio of LiAlH₄ to AlCl₃ for alane synthesis?
A3: The stoichiometric reaction is: 3 LiAlH₄ + AlCl₃ → 4 AlH₃ + 3 LiCl[2] Therefore, the ideal molar ratio is 3:1. However, in practice, slight adjustments may be necessary depending on the purity of the reagents and the specific experimental setup.
Q4: How can I improve the thermal stability of the synthesized alane?
A4: The thermal stability of alane can be improved through various post-synthesis treatments. Washing the alane with a dilute acidic solution, such as hydrochloric acid, can help remove impurities from the crystal lattice and enhance stability.[1][7] Another method involves mixing an inorganic compound like magnesium chloride (MgCl₂) with the solution after the precipitation of LiCl.[1]
Q5: Is it possible to synthesize alane without using a solvent?
A5: Yes, solvent-free mechanochemical synthesis of alane has been achieved by ball milling lithium this compound (LiAlH₄) and aluminum chloride (AlCl₃) at room temperature under an inert gas or hydrogen pressure.[8][9] This method can produce non-solvated AlH₃ with nearly quantitative yields.[8] However, this technique requires specialized equipment and careful control of milling parameters.[10]
Q6: What are the primary safety concerns when working with alane and its precursors?
A6: Alane and its precursors, particularly lithium this compound, are highly reactive and pose significant safety hazards.
-
Pyrophoricity: LiAlH₄ and freshly prepared AlH₃ can be pyrophoric and react violently with water, acids, and other oxygenated compounds.[11]
-
Hydrogen Evolution: The reaction of these hydrides with moisture or protic solvents releases flammable hydrogen gas.
-
Explosion Hazard: Inhomogeneous reaction mixtures or localized overheating can lead to uncontrolled decomposition and potentially an explosion.[4] All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere, and appropriate personal protective equipment should be worn.
Quantitative Data Summary
The following tables summarize key quantitative data related to alane synthesis to aid in experimental design and troubleshooting.
Table 1: Influence of Reaction Parameters on Alane Yield and Polymorph
| Parameter | Condition | Expected Outcome | Potential Issues if Deviated |
| Reactant Purity | >99% for AlCl₃, ≥95% for LiBH₄ | High yield of α-AlH₃[1] | Formation of other polymorphs, lower yield[1] |
| Solvent Purity | Anhydrous, freshly distilled | High yield, prevents side reactions | Decomposition of alane, reduced yield |
| Initial Reaction Temp. | Below 0 °C | Formation of alane etherate complex[1] | Increased side reactions, lower yield |
| Crystallization Temp. | 75-85 °C | Formation of α-AlH₃[6] | Formation of other polymorphs (β, γ) or amorphous product |
| Ether Removal Rate | Slow and controlled | Formation of crystalline α-AlH₃ | Too fast: alane etherate complex; Too slow: inefficient[1] |
| Reactant Ratio | 3:1 (LiAlH₄:AlCl₃) | Stoichiometric formation of AlH₃ | Excess AlCl₃ can lead to impurities |
Table 2: Comparison of Alane Synthesis Methods
| Synthesis Method | Key Reactants | Typical Yield | Advantages | Disadvantages |
| Schlesinger Reaction | LiAlH₄, AlCl₃ in ether/toluene | Up to 98%[1][12] | High yield, well-established | Sensitive to conditions, solvent-based |
| Direct Synthesis | Aluminum, Hydrogen | Lower yields | Potentially more cost-effective | Requires high pressure and/or catalysts |
| Mechanochemical | LiAlH₄, AlCl₃ (solid-state) | Nearly quantitative[8] | Solvent-free, adduct-free alane[8] | Requires specialized equipment, potential for impurities |
Experimental Protocols
Protocol 1: Synthesis of α-Alane via the Schlesinger Reaction
This protocol is a generalized procedure based on common laboratory practices for the synthesis of α-alane.
Materials:
-
Lithium this compound (LiAlH₄) solution (e.g., 1 M in diethyl ether)
-
Anhydrous aluminum trichloride (AlCl₃)
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Lithium borohydride (LiBH₄) (optional, as a crystallization aid)
-
Inert gas (high-purity argon or nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere. The reaction should be performed under a positive pressure of inert gas.
-
Initial Reaction:
-
In a reaction flask equipped with a mechanical stirrer and a dropping funnel, place the LiAlH₄ solution in diethyl ether.
-
Cool the flask to below 0 °C using an ice-salt bath.
-
Slowly add a solution of AlCl₃ in diethyl ether dropwise to the stirred LiAlH₄ solution. A white precipitate of lithium chloride (LiCl) will form.
-
-
Filtration: After the addition is complete, filter the mixture under inert atmosphere to remove the precipitated LiCl. The filtrate contains the alane etherate (AlH₃·(C₂H₅)₂O) solution.
-
Crystallization:
-
Transfer the filtrate to a new flask.
-
(Optional) Add a small amount of LiBH₄ to the solution to promote the crystallization of α-alane.
-
Slowly add anhydrous toluene to the solution.
-
Gradually remove the diethyl ether under reduced pressure while maintaining a controlled temperature (typically between 75-85 °C). This will induce the crystallization of alane.
-
-
Isolation and Washing:
-
Once crystallization is complete, collect the solid alane by filtration.
-
Wash the product with fresh, anhydrous diethyl ether to remove any residual soluble impurities.
-
-
Drying: Dry the final product under vacuum to obtain solvent-free α-alane.
Visualizations
Diagram 1: Experimental Workflow for Alane Synthesis (Schlesinger Reaction)
References
- 1. eucass.eu [eucass.eu]
- 2. Aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. US20170275163A1 - Synthesis of Microcrystalline Alpha Alane - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Dry mechanochemical synthesis of alane from LiH and AlCl3 - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 9. Solvent-free mechanochemical synthesis of alane, AlH3: effect of pressure on the reaction pathway - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. DSpace [dr.lib.iastate.edu]
- 11. hydrogen.energy.gov [hydrogen.energy.gov]
- 12. [PDF] Synthesis , characterization and treatment of alane ( aluminium hydride , AlH 3 ) | Semantic Scholar [semanticscholar.org]
effect of impurities on the decomposition temperature of AlH₃
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of aluminum hydride (AlH₃).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My baseline AlH₃ decomposition temperature is higher than reported in the literature. What are the possible causes?
A1: Several factors can influence the decomposition temperature of your pure AlH₃ sample:
-
Polymorph: this compound exists in several polymorphic forms (α, β, γ, etc.), with α-AlH₃ being the most thermally stable.[1] Ensure you are using the desired polymorph, as β- and γ-AlH₃ decompose at lower temperatures.[2]
-
Particle Size: Larger particles generally have a higher decomposition temperature. The values reported in the literature are often for ball-milled or nano-sized AlH₃.
-
Surface Oxidation: A passivating layer of aluminum oxide (Al₂O₃) on the surface of AlH₃ can inhibit hydrogen release, leading to a higher observed decomposition temperature.[3]
-
Heating Rate: The heating rate used in your thermal analysis (TGA/DSC) can affect the onset temperature. Higher heating rates can shift the decomposition to higher temperatures.
Q2: I'm not seeing a significant decrease in decomposition temperature after adding an impurity. What could be wrong?
A2: If your dopant is not effectively reducing the decomposition temperature, consider the following:
-
Inadequate Mixing: Proper dispersion of the impurity is crucial. Mechanical ball milling is often used to ensure intimate contact between the AlH₃ and the additive. Insufficient milling time or energy can lead to poor mixing.
-
Incorrect Dopant Concentration: The effect of an impurity is often concentration-dependent. There is typically an optimal concentration for the best catalytic effect.
-
Chemical Incompatibility: The chosen impurity may not be an effective catalyst for AlH₃ decomposition. Effective dopants often react with the AlH₃ surface or form intermediate species that facilitate hydrogen release.
-
Atmosphere: The experiments should be conducted under an inert atmosphere (e.g., Argon) to prevent oxidation of the AlH₃ and the impurity.
Q3: My sample shows a multi-stage decomposition in the TGA/DSC curve. What does this indicate?
A3: A multi-stage decomposition can be indicative of several phenomena:
-
Mixture of Polymorphs: Your sample may contain a mixture of different AlH₃ polymorphs, each with its own decomposition temperature.
-
Incomplete Mixing of Dopant: As mentioned previously, poorly mixed dopants can result in some regions of the sample decomposing at the temperature of pure AlH₃ and others at the lower, catalyzed temperature.
-
Intermediate Species: Some dopants may lead to the formation of intermediate compounds that decompose at different temperatures.
Q4: Are there any safety precautions I should take when working with AlH₃ and its doped forms?
A4: Yes, AlH₃ is an energetic material and requires careful handling:
-
Pyrophoric Nature: Freshly prepared AlH₃ can be pyrophoric and react violently with water and air.
-
Ball Milling Safety: Ball milling should be conducted in an inert atmosphere (e.g., Argon) to prevent explosions.[4] Use non-sparking milling media, such as ceramic balls.[5] The ball mill jar should be allowed to cool before opening in an inert atmosphere glovebox.[4]
-
Handling and Storage: Handle milled AlH₃ powder carefully to avoid static discharge. Store in airtight containers in a cool, dry, and inert environment.[5]
Data Presentation: Effect of Impurities on AlH₃ Decomposition
The following table summarizes the quantitative effect of various impurities on the onset temperature of AlH₃ decomposition.
| Impurity/Dopant | Concentration | Onset Decomposition Temperature (°C) | Change from Pure α-AlH₃ (°C) | Reference |
| Pure α-AlH₃ | - | ~160-170 | - | [1][3] |
| LiH | 20 mol% | < 100 | ↓ > 60 | |
| CeO₂ | 2 mol% | 106 | ↓ ~54-64 | |
| TiB₂ | 2.5 wt% | 78 | ↓ ~82-92 | [6] |
Experimental Protocols
Sample Preparation via Ball Milling
This protocol describes the general procedure for doping AlH₃ with impurities using a planetary ball mill.
Materials and Equipment:
-
α-AlH₃ powder
-
Dopant powder (e.g., LiH, CeO₂, TiB₂)
-
Planetary ball mill
-
Milling jars and balls (e.g., hardened steel, stainless steel, or ceramic)
-
Inert atmosphere glovebox (e.g., Argon-filled)
-
Spatulas and weighing balance
Procedure:
-
Preparation: Perform all sample handling inside an inert atmosphere glovebox.
-
Weighing: Weigh the desired amounts of α-AlH₃ and the dopant powder to achieve the target concentration.
-
Loading: Transfer the powders into the milling jar. Add the milling balls. A typical ball-to-powder weight ratio is 10:1.
-
Sealing: Securely seal the milling jar inside the glovebox.
-
Milling: Transfer the sealed jar to the planetary ball mill. Set the desired rotational speed and milling time. These parameters will vary depending on the desired particle size and degree of mixing.
-
Cooling: After milling, allow the jar to cool to room temperature before opening.
-
Sample Retrieval: Open the milling jar inside the glovebox and carefully retrieve the doped AlH₃ powder.
Thermal Decomposition Analysis
This protocol outlines the general steps for analyzing the thermal decomposition of AlH₃ using Temperature Programmed Desorption (TPD), Thermogravimetric Analysis (TGA), or Differential Scanning Calorimetry (DSC).
Materials and Equipment:
-
AlH₃ or doped AlH₃ sample
-
TPD/TGA/DSC instrument
-
Sample pans (e.g., aluminum, alumina)
-
Inert gas supply (e.g., high-purity Argon)
Procedure:
-
Sample Preparation: Inside an inert atmosphere glovebox, load a small amount of the sample (typically 1-10 mg) into the sample pan.
-
Instrument Setup: Place the sample pan in the instrument.
-
Purging: Purge the instrument with a high-purity inert gas to remove any residual air and moisture.
-
Heating Program: Set the desired temperature program. A typical program involves heating the sample at a linear rate (e.g., 5-20 °C/min) to a final temperature above the expected decomposition temperature.
-
Data Collection: Start the experiment and record the data (e.g., mass loss for TGA, heat flow for DSC, or evolved gas signal for TPD) as a function of temperature.
-
Data Analysis: Analyze the resulting data to determine the onset decomposition temperature, peak decomposition temperature, and total mass loss.
Visualizations
Caption: Experimental workflow for the analysis of doped AlH₃.
Caption: Effect of impurities on AlH₃ decomposition temperature.
References
strategies to enhance the kinetics of hydrogen release from alane
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the kinetics of hydrogen release from alane (AlH₃). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to improve the hydrogen release kinetics of alane?
A1: The main strategies to enhance the dehydrogenation kinetics of alane focus on overcoming its kinetic stability. These approaches can be broadly categorized as:
-
Doping and Catalysis: Introducing small amounts of catalysts or doping agents can significantly lower the decomposition temperature and increase the rate of hydrogen release.[1][2] Transition metal-based materials, particularly those containing titanium, are widely used.[1][2][3]
-
Nanostructuring: Reducing the particle size of alane to the nanoscale increases the surface-area-to-volume ratio, which can enhance the kinetics of hydrogen release.[4][5]
-
Nanoconfinement: Encapsulating alane within a porous scaffold material can prevent particle agglomeration and improve cycling stability, leading to better hydrogen release properties.[4][6][7]
Q2: Which catalysts are most effective for lowering the dehydrogenation temperature of alane?
A2: Titanium-based catalysts are among the most effective for enhancing the hydrogen release from alane.[3] Compounds like titanium chloride (TiCl₃), titanium nitride (TiN), and titanium boride (TiB₂) have been shown to significantly reduce the onset temperature of decomposition.[8][9][10] For instance, the addition of TiN nanoparticles can lower the onset dehydrogenation temperature to as low as 52.9 °C.[8] Other transition metals such as iron (Fe), cobalt (Co), and nickel (Ni) have also been investigated as catalysts.[1][2]
Q3: How does particle size affect the hydrogen release from alane?
A3: Reducing the particle size of alane can significantly improve its hydrogen release kinetics.[11] Nanostructured alane exhibits a lower decomposition temperature due to the increased surface area, which provides more sites for hydrogen desorption to initiate.[5] However, a key challenge with nanosized particles is their tendency to agglomerate at elevated temperatures, which can diminish the kinetic improvements over multiple cycles.[5][12]
Q4: What is the role of ball milling in preparing catalyzed alane?
A4: High-energy ball milling is a common solid-state method used to incorporate catalysts and reduce the particle size of alane simultaneously.[13][14] This mechanochemical process ensures intimate contact between the alane particles and the catalyst, which is crucial for effective catalytic activity.[14] The milling process can also introduce defects into the alane crystal lattice, which can act as nucleation sites for hydrogen release.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent hydrogen release rates between samples. | 1. Inhomogeneous distribution of the catalyst. 2. Variation in particle size distribution. 3. Inconsistent ball milling parameters. | 1. Optimize the ball milling process (time, speed, ball-to-powder ratio) to ensure uniform mixing. 2. Characterize the particle size distribution of your samples using techniques like SEM or laser diffraction. 3. Strictly control all experimental parameters during sample preparation. |
| Reduced hydrogen capacity after catalytic doping. | 1. The added catalyst reduces the overall weight percentage of alane in the composite. 2. Formation of non-hydrogen-releasing side products during preparation or decomposition. | 1. Minimize the amount of catalyst used while still achieving the desired kinetic enhancement.[8] 2. Characterize the solid products after dehydrogenation using techniques like XRD to identify any unwanted phases. |
| Decomposition temperature is not significantly lowered after adding a catalyst. | 1. Ineffective catalyst or insufficient catalyst loading. 2. Poor contact between the catalyst and alane particles. 3. Surface contamination of alane particles (e.g., oxide layer). | 1. Experiment with different catalysts and concentrations. 2. Ensure proper mixing through effective ball milling. 3. The ball milling process can help to break up the surface oxide layer. |
| Loss of enhanced kinetics after the first dehydrogenation/hydrogenation cycle. | 1. Agglomeration of nanosized alane particles during heating. 2. Deactivation or segregation of the catalyst. | 1. Consider nanoconfinement of alane within a stable porous host material to prevent particle growth.[5][6] 2. Investigate catalysts that are more stable under cycling conditions. |
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of various strategies on the hydrogen release kinetics of alane.
Table 1: Effect of Catalysts/Dopants on the Dehydrogenation of Alane
| Catalyst/Dopant | Molar/Weight Ratio | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Activation Energy (kJ/mol) | Hydrogen Released (wt.%) | Reference |
| Pure AlH₃ (milled) | - | ~140 | - | 114 | - | [10] |
| TiN nanoparticles | 5 wt.% | 52.9 | - | 86.69 | 9.9 | [8] |
| TiB₂ | 2.5 wt.% | 78 | - | 86 | 8.5 | [10] |
| LiH | 20 mol% | - | ~100 (for rapid kinetics) | - | - | [15] |
| Li₃N | - | 66.8 | - | - | 8.0 (at 100°C) | [10] |
| TiCl₃ | - | <100 | - | - | - | [9] |
Table 2: Comparison of Alane and Related Hydrides
| Hydride | Theoretical H₂ Capacity (wt.%) | Volumetric H₂ Density (kg H₂/m³) | Decomposition Temperature (°C) | Notes |
| α-AlH₃ | 10.1 | 149 | 130 - 150 (uncatalyzed) | Thermodynamically unstable but kinetically stable at room temperature.[9][11] |
| NaAlH₄ | 5.6 | - | 180 - 220 (Ti-catalyzed) | Reversible under moderate conditions with a catalyst.[16] |
| LiAlH₄ | 10.6 | - | ~150 (Ti-catalyzed) | Decomposes before melting when catalyzed, but reversibility is a challenge.[16] |
Key Experimental Protocols
Protocol 1: Preparation of TiB₂-Catalyzed Alane via Ball Milling
Objective: To prepare a composite of alane and titanium diboride (TiB₂) catalyst to enhance hydrogen release kinetics.
Materials:
-
α-Alane (AlH₃)
-
Titanium diboride (TiB₂) powder
-
Inert gas (e.g., Argon)
-
Planetary ball mill with stainless steel vials and balls
Procedure:
-
All handling of alane and the catalyst must be performed in an inert atmosphere (e.g., inside a glovebox) to prevent oxidation.
-
Weigh the desired amounts of AlH₃ and TiB₂ to achieve the target weight percentage of the catalyst (e.g., 2.5 wt.% TiB₂).[10]
-
Load the AlH₃ and TiB₂ powders into a stainless steel milling vial along with stainless steel balls. A typical ball-to-powder weight ratio is 40:1.
-
Seal the vial inside the glovebox.
-
Mill the mixture in a planetary ball mill. Optimized milling conditions can be, for example, a rotation speed of 225 rpm for 108 minutes.[10]
-
After milling, return the vial to the glovebox before opening to retrieve the catalyzed alane composite.
-
The resulting powder is ready for characterization and hydrogen desorption measurements.
Protocol 2: Kinetic Analysis of Hydrogen Release using Temperature Programmed Desorption (TPD)
Objective: To determine the onset and peak hydrogen desorption temperatures of catalyzed alane.
Apparatus:
-
A Sieverts-type apparatus or a Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS).
Procedure:
-
Load a small, accurately weighed amount of the catalyzed alane sample (typically 5-10 mg) into the sample holder of the TGA or Sieverts apparatus in an inert atmosphere.
-
Purge the system with a high-purity inert gas (e.g., Argon) to remove any residual air.
-
Heat the sample at a constant heating rate (e.g., 2 °C/min or 5 °C/min) under a constant flow of the inert gas.[17]
-
Continuously monitor the weight loss (TGA) or the pressure increase (Sieverts) and the composition of the evolved gas (MS) as a function of temperature.
-
The onset temperature of hydrogen release is identified as the temperature at which a significant weight loss or pressure increase begins.
-
The peak decomposition temperature corresponds to the temperature at which the rate of hydrogen release is at its maximum.
Visualizations
Caption: Experimental workflow for catalyst addition and kinetic analysis.
Caption: Factors influencing hydrogen release from catalyzed alane.
References
- 1. US7837976B2 - Activated aluminum hydride hydrogen storage compositions and uses thereof - Google Patents [patents.google.com]
- 2. labpartnering.org [labpartnering.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Development in Nanoconfined Hydrides for Energy Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pv-magazine.com [pv-magazine.com]
- 8. researchgate.net [researchgate.net]
- 9. supercriticalfluids.com [supercriticalfluids.com]
- 10. researchgate.net [researchgate.net]
- 11. bnl.gov [bnl.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. pure.mpg.de [pure.mpg.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent developments in aluminum-based hydrides for hydrogen storage | MRS Bulletin | Cambridge Core [cambridge.org]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Aluminum Hydride and Lithium Aluminum Hydride for Reduction Reactions
In the landscape of chemical synthesis, particularly within pharmaceutical and drug development, the choice of a reducing agent is pivotal. Among the plethora of available hydrides, aluminum hydride (AlH₃), also known as alane, and lithium this compound (LiAlH₄), commonly abbreviated as LAH, are two of the most potent reagents. While both are powerful, their distinct profiles in terms of reactivity, selectivity, stability, and handling protocols make them suitable for different synthetic challenges. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.
Physical and Chemical Properties
This compound and lithium this compound are both powerful reducing agents, but they differ in their fundamental physical and chemical properties. LiAlH₄ is a salt containing the tetrahedral AlH₄⁻ anion, while AlH₃ is a neutral, polymeric compound. These structural differences influence their solubility and reactivity.
| Property | This compound (AlH₃) | Lithium this compound (LiAlH₄) |
| Formula | AlH₃[1] | LiAlH₄[2] |
| Molar Mass | 30.005 g/mol [3] | 37.95 g/mol [2] |
| Appearance | Colorless to white solid[1][3] | White crystals (pure) or grey powder (commercial)[2][4] |
| Density | 1.486 g/cm³[1] | 0.917 g/cm³[2] |
| Melting Point | 150 °C (Decomposes)[1] | 150 °C (Decomposes)[2] |
Reactivity and Selectivity
Both AlH₃ and LiAlH₄ are capable of reducing a wide array of functional groups. However, alane often exhibits greater selectivity, a crucial attribute in the synthesis of complex molecules.
General Reactivity: The reactivity of this compound is in many ways similar to that of lithium this compound.[5] LiAlH₄ is a more powerful reducing agent than sodium borohydride (B1222165) because the Al-H bond is weaker than the B-H bond, making the hydride more readily available.[6] Both reagents must be used in ether solvents as they react violently with water and alcohols.[7]
Functional Group Reduction: Both hydrides will reduce aldehydes, ketones, carboxylic acids, esters, lactones, acid chlorides, and anhydrides to the corresponding alcohols.[5] They also reduce amides, nitriles, and oximes to their respective amines.[5]
Comparative Selectivity: The key distinction lies in their chemoselectivity. Alane can selectively reduce certain functional groups while leaving others intact, which is a significant advantage over the less selective LiAlH₄.[8]
-
Halides: AlH₃ reduces organohalides slowly or not at all, allowing for the reduction of functional groups like carboxylic acids in the presence of halides.[5] In contrast, LiAlH₄ readily reduces alkyl halides to alkanes, with reactivity decreasing in the order: iodide > bromide > chloride.[2]
-
Nitro Groups: this compound can reduce an ester in the presence of a nitro group without affecting the latter.[5] LiAlH₄, being more powerful, will reduce aromatic nitro compounds to azo-compounds and other nitro compounds to amines.[4][9]
-
Epoxides: Both reagents can open epoxides to form alcohols.[10]
-
Stereoselectivity: In the reduction of cyclohexanones, AlH₃ shows different stereoselectivity compared to LiAlH₄. For example, in one specific cyclohexanone (B45756) reduction, this compound gives a trans:cis ratio of 7.3 : 1, whereas lithium this compound gives a trans:cis ratio of 1.9 : 1.[5]
| Functional Group | This compound (AlH₃) Reduction | Lithium this compound (LiAlH₄) Reduction |
| Aldehydes, Ketones | Alcohols[5] | Alcohols[2] |
| Esters, Carboxylic Acids | Primary Alcohols[5] | Primary Alcohols[2] |
| Amides, Nitriles | Amines[5] | Amines[2] |
| Alkyl Halides | Slow or no reaction[5] | Alkanes[2] |
| Nitro Groups | Generally unreactive[5] | Amines[2] |
| Epoxides | Alcohols[10] | Alcohols[10] |
Visualizing Reaction Pathways and Workflows
Experimental Protocols
Precise and safe experimental procedures are critical when working with these highly reactive hydrides.
Preparation of this compound (Alane) Solution: The first synthesis of this compound was published in 1947. [5]A common laboratory method involves the reaction of lithium this compound with aluminum trichloride. [5]The procedure is intricate, and care must be taken to remove the lithium chloride precipitate. [5]Ether solutions of alane must be used immediately as polymeric material rapidly precipitates. [5]Solutions of this compound are known to degrade after three days. [5]
-
Schlesinger Reaction: An ether solution of aluminum chloride (AlCl₃) reacts with a lithium this compound solution in an ether/toluene medium. [11] 1. AlCl₃ and LiBH₄ are transferred into a flask under an inert atmosphere (e.g., argon) at a temperature below 0 °C, with ether as the solvent and under stirring. [11] 2. A solution of LiAlH₄ (e.g., 1 mol L⁻¹ in ether) is added to react with the AlCl₃, which results in the precipitation of LiCl. [11] 3. Toluene is then added dropwise to the mixture. [11] 4. The LiCl is filtered off, and the solvent is carefully removed under reduced pressure to induce crystallization of α-alane. [11] Typical Reduction Protocol (Example: Cinnamaldehyde (B126680) Reduction): The mode of addition can control the reaction outcome, demonstrating the importance of protocol. [12]
-
Inverse Addition for Selective Reduction: To reduce cinnamaldehyde to cinnamyl alcohol (preserving the double bond), the reagent is added slowly to the substrate. This ensures the reagent is never in excess. [12] 1. A solution of cinnamaldehyde in dry diethyl ether is prepared in a flask under an inert atmosphere. 2. A solution/suspension of LiAlH₄ in dry diethyl ether is added dropwise to the cinnamaldehyde solution at a controlled temperature (e.g., 0 °C). 3. The reaction is monitored by TLC. 4. Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, then a NaOH solution, and finally more water to precipitate the aluminum salts. 5. The mixture is filtered, and the organic product is isolated from the filtrate.
-
Normal Addition for Complete Reduction: To reduce cinnamaldehyde to hydrocinnamyl alcohol (reducing both the aldehyde and the double bond), the substrate is added to an excess of the reagent. [12]
Caption: A generalized workflow for a reduction reaction using AlH₃ or LiAlH₄.
Thermal Stability and Safety
Both hydrides are thermally sensitive and highly reactive, necessitating stringent safety precautions.
Thermal Decomposition:
-
This compound: Decomposes when heated to 150-200°C. [1]Prolonged exposure to heat or even spontaneous decomposition at ambient temperature can occur, sometimes with explosive violence. [3]The α-polymorph is the most thermally stable form. [13]* Lithium this compound: Decomposes at temperatures above 125°C. [4]The decomposition occurs in three steps, starting with the formation of Li₃AlH₆ between 150-170°C. [14] Safety and Handling: Both reagents react violently with water to produce flammable hydrogen gas, which can ignite from the heat of the exothermic reaction. [10][15]
-
This compound: Ignites in moist air and reacts explosively with water. [3]* Lithium this compound: Is a flammable solid that can ignite from friction, static sparks, or in moist air. [15][16]It is highly corrosive to skin, eyes, and mucous membranes. [16][17]Fires involving LiAlH₄ must be extinguished with Class D extinguishers (e.g., dry sand, dry limestone); water or carbon dioxide extinguishers must never be used as they can intensify the fire. [17][18]
Safety Parameter This compound (AlH₃) Lithium this compound (LiAlH₄) Reactivity with Water Explosive reaction [3] Violent reaction, may ignite [15] Reactivity with Air Ignites in moist air [3] Can ignite in moist air; stable in dry air [4][15] Thermal Stability Decomposes at 150-200°C [1] Decomposes above 125°C Primary Hazards Powerful reducing agent, flammable, water-reactive [3] Strong reducing agent, water-reactive, corrosive, flammable solid [15][17] | Fire Extinguisher | Dry sand, Class D | Dry sand, Class D (Met-L-X, Lith-X) [16][18]|
Solubility
The choice of solvent is critical for reactions involving these hydrides. Ethereal solvents are exclusively used due to their reactivity with protic solvents.
| Solvent | This compound (AlH₃) | Lithium this compound (LiAlH₄) |
| Tetrahydrofuran (THF) | Soluble, forms adducts [1] | 2.96 mol/L (112.3 g/L) at 25°C [2] |
| Diethyl Ether | Soluble, forms adducts [1] | 5.92 mol/L (39.5 g/100mL) at 25°C |
| Dioxane | Not specified | 0.03 mol/L at 25°C |
| Water | Reacts explosively [1] | Reacts violently [2] |
LiAlH₄ is more stable in THF than in diethyl ether, making THF the preferred solvent despite the lower solubility. [19][20]
Caption: Decision logic for choosing between AlH₃ and LiAlH₄.
Conclusion
Both this compound and lithium this compound are exceptionally useful and powerful reducing agents in organic synthesis.
-
Lithium this compound (LiAlH₄) remains the reagent of choice for its sheer reducing power and effectiveness across a broad range of functional groups, especially for simple reductions on robust substrates. [7][8]However, its lack of selectivity and significant hazards require rigorous handling procedures. [8]
-
This compound (AlH₃) emerges as a superior alternative when chemoselectivity is a primary concern. Its ability to reduce functional groups like esters and carboxylic acids in the presence of halides or nitro groups makes it invaluable for the synthesis of complex, multifunctional molecules. [5]While still highly reactive, its selectivity profile offers a more nuanced tool for the synthetic chemist.
The selection between AlH₃ and LiAlH₄ should be guided by the specific requirements of the synthesis, balancing the need for reactivity with the demand for selectivity, while always adhering to the strictest safety standards.
References
- 1. chemistry.fandom.com [chemistry.fandom.com]
- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. This compound | AlH3 | CID 14488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lithium this compound | AlH4.Li | CID 28112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aluminium hydride - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. scienceinfo.com [scienceinfo.com]
- 11. eucass.eu [eucass.eu]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [guidechem.com]
- 15. LITHIUM this compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 18. nj.gov [nj.gov]
- 19. Lithium aluminium hydride [dlab.epfl.ch]
- 20. Lithium_aluminium_hydride [chemeurope.com]
A Comparative Guide to Ketone Reduction: Aluminum Hydride vs. Sodium Borohydride
For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent for ketone reduction is a critical decision that influences reaction efficiency, selectivity, and safety. This guide provides an objective comparison of two common hydride reducing agents: aluminum hydride, principally represented by lithium this compound (LiAlH₄), and sodium borohydride (B1222165) (NaBH₄).
Performance Overview
Lithium this compound is a potent and highly reactive reducing agent, capable of reducing a wide array of functional groups beyond ketones, including esters, carboxylic acids, amides, and nitriles.[1][2] In contrast, sodium borohydride is a milder and more selective reagent, primarily used for the reduction of aldehydes and ketones.[3][4] This difference in reactivity dictates the specific applications, reaction conditions, and safety protocols for each reagent.
The higher reactivity of LiAlH₄ stems from the greater polarity of the Al-H bond compared to the B-H bond in NaBH₄, which makes the hydride ion more readily available for nucleophilic attack.[3][5] Consequently, LiAlH₄ reactions are typically faster but less selective.
Data Presentation: A Comparative Analysis
The following tables summarize the key differences in performance between lithium this compound and sodium borohydride in ketone reduction.
Table 1: General Reactivity and Selectivity
| Feature | Lithium this compound (LiAlH₄) | Sodium Borohydride (NaBH₄) |
| Reactivity | Very High | Moderate |
| Ketone Reduction | Rapid | Moderate to Rapid |
| Chemoselectivity | Low (reduces many functional groups)[1][2] | High (selective for aldehydes and ketones)[3][4] |
| Stereoselectivity | Good, but can be influenced by steric factors. | Good, often showing high diastereoselectivity. |
Table 2: Reaction Conditions
| Parameter | Lithium this compound (LiAlH₄) | Sodium Borohydride (NaBH₄) |
| Solvents | Anhydrous aprotic solvents (e.g., diethyl ether, THF)[1] | Protic solvents (e.g., methanol (B129727), ethanol, water)[3] |
| Temperature | Typically 0 °C to room temperature | Typically 0 °C to room temperature |
| Work-up | Careful quenching with water and/or acid is required. | Often simpler, may involve acidification or extraction. |
Table 3: Safety and Handling
| Aspect | Lithium this compound (LiAlH₄) | Sodium Borohydride (NaBH₄) |
| Hazards | Highly flammable, reacts violently with water and protic solvents. Corrosive. | Flammable solid, reacts with water to produce flammable hydrogen gas, but less violently than LiAlH₄. |
| Handling | Requires stringent anhydrous and inert atmosphere techniques. | Can be handled in air, but moisture should be minimized. |
Experimental Protocols
Detailed methodologies for the reduction of a generic ketone are provided below to illustrate the practical differences between the two reagents.
Protocol 1: Ketone Reduction using Lithium this compound (LiAlH₄)
Materials:
-
Ketone
-
Anhydrous diethyl ether or THF
-
Lithium this compound (LiAlH₄)
-
Distilled water
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas supply
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle.
Procedure:
-
Set up a dry three-necked flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel under a nitrogen or argon atmosphere.
-
In the flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.
-
Dissolve the ketone in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Add the ketone solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask again to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of distilled water.
-
Slowly add 10% sulfuric acid to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alcohol.
-
Purify the product by distillation or recrystallization.
Protocol 2: Ketone Reduction using Sodium Borohydride (NaBH₄)
Materials:
-
Ketone
-
Methanol or ethanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Dilute hydrochloric acid
-
Dichloromethane (B109758) or diethyl ether
-
Anhydrous sodium sulfate
-
Erlenmeyer flask, magnetic stirrer.
Procedure:
-
Dissolve the ketone in methanol in an Erlenmeyer flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) may be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 30 minutes to 2 hours), monitoring the progress by TLC.
-
Once the reaction is complete, add water to quench the reaction and then acidify with dilute hydrochloric acid to neutralize the excess borohydride and decompose the borate (B1201080) esters.
-
Extract the product with dichloromethane or diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude alcohol.
-
Purify the product by distillation or recrystallization.
Mandatory Visualizations
The following diagrams illustrate the generalized reaction pathway and a logical workflow for selecting the appropriate reducing agent.
Caption: Generalized reaction pathway for the reduction of a ketone to a secondary alcohol using a hydride reducing agent.
Caption: Decision workflow for selecting between LiAlH₄ and NaBH₄ for ketone reduction based on substrate and safety considerations.
References
A Comparative Guide to AlH₃ as a Reversible Hydrogen Storage Material
For Researchers, Scientists, and Drug Development Professionals
Aluminum hydride (AlH₃), or alane, has garnered significant attention as a potential hydrogen storage material due to its exceptionally high gravimetric and volumetric hydrogen densities.[1][2][3][4][5] This guide provides a comprehensive comparison of AlH₃ with other leading solid-state hydrogen storage materials, supported by experimental data. It delves into the thermodynamic and kinetic properties, challenges to reversibility, and strategies being explored to overcome these limitations.
Performance Comparison of Hydrogen Storage Materials
The following table summarizes the key performance metrics of AlH₃ in comparison to other notable solid-state hydrogen storage materials.
| Material | Gravimetric Capacity (wt%) | Volumetric Capacity (kg H₂/m³) | Dehydrogenation Temperature (°C) | Enthalpy of Formation (kJ/mol H₂) | Reversibility Conditions |
| α-AlH₃ | 10.1[1][2][6] | 148[1][2][3][5] | ~170[7] | ~7.6 | High pressure (>7000 bar) required for direct rehydrogenation.[8][9] |
| NaAlH₄ (Ti-doped) | 5.6 | 99 | 150-200 | ~37 | Reversible under moderate conditions (e.g., 100 bar H₂, 150°C). |
| LaNi₅H₆ | 1.4 | 115 | 20-50 | ~30 | Fully reversible at near-ambient conditions. |
| NH₃BH₃ | 19.6 | 121 | 100-200 | ~-21 | Irreversible; requires complex chemical regeneration. |
| MOF-5 (Zn₄O(BDC)₃) | 1.3 (at 77K, 1 bar) | 66 (at 77K, 1 bar) | -196 | ~10 | Physisorption-based, reversible at cryogenic temperatures. |
Experimental Protocols
The validation of AlH₃ and other materials for hydrogen storage involves a suite of analytical techniques to characterize their properties.
1. Hydrogen Absorption/Desorption Measurements (Sieverts' Apparatus):
A Sieverts' apparatus is the standard for measuring the amount of hydrogen absorbed or desorbed by a material.
-
Methodology: A known quantity of the material is placed in a sample holder of a calibrated volume. The system is evacuated and heated to the desired temperature. Hydrogen gas is then introduced into the system in controlled increments. The pressure change in the calibrated volume is used to calculate the amount of hydrogen absorbed or desorbed by the sample, applying the ideal gas law with real gas corrections. Isotherms are generated by plotting the amount of hydrogen stored as a function of pressure at a constant temperature.
2. Thermodynamic Property Determination (Differential Scanning Calorimetry - DSC):
DSC is employed to determine the thermodynamic parameters of the hydrogenation and dehydrogenation reactions.
-
Methodology: A small, weighed sample of the material is placed in a hermetically sealed pan, alongside an empty reference pan. The pans are heated at a constant rate. The difference in heat flow to the sample and the reference is measured as a function of temperature. Endothermic peaks correspond to decomposition (hydrogen release), and exothermic peaks indicate phase transitions or absorption.[7] The enthalpy of reaction can be calculated from the area of these peaks.
3. Structural Characterization (X-ray Diffraction - XRD):
XRD is used to identify the crystallographic structure of the material before, during, and after hydrogen cycling.
-
Methodology: A powdered sample is exposed to a monochromatic X-ray beam. The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is recorded. The positions and intensities of the diffraction peaks are unique to each crystalline phase, allowing for phase identification and the determination of lattice parameters. This technique is crucial for identifying the different polymorphs of AlH₃ (e.g., α, β, γ).[7]
The Challenge of Reversibility in AlH₃
The primary obstacle to the practical application of AlH₃ as a reversible hydrogen storage medium is the immense pressure required to rehydrogenate aluminum powder back to AlH₃.[8][9][10] This is due to the high thermodynamic stability of the Al-H bond in the solid state. The decomposition of α-AlH₃ to aluminum and hydrogen is shown in the following diagram:
Caption: Dehydrogenation and rehydrogenation cycle of AlH₃.
Strategies to Enhance Reversibility
Researchers are actively exploring several avenues to lower the formidable pressure requirement for AlH₃ regeneration.
1. Nanoconfinement:
Confining AlH₃ within the pores of nanostructured materials, such as covalent triazine frameworks (CTFs), has shown promise in improving reversibility.[8][9]
-
Mechanism: The interaction between the AlH₃ clusters and the functional groups of the host material can destabilize the Al-H bonds, thereby lowering the thermodynamic barrier for both dehydrogenation and rehydrogenation. For instance, AlH₃ confined within a bipyridine-functionalized CTF demonstrated regeneration at 60°C under 700 bar of hydrogen, a significant reduction from the pressure required for bulk aluminum.[8][9]
The logical workflow for validating this approach is as follows:
Caption: Experimental workflow for validating nanoconfined AlH₃.
2. Formation of Adducts:
The formation of adducts with Lewis bases, such as amines and ethers, can significantly alter the thermodynamics of AlH₃.[11]
-
Mechanism: The Lewis base donates electrons to the aluminum atom, weakening the Al-H bonds. This facilitates both the formation of the alane adduct from aluminum and hydrogen at lower pressures and the subsequent release of hydrogen from the adduct. While this approach improves reversibility, the added weight of the adduct reduces the overall gravimetric hydrogen capacity.[11]
Conclusion
AlH₃ remains a highly promising material for hydrogen storage, primarily due to its high hydrogen density.[1][2] However, its practical application is currently hindered by the extreme conditions required for its regeneration.[8][9][10] Ongoing research into nanoconfinement and adduct formation is paving the way for overcoming this critical challenge. The successful development of a method to enable the reversible cycling of AlH₃ under practical conditions would represent a significant breakthrough in the field of solid-state hydrogen storage.
References
- 1. Synthesis and Stability of Hydrogen Storage Material this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Stability of Hydrogen Storage Material this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AlH3 as a hydrogen storage material: recent advances, prospects and challenges | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. hydrogen.energy.gov [hydrogen.energy.gov]
- 8. escholarship.org [escholarship.org]
- 9. escholarship.org [escholarship.org]
- 10. hydrogen.energy.gov [hydrogen.energy.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Vibrational Signatures of Aluminum Hydride Polymorphs: Experimental vs. Theoretical Raman Spectra
A detailed analysis for researchers, scientists, and drug development professionals on the distinct Raman spectroscopic features of α, α', β, and γ aluminum hydride (AlH₃), providing a crucial benchmark for the characterization and differentiation of these high-energy materials.
This guide presents a comprehensive comparison of experimental and theoretically calculated Raman spectra for the common polymorphs of this compound (AlH₃). Understanding the vibrational properties of these materials is paramount for their application in various fields, including as energetic materials and for hydrogen storage. This document provides a side-by-side analysis of reported experimental Raman peak positions with those derived from computational modeling, offering a valuable resource for material identification and quality control.
Comparative Analysis of Raman Spectra
Below is a summary of the experimental and theoretical Raman peak positions for the α, β, and γ polymorphs.
α-Aluminum Hydride (α-AlH₃)
The most stable polymorph, α-AlH₃, exhibits characteristic Raman peaks in the low-frequency region.
| Experimental Peak Position (cm⁻¹) | Theoretical Peak Position (cm⁻¹) |
| 510[1] | 512.9[2] |
| 720[1] | 724.1[2] |
| 506[3] | N/A |
| 715[3] | N/A |
β-Aluminum Hydride (β-AlH₃)
Experimental data for β-AlH₃ is less common, but a comparison with theoretical predictions is crucial for its identification.
| Experimental Peak Position (cm⁻¹) | Theoretical Peak Position (cm⁻¹) |
| N/A | Calculated values exist but are not explicitly listed in the provided search results. A study by Sorby et al. presents calculated spectra. |
Note: While theoretical calculations for β-AlH₃ have been performed, specific peak positions were not explicitly detailed in the readily available literature. Researchers are encouraged to consult specialized publications for in-depth theoretical data.
γ-Aluminum Hydride (γ-AlH₃)
The γ-polymorph displays a more complex Raman spectrum with several distinct peaks.
| Experimental Peak Position (cm⁻¹) | Theoretical Peak Position (cm⁻¹) |
| 251[1] | N/A |
| 1055[1] | 1053[3] |
| 1485[1] | 1487[3] |
| Weaker bands at 288, 423, 546, 814, 887, 910, 950, 1298, 1841[1] | N/A |
Methodologies
A clear understanding of the experimental and computational methods employed is essential for the critical evaluation and replication of the presented data.
Experimental Protocols
The experimental Raman spectra cited in this guide were typically acquired using the following general protocol:
-
Sample Preparation : The AlH₃ polymorphs are synthesized through various chemical routes, often involving the reaction of aluminum chloride with a hydride source in an ether solvent. The desired polymorph is then isolated and prepared for spectroscopic analysis. For instance, α-AlH₃ can be crystallized from a benzene (B151609) and ether solution[4].
-
Raman Spectroscopy :
-
Instrumentation : A Raman spectrometer equipped with a laser excitation source is used.
-
Excitation Source : An argon ion laser with an incident wavelength of 514.5 nm has been reported for the analysis of AlH₃ polymorphs[4].
-
Data Acquisition : The scattered light is collected and analyzed to generate the Raman spectrum. The spectral region of interest typically covers the vibrational modes of the Al-H bonds.
-
Computational Protocols
The theoretical Raman spectra were generated using first-principles calculations based on Density Functional Theory (DFT).
-
Software : The CASTEP (Cambridge Sequential Total Energy Package) is a commonly used software for such calculations.
-
Method : The calculations are typically performed using the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional. This approach allows for the prediction of the vibrational frequencies and Raman intensities of the crystalline material.
Workflow for Comparative Analysis
The logical flow for comparing experimental and theoretical Raman spectra is crucial for validating computational models and interpreting experimental data.
This guide provides a foundational understanding of the Raman spectroscopic signatures of AlH₃ polymorphs. The tabulated data and outlined methodologies serve as a practical resource for researchers in the field, facilitating the accurate identification and characterization of these important energetic materials. The noted absence of experimental Raman data for the α' polymorph highlights an area for future research.
References
A Comparative Guide to the Reactivity of Alane Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Aluminum hydride (AlH₃), or alane, is a highly promising material for hydrogen storage and as an energetic component in various applications due to its high hydrogen content (10.1 wt%). Alane exists in at least seven different crystalline forms, known as polymorphs: α, α', β, γ, δ, ε, and ζ.[1] These polymorphs exhibit distinct crystal structures, morphologies, and, most importantly, different reactivity profiles. Understanding these differences is critical for the safe handling, storage, and application of this energetic material. This guide provides an objective comparison of the reactivity of the most common alane polymorphs, supported by experimental data.
Thermal Stability and Decomposition
The thermal stability of alane polymorphs is a key determinant of their reactivity. The α-polymorph is the most thermodynamically stable, while the β and γ forms are metastable.[2] This difference in stability dictates their decomposition behavior.
Key Observations from Thermal Analysis:
-
α-Alane (α-AlH₃): Exhibits the highest thermal stability with an onset decomposition temperature of approximately 151 °C to 170 °C.[1][3]
-
β-Alane (β-AlH₃) and γ-Alane (γ-AlH₃): These less stable polymorphs typically undergo an exothermic phase transition to the more stable α-phase at around 100 °C before decomposing.[2][4] However, a fraction of these polymorphs can also decompose directly to aluminum and hydrogen at temperatures below 100 °C.[4]
-
α'-Alane (α'-AlH₃): This polymorph is also considered to be less thermally stable than α-AlH₃.[5]
The decomposition of alane is an endothermic process, releasing hydrogen gas and leaving behind aluminum metal.[1] The kinetics of this decomposition are complex and are understood to be controlled by the nucleation and growth of the aluminum phase.[6][7]
Quantitative Decomposition Data
The following table summarizes key quantitative data related to the thermal decomposition of the primary alane polymorphs.
| Polymorph | Onset Decomposition Temperature (°C) | Enthalpy of Transition to α-phase (kJ/mol) | Activation Energy (Ea) for Decomposition (kJ/mol) |
| α-AlH₃ | ~151 - 170[1][3] | N/A | ~118.5[8] |
| β-AlH₃ | ~100 (transition to α)[2] | 1.5 ± 0.4[2] | Large, complex mechanism[6] |
| γ-AlH₃ | ~100 (transition to α)[2] | 2.8 ± 0.4[2] | Large, complex mechanism[6] |
| α'-AlH₃ | Less stable than α-AlH₃[5] | 1.6[2] | Not explicitly found in searches |
Note: The activation energies for β and γ polymorphs are described as large and indicative of a complex mechanism, but specific comparative values were not found in the literature reviewed.
Reactivity with Air and Water
The reactivity of alane polymorphs with atmospheric components, particularly moisture, is a critical safety consideration. Alane reacts with water and moist air to produce hydrogen gas.[8] This reaction is often passivated by the formation of a thin, protective surface layer of aluminum oxide.[8] This oxide layer can kinetically hinder further decomposition.[9]
While quantitative data comparing the rates of reaction of different polymorphs with air and water are scarce in the reviewed literature, the general understanding is that the less stable polymorphs (β, γ, α') are more susceptible to reaction with atmospheric moisture due to their higher intrinsic energy. The integrity of the passivating oxide layer is crucial for the stability of all polymorphs.
Experimental Protocols
The characterization of alane polymorphs and their reactivity is primarily conducted using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), along with X-ray Diffraction (XRD) for phase identification.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
These techniques are used to determine the thermal stability, decomposition temperatures, and enthalpies of phase transitions.
Typical Experimental Parameters:
-
Apparatus: A simultaneous TGA/DSC instrument is often employed.
-
Heating Rate: A controlled heating rate is crucial. Rates of 5 °C/min and 10 °C/min have been reported in the literature for the analysis of alane.[1][3]
-
Atmosphere: To study the intrinsic thermal decomposition, experiments are conducted under an inert atmosphere, typically flowing argon or nitrogen at a flow rate of around 100 mL/min.[1][3]
-
Sample Preparation: A small sample size, typically in the range of 1-10 mg, is used. To protect the reactive alane from atmospheric exposure during sample loading, the powder is often covered with a Kapton film.[1]
-
Crucible: Alumina crucibles are commonly used.
Isothermal Hydrogen Desorption
This method is used to determine the rate of hydrogen release at a constant temperature and to study the decomposition kinetics.
General Procedure:
-
A known mass of the alane polymorph is placed in a sealed reactor of a known volume.
-
The reactor is evacuated and then heated to the desired isothermal temperature.
-
The pressure increase due to the evolution of hydrogen gas is monitored over time.
-
The rate of hydrogen desorption can be calculated from the rate of pressure increase.
Synthesis and Decomposition Pathways
The synthesis method significantly influences the resulting alane polymorph. The most common method is the wet chemical synthesis involving the reaction of lithium this compound (LiAlH₄) and aluminum chloride (AlCl₃) in an ether solvent.
Caption: Synthesis and decomposition pathways for common alane polymorphs.
The choice of desolvating conditions, such as temperature, time, and the presence of other hydrides like lithium borohydride (B1222165) (LiBH₄), determines which polymorph is formed.[10] The decomposition pathway highlights the greater stability of the α-phase.
Experimental Workflow for Polymorph Characterization
A typical workflow for the synthesis and characterization of alane polymorphs is outlined below.
Caption: A typical experimental workflow for alane polymorph characterization.
References
- 1. eucass.eu [eucass.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [dr.lib.iastate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bnl.gov [bnl.gov]
Performance Analysis of Aluminum Hydride (AlH₃) in Solid Rocket Fuels: A Comparative Guide
Aluminum hydride (AlH₃), or alane, has emerged as a highly promising energetic material for advancing solid rocket propulsion technology. Its unique properties, including high hydrogen content and a significant heat of combustion, offer the potential for substantial gains in performance over traditional metallized propellants.[1][2] This guide provides an objective comparison of AlH₃-based solid propellants with conventional aluminum (Al)-based alternatives, supported by experimental data and detailed methodologies.
Comparative Performance Data
The primary advantage of substituting aluminum with AlH₃ in solid propellants lies in the potential for a higher specific impulse (Isp) and modified combustion characteristics.[1] When 18% of aluminum in a standard Ammonium Perchlorate/Hydroxyl-Terminated Polybutadiene (AP/HTPB) propellant is replaced with AlH₃, theoretical calculations predict a 10% increase in specific impulse and a 5% decrease in flame temperature.[1]
Table 1: Physical and Chemical Properties of AlH₃ vs. Aluminum
| Property | AlH₃ (α-alane) | Aluminum (Al) |
| Density (g/cm³) | 1.477[3][4][5] | 2.70[3][4][5] |
| Hydrogen Content (wt%) | 10.1[1][6][7] | 0 |
| **Volumetric Hydrogen Density (g H₂/cm³) ** | 0.148[3][4] | 0 |
| Heat of Combustion (MJ/kg) | ~40[1] | ~31 |
| Molecular Mass ( g/mol ) | 30.01[3][5] | 26.98 |
Table 2: Performance Comparison of AP/HTPB-Based Propellants
| Parameter | AlH₃-based Propellant | Al-based Propellant |
| Theoretical Specific Impulse (Isp) | Increased by 7-11%[1][5][8] | Baseline |
| Flame Temperature | Lower[1][5][9] | Higher |
| Burning Rate | Generally increased[4] | Baseline |
| Pressure Exponent (in burning rate law) | Sensibly decreased[10] | Baseline |
| Condensed Combustion Products (CCPs) | Reduced agglomeration[5] | Prone to agglomeration |
| Ignition Delay | Reduced[10] | Baseline |
Combustion Behavior and Advantages
The performance enhancements of AlH₃ are attributed to its unique two-stage combustion process. Upon heating, AlH₃ undergoes dehydrogenation, releasing hydrogen gas near the burning surface.[3][4] This is followed by the combustion of the resulting aluminum.
Key advantages of AlH₃ propellants include:
-
Increased Specific Impulse: The release of low molecular weight hydrogen gas as a combustion product significantly increases the specific impulse.[1][11]
-
Lower Flame Temperature: The endothermic decomposition of AlH₃ and the presence of hydrogen can lead to lower flame temperatures compared to aluminized propellants, which can reduce nozzle erosion.[1][5]
-
Enhanced Burning Rates: The release of hydrogen close to the propellant surface can increase the burning rate.[4]
-
Reduced Agglomeration: AlH₃-based propellants tend to produce smaller condensed combustion products (CCPs), leading to lower two-phase flow losses and reduced slag accumulation in the motor.[5]
-
Improved Ignition: The dehydrogenation process can lead to faster and more reliable ignition, with studies showing a reduction in ignition delay of up to 63% compared to conventional AP-HTPB-Al propellants.[10]
Challenges and Mitigation Strategies
Despite its advantages, the primary challenge for the widespread adoption of AlH₃ is its inherent instability.[1] The α-phase of alane is the most stable polymorph but can still be sensitive to decomposition, especially in the presence of moisture or certain propellant ingredients.[1][12]
Stability Enhancement Strategies:
-
Surface Coating: Applying a protective layer, such as amorphous Al₂O₃ via atomic layer deposition or other organic coatings, can significantly improve thermal stability and reduce sensitivity.[1] For instance, coating with Al₂O₃ has been shown to increase the decomposition temperature.[1]
-
Doping: The introduction of certain elements can enhance stability.[1]
-
Passivation: Surface passivation techniques can also be employed to improve the storability of AlH₃.[12]
Experimental Protocols
The performance analysis of AlH₃-based propellants involves a range of experimental techniques to characterize their physical, chemical, and ballistic properties.
Key Experimental Methodologies:
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to determine the thermal stability, decomposition temperature, and dehydrogenation kinetics of AlH₃ and its propellant formulations.[6]
-
-
Ballistic Evaluation:
-
Strand Burner Tests: Standard strand burners are used to measure the steady-state burning rate of propellant samples at various pressures. This data is used to determine the burning rate law, including the pressure exponent.[3]
-
Laser Ignition Tests: A CO₂ laser is often used to investigate ignition characteristics, such as ignition delay, under controlled radiant flux and pressure.[9][10] High-speed imaging is coupled with this to visualize flame development.[10]
-
-
Combustion Product Analysis:
-
Scanning Electron Microscopy (SEM): SEM is used to analyze the morphology and size distribution of the condensed combustion products (CCPs) collected after combustion, providing insights into agglomeration phenomena.[3]
-
-
Flame Structure and Spectroscopy:
-
Compatibility Testing:
Visualized Workflows and Processes
Caption: Comparative combustion pathways of Al and AlH₃.
Caption: Experimental workflow for propellant performance analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. AlH3 as High-Energy Fuels for Solid Propellants: Synthesis, Thermodynamics, Kinetics, and Stabilization [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. psicorp.com [psicorp.com]
- 8. Sciencemadness Discussion Board - Higher density or higher specific impulse? AlH3 vs Al powder in formulations - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Effect of α-AlH 3 content on ignition and combustion characteristics of multicomponent mixtures: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. eucass.eu [eucass.eu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. dl.begellhouse.com [dl.begellhouse.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized Aluminum Hydride: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of aluminum hydride (AlH₃), ensuring the purity of the final product is paramount. This guide provides a comprehensive comparison of X-ray Diffraction (XRD) with alternative analytical methods for the quantitative assessment of AlH₃ purity, supported by experimental data and detailed protocols.
This compound, a material of significant interest for hydrogen storage and as a reducing agent, can exist in several polymorphic forms (e.g., α, α', β, γ), with the α-polymorph being the most stable. The synthesis of AlH₃ can result in a mixture of these polymorphs, unreacted starting materials, byproducts, and degradation products such as aluminum hydroxide (B78521) or aluminum oxide. Consequently, accurate determination of the phase purity is a critical step in its quality control.
Quantitative Purity Assessment: XRD vs. Alternative Methods
X-ray Diffraction (XRD) is a powerful, non-destructive technique for identifying and quantifying crystalline phases in a material. For this compound, XRD can effectively distinguish between its different polymorphs and identify crystalline impurities. When coupled with Rietveld refinement, XRD can provide precise quantitative phase analysis, including the determination of amorphous content.
Alternative methods for assessing the purity of this compound include techniques that probe elemental composition and reactivity. Proton-Induced X-ray Emission (PIXE), X-ray Photoelectron Spectroscopy (XPS), and other elemental analysis techniques can identify and quantify elemental impurities. A classic chemical method involves hydrolysis of the hydride followed by the measurement of the evolved hydrogen gas using a gas buret, which provides a measure of the active hydride content.
The following table summarizes the quantitative data obtained from the purity assessment of two different this compound samples using XRD with Rietveld refinement.
| Phase Detected | Sample A (wt. %) | Sample B (wt. %) |
| α-AlH₃ | 63.09 (±2.33) | 24.00 (±0.75) |
| α'-AlH₃ | 9.74 (±0.65) | - |
| Al(OH)₃ | 6.74 (±0.47) | - |
| Al | - | 7.40 (±0.73) |
| Amorphous Phase | 20.44 (±2.38) | 68.60 (±1.17) |
| Quality Assessment | Higher | Lower |
Data sourced from a study utilizing XRD with Rietveld refinement for quantitative phase analysis of AlH₃.[1]
Experimental Protocols
X-ray Diffraction (XRD) with Rietveld Refinement
This protocol outlines the quantitative analysis of crystalline and amorphous phases in a synthesized this compound sample.
a. Sample Preparation:
-
Due to the air and moisture sensitivity of this compound, sample preparation must be conducted in an inert atmosphere (e.g., a glovebox).
-
The AlH₃ powder is gently ground to ensure a random crystal orientation.
-
For quantitative analysis using the internal standard method, a known amount of a crystalline standard (e.g., single-crystal silicon) is homogeneously mixed with the AlH₃ sample. The weight ratio of the sample to the standard is precisely recorded.
-
The mixture is then loaded into an air-sensitive sample holder, which is sealed with a low-absorption film (e.g., Kapton) to protect the sample from the atmosphere during measurement.
b. XRD Data Collection:
-
A powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα) is used.
-
The sealed sample holder is mounted on the diffractometer.
-
Diffraction data is collected over a wide 2θ range (e.g., 10-90°) with a small step size and sufficient counting time to obtain good signal-to-noise ratio.
c. Rietveld Refinement:
-
The collected XRD pattern is analyzed using Rietveld refinement software (e.g., GSAS, FullProf).
-
The crystal structure information (CIF files) for all potential phases (α-AlH₃, other AlH₃ polymorphs, Al, Al(OH)₃, and the internal standard) are imported into the software.
-
The software refines various parameters (e.g., scale factors, lattice parameters, peak shape parameters) to achieve the best fit between the calculated and the experimental diffraction patterns.
-
The weight fraction of each crystalline phase is determined from the refined scale factors.
-
The amorphous content is calculated by quantifying the crystalline phases against the known amount of the internal standard.
Gas Buret Analysis for Active Hydride Content
This method determines the purity of this compound by measuring the volume of hydrogen gas evolved upon its complete hydrolysis.
a. Apparatus Setup:
-
A gas buret is assembled, typically consisting of a reaction flask, a dropping funnel, a condenser, and a graduated buret filled with a confining liquid (e.g., water). The apparatus is connected to a leveling bulb to equalize the pressure.
b. Sample Preparation and Reaction:
-
A precisely weighed amount of the synthesized this compound (typically 50-100 mg) is placed in the reaction flask under an inert atmosphere.
-
The system is sealed, and the initial volume of the gas in the buret is recorded.
-
A hydrolyzing agent (e.g., a dilute acid or water) is slowly added to the reaction flask from the dropping funnel.
-
The reaction produces hydrogen gas, which displaces the liquid in the buret.
-
The reaction is allowed to proceed to completion, which may be facilitated by gentle stirring or warming.
c. Measurement and Calculation:
-
Once the reaction is complete and the apparatus has returned to room temperature, the volume of the evolved hydrogen gas is measured by equalizing the liquid levels in the buret and the leveling bulb.
-
The measured volume of hydrogen is corrected to standard temperature and pressure (STP).
-
The weight percentage of active AlH₃ in the sample is calculated based on the stoichiometry of the hydrolysis reaction (2 AlH₃ + 6 H₂O → 2 Al(OH)₃ + 3 H₂).
Elemental Analysis (PIXE, XPS)
These techniques are employed to identify and quantify elemental impurities that may be present in the synthesized this compound.
a. Sample Preparation:
-
For PIXE and XPS, a small amount of the AlH₃ sample is mounted on a suitable sample holder. Due to the surface sensitivity of XPS, the sample should be handled in an inert environment to minimize surface oxidation before analysis.
b. Data Acquisition:
-
PIXE: The sample is bombarded with a high-energy proton beam, which induces the emission of characteristic X-rays from the elements present in the sample. The energy of these X-rays is used to identify the elements, and their intensity is used to determine their concentration.
-
XPS: The sample is irradiated with X-rays, causing the emission of photoelectrons from the surface. The kinetic energy of these photoelectrons is measured to determine the elemental composition and chemical states of the elements on the sample surface.
c. Data Analysis:
-
The spectra obtained from PIXE and XPS are analyzed to identify the elements present and their respective concentrations. It is important to note that XPS is a surface-sensitive technique and may not represent the bulk composition, especially for impurities that may be concentrated on the surface, such as oxides.
Visualizing the Workflow and Comparison
To better illustrate the experimental and logical processes described, the following diagrams are provided.
References
comparative analysis of metal hydrides for hydrogen storage
A Comparative Analysis of Metal Hydrides for Hydrogen Storage
This guide provides a comprehensive comparison of three prominent metal hydrides for hydrogen storage: LaNi₅, TiFe, and sodium alanate (NaAlH₄). The analysis focuses on their performance metrics, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating these materials for hydrogen storage applications.
Performance Comparison
The selection of a suitable metal hydride for hydrogen storage depends on a variety of factors, including its hydrogen carrying capacity, the conditions required for hydrogen uptake and release, and its long-term stability. The following table summarizes the key performance indicators for LaNi₅, TiFe, and catalyzed sodium alanate.
| Property | LaNi₅ | TiFe | Catalyzed Sodium Alanate (NaAlH₄) |
| Gravimetric Capacity | ~1.4 wt%[1][2] | ~1.87 wt% (theoretical)[3], ~1.7-1.8 wt% (experimental)[4] | Up to 5.6 wt% (theoretical), ~5 wt% (practical with catalyst)[5] |
| Volumetric Capacity | ~115 kg H₂/m³[1][6] | ~105 kg H₂/m³[3] | ~54 kg/m ³ (for Ti-doped NaAlH₄)[7] |
| Absorption Conditions | Room temperature, 0.3 MPa[1] | Room temperature, ~1.5 bar (first plateau)[3] | 100°C, 100 atm H₂[5] |
| Desorption Conditions | Room temperature, 0.2 MPa[1] | Room temperature, pressure below absorption[3] | 80°C - 140°C[5] |
| Enthalpy of Formation | -29 to -32.6 kJ/mol H₂[7] | -28.1 kJ/mol H₂ (β→α), -33.7 kJ/mol H₂ (γ→β)[3] | Varies with catalyst, ~-37 kJ/mol H₂ (for Ti-doped) |
| Entropy of Formation | ~-70.7 to -74.9 J/K·mol H₂[8] | -106 J/K·mol H₂ (β→α), -132 J/K·mol H₂ (γ→β)[3] | Varies with catalyst |
| Kinetics | Fast at room temperature | Activation required, then fast kinetics[9] | Sluggish without catalyst, significantly improved with catalysts (e.g., Ti-based)[5] |
| Cycling Stability | Good, with some capacity loss over many cycles | Good, but can be affected by impurities[3] | Stable with catalyst, minimal capacity loss over 50 cycles reported[5] |
Experimental Protocols
The characterization of metal hydrides for hydrogen storage involves a suite of experimental techniques to determine their capacity, thermodynamics, and kinetics. Below are detailed methodologies for key experiments.
Sieverts Method (Volumetric Analysis)
The Sieverts method is a widely used volumetric technique to measure the amount of gas absorbed by a solid material.
-
Sample Preparation: A known mass of the metal hydride sample is loaded into a sample holder of a known volume. The sample is then activated, typically by heating under vacuum, to remove any surface contaminants and initial hydrogen.
-
System Calibration: The volume of the entire apparatus, including the reservoir, tubing, and the sample holder, is precisely calibrated, often using a non-adsorbing gas like helium.
-
Hydrogen Dosing: A calibrated reservoir is filled with hydrogen gas to a known pressure. The initial amount of hydrogen is calculated using an equation of state.
-
Absorption Measurement: The valve connecting the reservoir to the sample holder is opened, allowing hydrogen to flow to the sample. As the sample absorbs hydrogen, the pressure in the system decreases and eventually stabilizes.
-
Data Calculation: The amount of hydrogen absorbed by the sample is calculated from the pressure difference before and after absorption, taking into account the calibrated volumes and the temperature of the system.
-
Isotherm Construction: This process is repeated at different pressures to construct a pressure-composition-isotherm (PCI) curve, which shows the relationship between hydrogen pressure and the amount of hydrogen stored in the material at a constant temperature.
Gravimetric Analysis
Gravimetric analysis measures the change in mass of a sample as it absorbs or desorbs hydrogen.
-
Sample Preparation: A small, known mass of the metal hydride is placed in a sensitive microbalance that is enclosed in a chamber.
-
System Purging: The chamber is purged with an inert gas and then evacuated to remove any atmospheric contaminants.
-
Hydrogen Introduction: Hydrogen gas is introduced into the chamber at a controlled pressure and temperature.
-
Mass Measurement: The microbalance continuously monitors the mass of the sample. An increase in mass indicates hydrogen absorption.
-
Kinetics and Capacity: The rate of mass change provides information about the absorption kinetics, and the total mass gained at saturation gives the gravimetric hydrogen storage capacity.
-
Desorption Measurement: For desorption studies, the hydrogen pressure is reduced, and the sample may be heated. The decrease in mass is monitored to determine the amount of hydrogen released.
Temperature Programmed Desorption (TPD)
TPD is used to study the desorption kinetics and determine the activation energy for hydrogen release.
-
Sample Hydriding: The metal hydride sample is first fully hydrided.
-
Inert Gas Flow: The sample is placed in a reactor under a constant flow of an inert gas (e.g., Argon).
-
Controlled Heating: The temperature of the sample is increased at a constant, linear rate.
-
Desorption Monitoring: As the temperature rises, hydrogen is desorbed from the sample and carried by the inert gas stream to a detector, typically a thermal conductivity detector (TCD) or a mass spectrometer.
-
Data Analysis: The detector signal is plotted as a function of temperature, resulting in a TPD spectrum. The temperature at which the desorption rate is maximum (the peak temperature) is related to the activation energy of desorption. By performing TPD experiments at different heating rates, the activation energy can be calculated using methods like the Kissinger analysis.
Visualizations
The following diagrams illustrate the experimental workflows for characterizing metal hydrides.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen Absorption Reactions of Hydrogen Storage Alloy LaNi5 under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substitutional effects in TiFe for hydrogen storage: a comprehensive review - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00101A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Titanium Hydride Nanoplates Enable 5 wt% of Reversible Hydrogen Storage by Sodium Alanate below 80°C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
validating the mechanism of ester reduction by aluminum hydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common aluminum hydride reagents used for the reduction of esters, a fundamental transformation in organic synthesis. The performance of lithium this compound (LiAlH4), diisobutylthis compound (DIBAL-H), and sodium borohydride (B1222165) (NaBH4) are evaluated, with supporting experimental data and detailed protocols to validate the established reaction mechanisms.
Mechanism of Ester Reduction with Aluminum Hydrides
The reduction of esters by aluminum hydrides, such as LiAlH4, proceeds through a well-established two-step mechanism.[1][2] The reaction begins with the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an alkoxide leaving group to yield an aldehyde. Since aldehydes are more reactive than esters, the aldehyde is rapidly reduced by another equivalent of the hydride reagent to form a primary alcohol upon acidic workup.[1]
Comparative Performance of Hydride Reagents
The choice of reducing agent is critical and depends on the desired outcome, whether it be complete reduction to an alcohol or partial reduction to an aldehyde, as well as the presence of other functional groups in the molecule.
| Reagent | Formula | Reactivity towards Esters | Selectivity | Typical Solvents |
| Lithium this compound | LiAlH₄ | High | Low (reduces most carbonyls) | Diethyl ether, THF |
| Diisobutylthis compound | (i-Bu)₂AlH | Moderate | High (can stop at aldehyde) | Toluene, Hexane, DCM |
| Sodium Borohydride | NaBH₄ | Very Low/No | High (selective for aldehydes/ketones) | Methanol (B129727), Ethanol |
Table 1: Qualitative Comparison of Common Hydride Reducing Agents for Esters.
Quantitative Data on Ester Reduction
The following table summarizes experimental data for the reduction of various esters with different hydride reagents, highlighting the yields and reaction conditions.
| Substrate | Reagent | Product | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Benzoate (B1203000) | LiAlH₄ | Benzyl (B1604629) Alcohol | Reflux | - | High |
| Ethyl Benzoate | DIBAL-H | Benzaldehyde | -78 | 1.5 | High |
| Ethyl Benzoate | PDBBA¹ | Benzaldehyde | 0 | 24 | 89[3] |
| Aromatic Methyl Esters | NaBH₄/MeOH/THF | Corresponding Alcohols | Reflux | 2-5 | 70-92[4][5] |
| Aliphatic Esters | BH₃-SMe₂ | Corresponding Alcohols | Reflux | 0.5 | - |
| Aromatic Esters | BH₃-SMe₂ | Corresponding Alcohols | Reflux | 4-16 | - |
¹Potassium diisobutyl-t-butoxythis compound, a modified DIBAL-H reagent.[3] Table 2: Quantitative Comparison of Ester Reduction with Various Hydride Reagents.
Experimental Protocols
Detailed methodologies for the reduction of a representative ester, ethyl benzoate, are provided below to illustrate the practical application of these reagents.
Protocol 1: Reduction of Ethyl Benzoate to Benzyl Alcohol using LiAlH₄
Materials:
-
Ethyl benzoate
-
Lithium this compound (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Water
-
15% aqueous sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of ethyl benzoate in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere.
-
The reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
The resulting granular precipitate is filtered, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield benzyl alcohol.
Protocol 2: Partial Reduction of Ethyl Benzoate to Benzaldehyde using DIBAL-H[6]
Materials:
-
Ethyl benzoate
-
DIBAL-H (1 M solution in hexanes)
-
Anhydrous diethyl ether or toluene
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of ethyl benzoate in anhydrous diethyl ether is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere.[6]
-
A solution of DIBAL-H (1.05 equivalents) is added dropwise, maintaining the internal temperature below -70 °C.[6]
-
The reaction mixture is stirred at -78 °C for 1.5 hours.[6]
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride.[6]
-
The mixture is allowed to warm to room temperature, and the resulting precipitate is removed by filtration.[6]
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated to give benzaldehyde.[6]
Protocol 3: Reduction of Aromatic Methyl Esters using NaBH₄[5]
Materials:
-
Aromatic methyl ester
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
Procedure:
-
To a solution of the aromatic methyl ester in THF, sodium borohydride is added.[5]
-
The suspension is heated to 65°C, and methanol is added dropwise.[5]
-
The reaction mixture is refluxed for 2-5 hours.[5]
-
After cooling, the reaction is quenched with 2N HCl.[5]
-
The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield the corresponding primary alcohol.[5]
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams illustrate the reaction mechanism of ester reduction and a typical experimental workflow.
Caption: Mechanism of ester reduction by this compound.
Caption: Generalized experimental workflow for ester reduction.
Conclusion
The reduction of esters is a versatile transformation that can be tailored to yield either primary alcohols or aldehydes depending on the choice of this compound reagent and reaction conditions. LiAlH₄ is a powerful, non-selective reagent ideal for complete reduction to alcohols.[7] In contrast, DIBAL-H offers excellent selectivity for the partial reduction of esters to aldehydes, provided the reaction is carried out at low temperatures.[8] While NaBH₄ is generally unreactive towards esters, it can be effective under specific conditions, particularly for aromatic esters in the presence of activating agents or co-solvents, offering a milder and safer alternative.[9][10] The selection of the appropriate reagent and protocol is paramount for achieving the desired synthetic outcome with high yield and selectivity.
References
- 1. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. gaussling.wordpress.com [gaussling.wordpress.com]
- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
A Comparative Guide to the Synthesis of Aluminum Hydride: Wet vs. Dry Methods
For researchers, scientists, and drug development professionals, the selection of a synthesis method for aluminum hydride (alane, AlH₃) is a critical decision that influences the final product's properties and suitability for various applications, from hydrogen storage to chemical reductions. This guide provides an objective comparison of the two primary approaches—wet chemical synthesis and dry mechanochemical synthesis—supported by experimental data and detailed protocols.
This compound is a promising material due to its high hydrogen content of 10.1% by weight.[1] The most stable polymorph, α-AlH₃, is generally sought for practical applications due to its thermal stability.[2]
At a Glance: Wet vs. Dry Synthesis of AlH₃
| Parameter | Wet Synthesis | Dry Synthesis (Mechanochemical) |
| Typical Yield | >90%, with some methods reporting up to 98% for α-AlH₃.[1][3] | Near quantitative conversion reported.[4] |
| Purity & Polymorph | Can produce high-purity α-AlH₃ with careful control of conditions.[1] | Can result in a mixture of polymorphs (α, α', β, γ) and amorphous phases.[5][6] |
| Particle/Crystallite Size | 7–13 μm for precipitated α-AlH₃.[5] | Nanocrystalline, with crystallite sizes of 15–17 nm reported.[6] |
| Stability | Generally produces the most stable α-polymorph. | Thermal stability can be lower, depending on the resulting polymorphs.[6] |
| Process | Involves solvents (typically ether), requiring subsequent removal and purification steps.[7] | Solvent-free process, often simpler and quicker.[4][8] |
| Reagents | Commonly LiAlH₄ and AlCl₃ in an ether solution.[7] | Commonly LiH or LiAlH₄ and AlCl₃.[4][8] |
| Disadvantages | Use of large volumes of flammable and toxic solvents; multi-step process. | Can be difficult to scale up; product may require purification from byproducts.[2] |
Experimental Workflows
The general experimental workflows for wet and dry synthesis methods are distinct, as illustrated below.
Caption: General experimental workflows for wet and dry synthesis of AlH₃.
Experimental Protocols
Wet Chemical Synthesis of α-AlH₃
This method is a well-established procedure for producing crystalline α-alane.
Reactants and Solvents:
-
Lithium this compound (LiAlH₄)
-
Aluminum chloride (AlCl₃)
-
Lithium borohydride (B1222165) (LiBH₄) (optional, as a crystallization aid)
-
Anhydrous diethyl ether
Procedure: [1]
-
Under an inert argon atmosphere, a flask is charged with AlCl₃ and optionally LiBH₄ in diethyl ether and cooled to below 0 °C with stirring.
-
A solution of LiAlH₄ in diethyl ether (e.g., 1 M) is added slowly to the cooled mixture. A white precipitate of LiCl will form. The reaction is: 3LiAlH₄ + AlCl₃ → 4AlH₃ + 3LiCl.
-
After the addition is complete, toluene is added dropwise to the mixture.
-
The ether is then removed under reduced pressure, which causes the crystallization of α-AlH₃. The rate of ether removal and the crystallization temperature are critical factors.
-
The resulting solid α-AlH₃ is isolated by filtration, washed to remove impurities, and dried. A yield of nearly 98% can be achieved with this method.[1]
Dry Mechanochemical Synthesis of AlH₃
This solvent-free method offers a more direct route to alane.[8]
Reactants:
-
Lithium hydride (LiH)
-
Aluminum chloride (AlCl₃)
-
All manipulations are performed in an inert atmosphere (e.g., an argon-filled glovebox).
-
A high-energy ball mill is charged with LiH and AlCl₃ powders. An excess of LiH is crucial in the initial stages to stabilize the Al-H bonds. An optimal starting ratio is 9:1 (LiH:AlCl₃).[8]
-
The mixture is milled at room temperature. The process can be carried out under a moderate pressure of hydrogen (e.g., 300 bar) to prevent the formation of metallic aluminum.[8]
-
AlCl₃ is added portion-wise in subsequent milling steps until the stoichiometric ratio of 3:1 (LiH:AlCl₃) is reached. This gradual addition prevents the decomposition of unstable intermediates.[9]
-
The final product is a mixture of AlH₃ and the byproduct LiCl. The AlH₃ can be isolated by washing with a suitable solvent to remove the LiCl. This method results in the quantitative conversion of the aluminum in the starting materials to alane.[8]
Signaling Pathways and Logical Relationships
The choice between wet and dry synthesis methods involves a trade-off between several factors. The following diagram illustrates the logical relationships influencing the selection of a synthesis route.
Caption: Decision factors for choosing between wet and dry AlH₃ synthesis.
References
- 1. eucass.eu [eucass.eu]
- 2. Synthesis and Stability of Hydrogen Storage Material this compound [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-free mechanochemical synthesis of alane, AlH3: effect of pressure on the reaction pathway - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hydrogen.energy.gov [hydrogen.energy.gov]
- 8. Dry mechanochemical synthesis of alane from LiH and AlCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Evaluating Alane's Role in Asymmetric Reductions: A Comparative Guide
In the landscape of asymmetric synthesis, the quest for efficient and selective reducing agents is paramount for the production of chiral alcohols, crucial building blocks in the pharmaceutical and fine chemical industries. While a variety of reagents and catalytic systems have been developed for the asymmetric reduction of prochiral ketones, the specific role and efficiency of alane (AlH₃) remain less documented in readily available literature compared to other metal hydrides. This guide provides a comparative analysis of chirally modified aluminum hydrides, with a focus on derivatives of the closely related lithium aluminum hydride (LAH) as a proxy for alane's potential, and contrasts their performance with other established methods.
Performance of Chiral this compound Systems
Chirally modified aluminum hydrides, typically prepared in situ by reacting an this compound source with a chiral ligand, have been employed as stoichiometric reducing agents in the enantioselective reduction of ketones. The efficiency of these systems is highly dependent on the nature of the chiral auxiliary.
One of the most well-known examples is the BINAL-H reagent, derived from the reaction of lithium this compound with (R)- or (S)-BINOL (1,1'-bi-2-naphthol) and a secondary alcohol like methanol (B129727) or ethanol (B145695). These reagents have demonstrated high enantioselectivity in the reduction of a variety of ketones, particularly those with a π-system adjacent to the carbonyl group.
| Reagent System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| LiAlH₄-(S)-BINOL-CH₃OH | Acetophenone | High | >95 |
| LiAlH₄-(S)-BINOL-CH₃OH | 1-Tetralone | High | >98 |
| LiAlH₄-(R)-BINOL-C₂H₅OH | Propiophenone | High | >90 |
Note: The data presented is representative of results found for chirally modified lithium this compound systems, as specific quantitative data for alane (AlH₃) in similar asymmetric reductions is not extensively available in the searched literature.
Comparison with Alternative Reducing Agents
The landscape of asymmetric reductions is dominated by several other highly effective methods, each with its own set of advantages and disadvantages.
| Method | Reducing Agent | Catalyst/Chiral Auxiliary | Typical Yield (%) | Typical ee (%) | Key Features |
| CBS Reduction | Borane (BH₃) | Chiral Oxazaborolidine | High | >95 | Catalytic in chiral auxiliary, broad substrate scope. |
| Noyori Asymmetric Hydrogenation | Hydrogen Gas (H₂) | Ru-BINAP complexes | High | >99 | High atom economy, requires high-pressure equipment. |
| Asymmetric Transfer Hydrogenation | Isopropanol | Chiral Ru or Rh complexes | High | >95 | Milder conditions than hydrogenation, avoids H₂ gas. |
| Chirally Modified Borohydrides | Sodium Borohydride | Chiral ligands | Moderate-High | Variable | Generally less reactive and more selective than LAH. |
Experimental Protocols
General Protocol for Asymmetric Reduction using a Chirally Modified Lithium this compound (BINAL-H type)
Materials:
-
Lithium this compound (LAH) solution in THF (concentration determined prior to use)
-
(R)- or (S)-BINOL
-
Anhydrous methanol or ethanol
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Prochiral ketone
-
Anhydrous diethyl ether
-
Saturated aqueous sodium potassium tartrate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Chiral Reagent: To a stirred solution of (R)- or (S)-BINOL (1.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of LAH in THF (1.0 equiv.) is added dropwise. The mixture is stirred for 30 minutes at 0 °C. Anhydrous methanol or ethanol (1.0 equiv.) is then added, and the mixture is stirred for an additional 30 minutes at 0 °C to form the BINAL-H reagent.
-
Reduction: The solution of the prochiral ketone (1.0 equiv.) in anhydrous THF is added dropwise to the freshly prepared BINAL-H reagent at -78 °C. The reaction mixture is stirred at this temperature for 2-3 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of water at -78 °C, followed by warming to room temperature. The mixture is then poured into a saturated aqueous solution of sodium potassium tartrate and stirred vigorously until two clear layers are formed.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the chiral alcohol.
-
Determination of Enantiomeric Excess: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizing the Asymmetric Reduction Workflow
The general workflow for an asymmetric reduction using a pre-formed chiral reducing agent can be visualized as follows:
Caption: General workflow for asymmetric ketone reduction.
Conclusion
While alane itself is a powerful reducing agent, its application in asymmetric reductions appears to be less explored or reported compared to its lithium this compound counterpart and other established methods. Chirally modified aluminum hydrides, exemplified by BINAL-H, can provide high levels of enantioselectivity, particularly for aryl ketones. However, the stoichiometric nature of these reagents is a notable drawback. In contrast, catalytic methods such as CBS reduction and asymmetric hydrogenation offer greater efficiency and atom economy, making them highly attractive for both academic research and industrial applications. For researchers and professionals in drug development, the choice of reducing agent will depend on a variety of factors including substrate scope, desired selectivity, cost, and scalability. While chirally modified aluminum hydrides represent a valuable tool, the broader utility of catalytic systems often makes them the preferred choice for efficient and sustainable asymmetric reductions.
A Comparative Guide to the Cross-Reactivity of Aluminum Hydride and Other Common Hydride Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selective reduction of functional groups is a cornerstone of molecular architecture. Aluminum hydride (AlH₃), a powerful reducing agent, and its more common counterpart, lithium this compound (LiAlH₄), offer potent capabilities for a wide range of chemical transformations. This guide provides an objective comparison of the cross-reactivity of this compound with different functional groups, juxtaposed with the performance of other widely used hydride reagents like lithium this compound and sodium borohydride (B1222165) (NaBH₄). The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate reagent for their specific synthetic needs.
General Reactivity and Selectivity Overview
This compound is a highly reactive, non-pyrophoric reducing agent that mirrors the capabilities of LiAlH₄ in many respects.[1] It readily reduces a broad spectrum of functional groups, including aldehydes, ketones, carboxylic acids, esters, lactones, amides, and nitriles.[2] A key distinction of AlH₃ lies in its often superior selectivity in certain transformations, a feature of significant interest in complex molecule synthesis.[3]
In contrast, lithium this compound is a more powerful and less selective reducing agent.[4][5] Its high reactivity necessitates stringent anhydrous reaction conditions as it reacts violently with protic solvents like water and alcohols.[6] Sodium borohydride is the mildest of the three, primarily used for the selective reduction of aldehydes and ketones, and is compatible with protic solvents, simplifying its handling and workup procedures.[4]
Comparison of Functional Group Reductions
The following tables summarize the reactivity of this compound and other common hydride reducing agents with various functional groups, including comparative yields and stereoselectivity where available.
Table 1: Reduction of Carbonyl Compounds
| Functional Group | Substrate Example | Reducing Agent | Product | Yield (%) | Stereoselectivity (trans:cis) | Reference |
| Ketone | 4-tert-Butylcyclohexanone | AlH₃ | 4-tert-Butylcyclohexanol | - | 7.3 : 1 | [7] |
| LiAlH₄ | - | 1.9 : 1 | [7] | |||
| NaBH₄ | - | 2.4 : 1 | [7] | |||
| Ester | Diethyl phthalate | LiAlH₄ | 1,2-Benzenedimethanol | 93 | - | [8] |
| Carboxylic Acid | Benzoic Acid | LiAlH₄ | Benzyl Alcohol | High | - | [3] |
Note: Specific yield data for AlH₃ in direct comparison under identical conditions is not always available in the literature. The provided data is illustrative of typical outcomes.
Table 2: Reduction of Carboxylic Acid Derivatives and Other Functional Groups
| Functional Group | Reducing Agent | Product | General Observations | Reference |
| Amide | AlH₃ | Amine | Quantitative yields, short reaction times. Reduces β-lactams without ring opening. | [3] |
| LiAlH₄ | Amine | Powerful, but can lead to side reactions and ring opening in β-lactams. | [3] | |
| NaBH₄ | No Reaction | Generally unreactive towards amides. | ||
| Nitrile | AlH₃ | Amine | Considered superior to LiAlH₄ for this transformation. | [3] |
| LiAlH₄ | Amine | Effective, but can be less clean than AlH₃. | [4] | |
| Epoxide | AlH₃ | Alcohol | Can exhibit different regioselectivity compared to LiAlH₄ due to its electrophilic nature, potentially attacking the more hindered side. | [3] |
| LiAlH₄ | Alcohol | Typically attacks the least sterically hindered side. | [3] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthetic outcomes. Below are representative protocols for the reduction of common functional groups using hydride reagents.
Experimental Protocol 1: General Procedure for LiAlH₄ Reduction of an Ester
Objective: To reduce an ester to its corresponding primary alcohol.
Materials:
-
Ester
-
Lithium this compound (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate
-
10% Sulfuric acid (for workup)
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
Procedure:
-
A solution of the ester in anhydrous ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous ether under a nitrogen atmosphere at a rate that maintains a gentle reflux.[5]
-
After the addition is complete, the reaction mixture is stirred for an additional 15 minutes.[5]
-
The flask is cooled in an ice bath, and water is cautiously added dropwise to decompose the excess LiAlH₄.[5]
-
10% sulfuric acid is then added to dissolve the inorganic salts.[5]
-
The ether layer is separated, and the aqueous layer is extracted with two portions of ether.
-
The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol.
-
Purification can be achieved by distillation or chromatography.
Experimental Protocol 2: General Procedure for the Reduction of an Amide with LiAlH₄
Objective: To reduce an amide to its corresponding amine.
Procedure:
-
A solution of the amide in a suitable anhydrous solvent (e.g., THF) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere.
-
The reaction mixture is typically heated to reflux to ensure complete reaction.
-
After cooling, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).[4]
-
The resulting granular precipitate of aluminum salts is removed by filtration.
-
The filtrate is dried over a suitable drying agent (e.g., anhydrous potassium carbonate), and the solvent is evaporated to afford the amine product.
Visualizing Reaction Pathways and Workflows
To better illustrate the logical flow of a typical reduction experiment and the general reactivity of these hydrides, the following diagrams are provided.
Caption: A generalized workflow for a typical hydride reduction experiment.
Caption: Reactivity of common hydrides with various functional groups.
Conclusion
This compound stands as a valuable tool in the synthetic chemist's arsenal, offering a powerful yet often more selective alternative to lithium this compound. Its ability to effect reductions with high stereoselectivity and in the presence of certain other functional groups makes it particularly useful for the synthesis of complex molecules. While LiAlH₄ remains the powerhouse for broad-spectrum reductions, its lack of selectivity can be a drawback. Sodium borohydride, with its mild nature and ease of handling, is the reagent of choice for the straightforward reduction of aldehydes and ketones. The selection of the appropriate reducing agent will ultimately depend on the specific functional groups present in the substrate and the desired outcome of the transformation. Careful consideration of the comparative data and experimental protocols presented in this guide will facilitate informed decision-making in the laboratory.
References
- 1. Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source [mdpi.com]
- 2. testbook.com [testbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. odinity.com [odinity.com]
- 7. benchchem.com [benchchem.com]
- 8. Ch22: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
A Comparative Guide to the Energetics of Aluminum Hydride Cluster Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the energetic properties of aluminum hydride cluster isomers, focusing on quantitative data from computational studies and contextualized by experimental findings on bulk this compound polymorphs. The information presented is intended to support research and development efforts where the stability and energy content of aluminum-based hydrides are of interest.
Introduction to this compound Clusters
This compound (AlH₃), also known as alane, is a promising material for hydrogen storage due to its high gravimetric (10.1 wt.%) and volumetric (148 kgH₂/m³) hydrogen capacities.[1] While bulk alane exists in at least seven different polymorphs (α, β, γ, α', δ, ε, and ζ), with the α-polymorph being the most stable, the study of discrete (AlH₃)n clusters in the gas phase or as isolated entities provides fundamental insights into the initial stages of material formation and the relationship between structure and stability.[2] Understanding the relative energetics of different cluster isomers is crucial for identifying the most stable forms and potential pathways for their interconversion.
Comparative Energetics of (AlH₃)n Cluster Isomers
Computational studies, primarily using density functional theory (DFT), have been instrumental in determining the relative stabilities of various (AlH₃)n cluster isomers. The following tables summarize key energetic parameters for clusters ranging from n=2 to n=8, based on the work of Kiran et al. (2012).[1]
Relative Energies of (AlH₃)n Isomers
The lowest energy structures for (AlH₃)n clusters, particularly for n ≥ 4, are dominated by isomers containing hexa-coordinated aluminum atoms, a feature also present in the bulk polymorphs.[1][3] This contrasts with earlier predictions that favored linear or ring structures with lower aluminum coordination numbers.[3] The relative energies (ΔE) in the table below are calculated with respect to the most stable isomer for each cluster size.
| Cluster (n) | Isomer | Description | Relative Energy (ΔE) in eV |
| 2 | 2a | Diborane-like | 0.00 |
| 3 | 3a | Cyclic with Al-H-Al bridges | 0.00 |
| 4 | 4a | Hexa-coordinated Al | 0.00 |
| 4d | Bridged isomer | 0.17[3] | |
| 5 | 5a | Hexa-coordinated Al | 0.00 |
| 5c | Bridged isomer | 0.33[3] | |
| 5d | Bridged isomer | 0.37[3] | |
| 6 | 6a | "Baby crystal" of γ-AlH₃ | 0.00 |
| 6b | Ring structure | > 0.90 | |
| 6c | Helical structure | > 0.90 | |
| 7 | 7a | Hexa-coordinated Al core | 0.00 |
| 7b | Ring structure | > 0.80 | |
| 7c | Helical structure | > 0.80 | |
| 8 | 8a | Hexa-coordinated Al core | 0.00 |
| 8b | Ring structure | > 0.70 | |
| 8c | Helical structure | > 0.70 |
Binding and Fragmentation Energies
The stability of the (AlH₃)n clusters can be further assessed by their binding energy per AlH₃ unit and their fragmentation energies. The binding energy per unit provides a measure of the overall cohesion of the cluster, while the fragmentation energy indicates the stability of a cluster against the loss of a single AlH₃ monomer.
| Cluster (n) | Binding Energy per AlH₃ unit (eV)[1][4] | Fragmentation Energy (En) in eV[1][4] |
| 2 | 0.82 | 1.65 |
| 3 | 0.90 | 1.07 |
| 4 | 0.99 | 1.24 |
| 5 | 0.99 | 0.99 |
| 6 | 1.06 | 1.39 |
| 7 | 1.06 | 1.07 |
| 8 | 1.09 | 1.29 |
The data indicates an enhanced stability for clusters with an even number of AlH₃ units, particularly for Al₆H₁₈, which exhibits a high fragmentation energy.[1][4] This cluster is considered a "baby crystal" as its structure resembles the unit cell of γ-AlH₃.[1]
Experimental Protocols
While detailed experimental energetic data for isolated cluster isomers is scarce, various methods are employed to synthesize and characterize bulk this compound and to generate gas-phase clusters for analysis.
Synthesis of Bulk this compound Polymorphs
A common method for synthesizing this compound involves the reaction of lithium this compound (LiAlH₄) with aluminum chloride (AlCl₃) in an ether solution.[5]
Reaction: 3LiAlH₄ + AlCl₃ → 4AlH₃ + 3LiCl
Procedure:
-
LiAlH₄ and AlCl₃ are reacted in diethyl ether, leading to the precipitation of LiCl.
-
The AlH₃ remains in solution as an etherate complex.
-
A desolvating agent, such as toluene, is added to precipitate the solid AlH₃.
-
The specific polymorph obtained (α, β, or γ) is highly sensitive to the desolvation conditions, including temperature and time.[6]
Generation of Gas-Phase this compound Clusters
Gas-phase this compound clusters, including cations and anions, are often generated for mass spectrometry and spectroscopic studies using techniques like a pulsed arc cluster ionization source (PACIS).[1][7]
Procedure:
-
A high-voltage pulse is applied to an aluminum rod, creating a plasma.
-
A carrier gas, such as hydrogen, is introduced into the plasma region.
-
The resulting mixture of aluminum and hydrogen atoms, ions, and electrons react and cool as they flow through a reaction tube.
-
The formed clusters are then extracted and analyzed by a mass spectrometer.[7]
Visualization of Energetic Relationships
The following diagrams illustrate the conceptual relationships between different this compound species based on the energetic data.
Caption: Energetic relationships between isomers and fragmentation products.
Caption: Conceptual pathway of cluster growth towards bulk polymorphs.
References
- 1. pages.jh.edu [pages.jh.edu]
- 2. digitalcommons.wcupa.edu [digitalcommons.wcupa.edu]
- 3. Synthesis and Stability of Hydrogen Storage Material this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hydrogen.energy.gov [hydrogen.energy.gov]
- 7. pages.jh.edu [pages.jh.edu]
benchmarking aluminum hydride against other advanced hydrogen storage materials
A comprehensive analysis of aluminum hydride's performance metrics against other leading materials in the quest for efficient and safe hydrogen storage.
For researchers and scientists in the field of renewable energy and materials science, the development of advanced hydrogen storage materials is a critical step towards a hydrogen-based economy. Among the plethora of candidates, this compound (alane, AlH₃) has emerged as a promising material due to its high gravimetric and volumetric hydrogen densities. This guide provides an objective comparison of this compound against other advanced hydrogen storage materials, supported by experimental data and detailed methodologies.
Performance Benchmarking: A Quantitative Comparison
The efficacy of a hydrogen storage material is primarily evaluated based on its hydrogen storage capacity (both by weight and volume), and the conditions required for hydrogen release (desorption). The following table summarizes these key performance indicators for this compound and a range of other advanced materials.
| Material Class | Material | Gravimetric H₂ Density (wt%) | Volumetric H₂ Density (kg H₂/m³) | Onset Desorption Temperature (°C) |
| Light Metal Hydride | This compound (α-AlH₃) | 10.1 | 148 | ~100 |
| Complex Hydride | Sodium Alanate (NaAlH₄) | 5.6 | 95 | 150-200 (catalyzed) |
| Metal Hydride | Magnesium Hydride (MgH₂) | 7.6 | 110 | 250-400 |
| Chemical Hydride | Ammonia (B1221849) Borane (B79455) (NH₃BH₃) | 19.6 | 130 | 80-120 |
| Chemical Hydride | Sodium Borohydride (NaBH₄) | 10.6 | 113 | >500 (direct thermolysis) |
| Sorbent | Metal-Organic Frameworks (MOFs) | 1-10 (at 77K) | 10-60 (at 77K) | Cryogenic Temperatures |
| Sorbent | Carbon Nanotubes (CNTs) | 4-8 (at 77K) | 10-40 (at 77K) | Cryogenic Temperatures |
Note: The values presented are typical and can vary depending on the material's synthesis method, purity, and the presence of catalysts or nanostructuring.
As the data indicates, this compound offers a compelling balance of high gravimetric and volumetric hydrogen densities combined with a relatively moderate desorption temperature. While chemical hydrides like ammonia borane boast a higher theoretical gravimetric density, their complex decomposition pathways and the challenge of regeneration remain significant hurdles. Traditional metal hydrides such as magnesium hydride require higher temperatures for hydrogen release, posing challenges for integration with low-temperature fuel cells. Sorbent materials like MOFs and CNTs exhibit promising capacities at cryogenic temperatures but their performance diminishes significantly at ambient conditions.
Experimental Protocols: Methodologies for Material Characterization
The quantitative data presented in this guide is derived from a suite of standard characterization techniques. Understanding the methodologies behind these measurements is crucial for interpreting the results and conducting further research.
Temperature Programmed Desorption (TPD)
Objective: To determine the temperature at which a material releases hydrogen and to quantify the amount of desorbed gas.
Methodology:
-
A small, precisely weighed sample of the material is placed in a sample holder within a UHV (ultra-high vacuum) chamber.
-
The chamber is evacuated to a high vacuum to remove any atmospheric contaminants.
-
The sample is then heated at a constant, linear rate (e.g., 5 °C/min).
-
A mass spectrometer continuously monitors the gases desorbing from the sample as a function of temperature.
-
The resulting TPD spectrum plots the intensity of the hydrogen signal (mass-to-charge ratio m/z = 2) against the sample temperature. Peaks in the spectrum correspond to the temperatures of maximum hydrogen desorption.
-
The area under the desorption peak can be integrated and calibrated against a known standard to quantify the amount of hydrogen released.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the absorption or desorption of hydrogen, providing information on the thermodynamics of the process (i.e., whether it is endothermic or exothermic) and the temperatures of phase transitions.
Methodology:
-
A small, weighed sample of the material is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in a furnace and heated or cooled at a controlled rate.
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC curve plots the differential heat flow against temperature. Peaks or troughs in the curve indicate endothermic or exothermic events, such as hydrogen desorption or absorption, respectively.
-
The enthalpy of the reaction (ΔH) can be calculated by integrating the area of the peak.
Pressure-Composition-Isotherm (PCI) Analysis
Objective: To determine the relationship between the equilibrium pressure of hydrogen gas and the amount of hydrogen absorbed by the material at a constant temperature. This provides crucial information about the thermodynamics and kinetics of hydrogen absorption and desorption.
Methodology:
-
A known amount of the material is placed in a reactor of a known volume, which is then evacuated.
-
The reactor is heated to and maintained at a constant temperature.
-
A small, known amount of hydrogen gas is introduced into the reactor, and the system is allowed to reach equilibrium. The equilibrium pressure is recorded.
-
This process is repeated, incrementally adding hydrogen and recording the equilibrium pressure after each step, to construct the absorption isotherm.
-
To construct the desorption isotherm, hydrogen is incrementally removed from the saturated material, and the equilibrium pressure is measured at each step.
-
The resulting PCI plot shows the amount of hydrogen absorbed or desorbed as a function of the equilibrium hydrogen pressure. The plateau pressure in the isotherm is a key thermodynamic parameter related to the stability of the hydride.
Visualizing the Experimental Workflow
The following diagram illustrates a typical logical workflow for the characterization of a novel hydrogen storage material.
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of Aluminum Hydride
For Immediate Implementation by Laboratory Personnel
Aluminum hydride (AlH₃), also known as alane, is a powerful reducing agent with significant reactivity.[1] Its safe handling and disposal are critical to preventing accidents in the laboratory. Improper disposal can lead to violent exothermic reactions, the release of flammable hydrogen gas, and potential fires or explosions.[2][3] This guide provides essential, step-by-step procedures for the safe quenching and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. The protocols outlined below are based on established best practices for highly reactive metal hydrides and should be executed with rigorous adherence to safety standards.
Core Safety Principles
-
Hazard Awareness: this compound reacts violently with water and other protic solvents.[4][5] This reaction is highly exothermic and produces large volumes of hydrogen gas, which is flammable and can form explosive mixtures with air.
-
Controlled Environment: All disposal procedures must be conducted in a certified chemical fume hood with the sash positioned as low as practical.[6] The work area should be free of flammable materials and ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a face shield, a fire-retardant laboratory coat, and chemically resistant gloves.
-
Inert Atmosphere: Whenever possible, operations involving solid this compound or concentrated solutions should be performed under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Small Quantities: These procedures are intended for the disposal of small quantities of residual this compound (typically less than 10 grams). For larger quantities, it is mandatory to consult your institution's Environmental Health and Safety (EHS) department for disposal as hazardous waste.[6]
Quantitative Data for Quenching this compound
The following table summarizes the recommended quantities of reagents for the controlled quenching of this compound, adapted from the widely recognized Fieser method for lithium this compound (LAH) workups.[2][8] This method is effective in producing granular aluminum salts that are easily filtered.
| Parameter | Reagent | Ratio (per 'x' grams of AlH₃) | Purpose |
| Initial Quench | Ethyl Acetate (B1210297) | Added slowly until gas evolution subsides | To react with the bulk of the highly reactive hydride in a controlled manner. |
| Step 1 | Water | 1 'x' mL | To hydrolyze the remaining this compound. |
| Step 2 | 15% Aqueous Sodium Hydroxide (B78521) | 1 'x' mL | To convert aluminum salts into a granular, filterable precipitate. |
| Step 3 | Water | 3 'x' mL | To ensure complete precipitation and facilitate stirring of the slurry. |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol details the slow and controlled quenching of residual this compound in an ethereal solvent such as THF or diethyl ether.
1. Preparation and Pre-Cooling:
- Ensure the reaction flask containing the this compound waste is securely clamped in a chemical fume hood.
- If the waste is in a non-stirred vessel, transfer it via cannula to a larger flask equipped with a magnetic stirrer and under an inert atmosphere. The receiving flask should be no more than one-third full to accommodate potential foaming.[2]
- Begin stirring the solution and cool the flask to 0 °C using an ice-water bath.
2. Initial Quenching with Ethyl Acetate:
- Slowly add ethyl acetate dropwise to the stirred, cooled solution. The rate of addition should be controlled to manage the rate of gas evolution.
- Continue the dropwise addition until the visible signs of reaction (bubbling) significantly decrease. This step safely consumes the majority of the unreacted hydride.
3. Fieser Method for Final Neutralization:
- Step 1 (Water Addition): While maintaining the temperature at 0 °C and with vigorous stirring, slowly and carefully add 'x' mL of water for every 'x' grams of this compound initially present.[8] Use a dropping funnel for controlled addition.
- Step 2 (Base Addition): Following the water addition, slowly add 'x' mL of a 15% aqueous sodium hydroxide solution.[8]
- Step 3 (Final Water Addition): Add a final portion of 3'x' mL of water.[8]
4. Formation and Isolation of Aluminum Salts:
- Remove the cooling bath and allow the mixture to warm to room temperature.
- Continue to stir the resulting slurry for at least 30 minutes. A white, granular precipitate of aluminum salts should form, which is much easier to handle than the gelatinous precipitate that can form with other methods.[9]
- If desired for product isolation from a reaction mixture, add a drying agent like anhydrous magnesium sulfate (B86663) and stir for another 15 minutes to aid in the removal of water.
5. Filtration and Waste Disposal:
- Filter the slurry through a pad of Celite® or filter paper to separate the solid aluminum salts from the solvent.
- Wash the filter cake thoroughly with the solvent used in the reaction (e.g., diethyl ether or THF).
- The collected solid waste, once dry, can be packaged in a sealed, labeled container for disposal as solid chemical waste.
- The filtrate should be collected and disposed of as hazardous liquid waste, following your institution's EHS guidelines. Never pour the filtrate down the drain.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Decision and procedural workflow for the safe disposal of this compound.
References
- 1. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nj.gov [nj.gov]
- 4. rsc.org [rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Workup [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
